GSK2245035
説明
GSK-2245035 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a Toll-like receptor 7 agonist
Structure
3D Structure
特性
IUPAC Name |
6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N6O2/c1-3-10-15(2)28-19-23-17(21)16-18(24-19)26(20(27)22-16)14-9-5-8-13-25-11-6-4-7-12-25/h15H,3-14H2,1-2H3,(H,22,27)(H2,21,23,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMPVTVPXHNXOT-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207629-49-9 | |
| Record name | GSK-2245035 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207629499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK2245035 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16076 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-amino-2-[(2S)-pentan-2-yloxy]-9-[5-(piperidin-1-yl)pentyl]-8,9-dihydro-7H-purin-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-2245035 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L3SX16QBQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of GSK2245035 in Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2245035 is a selective, intranasally administered Toll-like receptor 7 (TLR7) agonist that has been investigated for the treatment of allergic rhinitis. Its core mechanism of action is centered on the modulation of the innate immune system to counteract the Type 2 inflammatory response characteristic of allergic rhinitis. By activating TLR7, primarily on plasmacytoid dendritic cells (pDCs) within the nasal mucosa, this compound stimulates the production of Type 1 interferons (IFNs), most notably IFN-α. This leads to a cascade of downstream effects that collectively shift the immune milieu from a pro-allergic Th2-dominant state towards a Th1-dominant state, thereby reducing the clinical signs and symptoms of allergic rhinitis following allergen exposure. Clinical studies have demonstrated target engagement through the induction of the IFN-inducible protein 10 (IP-10) and have shown trends in the reduction of total nasal symptom scores and key allergic biomarkers.
Core Mechanism of Action: TLR7 Agonism in Allergic Rhinitis
Allergic rhinitis is pathologically driven by a Th2-mediated immune response to environmental allergens. This results in the production of cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), which orchestrate the recruitment and activation of eosinophils and mast cells, and the production of allergen-specific IgE by B cells.[1][2]
This compound intervenes at the innate immune level to counter this cascade.[3] As a TLR7 agonist, it mimics the action of single-stranded viral RNA, a natural ligand for TLR7.[4] TLR7 is predominantly expressed in the endosomes of pDCs and B cells.[5][6] Intranasal administration of this compound delivers the compound directly to the site of allergic inflammation in the nasal passages.
Upon binding to TLR7 within pDCs, this compound initiates a MyD88-dependent intracellular signaling pathway. This pathway involves the recruitment of adaptor proteins and kinases, leading to the activation of transcription factors such as Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB).[4][7] The activation of these transcription factors results in the robust production and secretion of Type 1 IFNs, particularly IFN-α.[5]
The locally produced Type 1 IFNs then exert several immunomodulatory effects that counteract the Th2 response:
-
Suppression of Th2 Cell Differentiation and Function: Type 1 IFNs can inhibit the proliferation of Th2 cells and suppress their production of key allergic cytokines like IL-5 and IL-13.[5]
-
Promotion of a Th1-type Immune Response: IFNs promote the differentiation of naive T cells into Th1 cells, which produce IFN-γ. IFN-γ is a potent inhibitor of Th2 responses.
-
Induction of Antiviral and Immunomodulatory Genes: The signaling cascade leads to the expression of numerous IFN-stimulated genes, including that for the chemokine IP-10 (also known as CXCL10), which is a biomarker of TLR7 engagement.[3]
This rebalancing of the immune response from Th2 to Th1 dominance ultimately leads to a reduction in the infiltration and activation of eosinophils and other inflammatory cells in the nasal mucosa, thereby alleviating the symptoms of allergic rhinitis.[5]
Signaling Pathway of this compound
The signaling cascade initiated by this compound is depicted below.
Caption: this compound activates TLR7 in the endosome, initiating a MyD88-dependent signaling cascade.
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative findings from a randomized, double-blind, placebo-controlled study (TL7116958) of intranasal this compound in participants with allergic rhinitis.[3]
Table 1: Effect of this compound on Total Nasal Symptom Score (TNSS) Following Nasal Allergen Challenge (NAC)
| Treatment Group | Follow-up Visit 1 (1 week post-treatment) | Follow-up Visit 2 (3 weeks post-treatment) |
| Median Reduction in TNSS | Probability of Reduction (%) | |
| This compound (20 ng) | 1.9 | 92 |
| This compound (80 ng) | 1.8 | 89 |
| Placebo | Not Reported | Not Reported |
TNSS was assessed 15 minutes post-NAC. A higher probability indicates greater certainty of a true treatment effect.
Table 2: Effect of this compound on Nasal Biomarkers Following Nasal Allergen Challenge (NAC)
| Biomarker | Treatment Group | Follow-up Visit 1 (1 week post-treatment) | Follow-up Visit 2 (3 weeks post-treatment) |
| Posterior Probability of Reduction (%) | Posterior Probability of Reduction (%) | ||
| Th2-associated Cytokines & Chemokines | |||
| IL-5 | 80 ng | >71 | >75 |
| Eotaxin | 80 ng | >79 | >88 |
| Macrophage-derived chemokine (MDC) | 80 ng | >89 | >92 |
| Thymus and activation-regulated chemokine (TARC) | 80 ng | >88 | >79 |
| Effector Mediator | |||
| Eosinophil Cationic Protein (ECP) | 20 ng | >85 | >97 |
Note: Specific mean and standard deviation values for biomarker concentrations were not reported in the primary publication. The data is presented as the posterior probability of a reduction compared to placebo, indicating the certainty of a treatment effect. A higher posterior probability suggests a greater likelihood that the observed reduction is a true effect of the treatment.
Table 3: Incidence of Cytokine Release Syndrome-Related Adverse Events (CytoRS-AEs)
| Treatment Group | Incidence of CytoRS-AEs (%) | Most Common CytoRS-AE |
| This compound (20 ng) | 36 | Headache |
| This compound (80 ng) | 93 | Headache |
| Placebo | 28 | Not Applicable |
The 20 ng dose was generally well-tolerated, with an adverse event profile similar to placebo.
Experimental Protocols
Clinical Trial Design (Study TL7116958)
The primary clinical data for this compound in allergic rhinitis comes from a randomized, double-blind, placebo-controlled study.[3]
-
Participants: 42 individuals with a history of symptomatic seasonal allergic rhinitis.[3]
-
Treatment Arms:
-
Key Assessments:
-
Safety and tolerability were monitored throughout the study.[3]
-
Pharmacodynamic effects were assessed by measuring IP-10 levels in nasal lavage fluid and serum.[3]
-
Clinical efficacy was evaluated using nasal allergen challenges (NACs) at baseline and at follow-up visits 1 and 3 weeks after the final dose.[3]
-
Caption: Workflow of the key clinical trial (TL7116958) for this compound in allergic rhinitis.
Nasal Allergen Challenge (NAC) Protocol
The NAC is a standardized procedure used to induce and measure the clinical and inflammatory responses to an allergen in a controlled setting.
-
Baseline Assessment: Before the challenge, baseline Total Nasal Symptom Score (TNSS) and Peak Nasal Inspiratory Flow (PNIF) are recorded.
-
Allergen Administration: A predetermined concentration of the relevant pollen allergen is administered as a spray into each nostril.[3]
-
Symptom and Airflow Monitoring: TNSS and PNIF are recorded at multiple time points post-challenge, typically including 15 minutes, 30 minutes, and then hourly for several hours.[3]
-
Biomarker Sampling: Nasal lavage and/or nasal filter paper samples are collected at baseline and at specified time points after the challenge to measure inflammatory biomarkers.[3]
Total Nasal Symptom Score (TNSS) Assessment
TNSS is a composite score of four cardinal symptoms of allergic rhinitis:
-
Nasal congestion
-
Rhinorrhea (runny nose)
-
Nasal itching
-
Sneezing
Each symptom is rated by the participant on a 4-point scale (0 = none, 1 = mild, 2 = moderate, 3 = severe), yielding a maximum total score of 12.[5]
Biomarker Analysis
Nasal lavage fluid and serum samples were analyzed for a panel of biomarkers. While the specific assay manufacturers were not detailed in the primary publications, these analyses are typically performed using sensitive immunoassays such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): For the quantification of individual proteins like IP-10 and Eosinophil Cationic Protein (ECP).
-
Multiplex Immunoassays (e.g., Luminex): For the simultaneous measurement of multiple cytokines and chemokines (e.g., IL-5, eotaxin, MDC, TARC) in a single small sample volume.
Conclusion
This compound represents a targeted immunomodulatory approach for the treatment of allergic rhinitis. By activating the TLR7 pathway in the nasal mucosa, it effectively induces a Type 1 IFN response that counter-regulates the underlying Th2-driven inflammation. This mechanism is supported by biomarker data confirming target engagement and clinical data showing a trend towards symptomatic improvement. The 20 ng dose was found to be well-tolerated, suggesting a favorable safety profile at a dose that still elicits a biological response. Further research with more extensive quantitative biomarker analysis would be beneficial to fully elucidate the magnitude of the anti-inflammatory effects and to optimize the therapeutic potential of this mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Early clinical evaluation of the intranasal TLR7 agonist this compound: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. researchgate.net [researchgate.net]
- 5. Grass pollen nasal challenge is associated with increases in Th2 cytokines, Eotaxin, MDC and IL-6 in nasal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Safety and pharmacodynamics of intranasal this compound, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GSK2245035 and the TLR7 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2245035 is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 by this compound preferentially induces the production of Type-1 interferons (IFNs), particularly IFN-α, leading to the modulation of immune responses. This technical guide provides a comprehensive overview of the TLR7 signaling pathway, the mechanism of action of this compound, a summary of its effects from clinical trials, and detailed methodologies for key experimental assays.
The TLR7 Signaling Pathway
Toll-like receptor 7 is an endosomal pattern recognition receptor that recognizes single-stranded RNA (ssRNA) viruses.[1] Upon ligand binding, TLR7 initiates a downstream signaling cascade that results in the production of pro-inflammatory cytokines and Type I IFNs, orchestrating an antiviral response.
The TLR7 signaling pathway is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. The key steps are as follows:
-
Ligand Recognition: this compound, mimicking viral ssRNA, binds to TLR7 in the endosomal compartment of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.[1]
-
Recruitment of MyD88: Upon activation, TLR7 recruits the MyD88 adaptor protein.
-
Formation of the Myddosome: MyD88 then recruits and activates interleukin-1 receptor-associated kinase 4 (IRAK4), which in turn phosphorylates and activates IRAK1. This complex of TLR7, MyD88, IRAK4, and IRAK1 is known as the "Myddosome."
-
Activation of TRAF6: Activated IRAK1 associates with TNF receptor-associated factor 6 (TRAF6), leading to the ubiquitination of TRAF6.
-
Downstream Activation of NF-κB and MAPKs: Ubiquitinated TRAF6 activates the TGF-β-activated kinase 1 (TAK1) complex, which subsequently activates two major downstream pathways:
-
NF-κB Pathway: Activation of the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
-
MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs) like JNK and p38, which contribute to cytokine production and other cellular responses.
-
-
Activation of IRF7 and Type I IFN Production: In pDCs, the Myddosome also activates interferon regulatory factor 7 (IRF7). Phosphorylated IRF7 dimerizes and translocates to the nucleus, where it induces the transcription of Type I IFNs, most notably IFN-α.
Mechanism of Action of this compound
This compound is a small molecule agonist of TLR7, designed for intranasal administration.[2] Its primary mechanism of action is to stimulate the innate immune system in a manner that rebalances the immune response away from a pro-allergic Th2 phenotype towards a Th1/Treg-mediated response.[3] This is achieved through the preferential induction of Type I IFNs, which have been shown to suppress Th2 cytokine production.[1]
In the context of allergic diseases such as allergic rhinitis and asthma, this compound aims to reduce the Type 2 inflammatory response to aeroallergens.[4][5] By activating TLR7 in the airways, this compound is hypothesized to induce a local immune environment that is less conducive to allergic inflammation.
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize key quantitative data from studies investigating the effects of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/Assay | Reference |
| pEC50 for IFNα | 9.3 | Human PBMCs | [6] |
| pEC50 for TNFα | 6.5 | Human PBMCs | [6] |
Table 2: Clinical Trial Data for Intranasal this compound in Allergic Rhinitis
| Dose | Adverse Events (AEs) | Biomarker Changes | Efficacy | Reference |
| 20 ng | Incidence similar to placebo. | Dose-related increases in nasal and serum IP-10. | Trend in reducing total nasal symptom score 15 minutes post-nasal allergen challenge (NAC) at follow-up visits 1 and 2. | [6][7] |
| 80 ng | Induced cytokine release syndrome-related AEs (e.g., headache) in 93% of participants. | Dose-related increases in nasal and serum IP-10. | Trend in reducing total nasal symptom score 15 minutes post-NAC at follow-up visits 1 and 2. | [6][7] |
| 100 ng | Considerable cytokine release syndrome-related symptoms. | Clear target engagement reflected by local and peripheral increase of IFN-gamma-inducible protein-10 (IP-10). | Not tested for efficacy at this dose due to AEs. | [2] |
Table 3: Clinical Trial Data for Intranasal this compound in Mild Allergic Asthma
| Dose | Adverse Events (AEs) | Biomarker Changes | Efficacy | Reference |
| 20 ng | Headache was the most common AE. | Target engagement observed. | Did not substantially attenuate the late asthmatic response. | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and TLR7 signaling.
In Vitro TLR7 Activation Assay
This protocol describes a general method for assessing the activation of TLR7 in peripheral blood mononuclear cells (PBMCs) by measuring cytokine production.
Objective: To determine the potency and efficacy of this compound in activating TLR7 signaling in human PBMCs.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Human peripheral blood
-
This compound
-
ELISA kits for IFN-α and TNF-α
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs: Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 1 x 106 cells/well.
-
Compound Treatment: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add the diluted compound to the wells containing PBMCs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of IFN-α and TNF-α in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log of the this compound concentration and determine the EC50 value.
Cytokine Profiling Assay using Multiplex Bead-Based Immunoassay
This protocol outlines a general method for the simultaneous measurement of multiple cytokines in biological samples, such as serum or nasal lavage fluid, using a multiplex bead-based immunoassay (e.g., Luminex).
Objective: To quantify the levels of a panel of cytokines and chemokines (including IP-10) in clinical samples following treatment with this compound.
Materials:
-
Multiplex cytokine assay kit (e.g., Bio-Plex, Milliplex)
-
Luminex instrument
-
Clinical samples (serum, plasma, or nasal lavage fluid)
-
Assay-specific buffers and reagents
Procedure:
-
Sample Preparation: Thaw frozen clinical samples on ice. If necessary, centrifuge the samples to remove any precipitates. Dilute the samples according to the kit manufacturer's instructions.
-
Standard Curve Preparation: Reconstitute and prepare a serial dilution of the cytokine standards provided in the kit to generate a standard curve.
-
Assay Plate Preparation: Pre-wet the filter plate with assay buffer and then aspirate.
-
Addition of Beads, Standards, and Samples: Add the antibody-coupled magnetic beads to each well. Then, add the prepared standards and samples to the appropriate wells.
-
Incubation: Incubate the plate on a shaker at room temperature for the time specified in the kit protocol (typically 1-2 hours).
-
Washing: Wash the plate multiple times with wash buffer using a magnetic plate washer to remove unbound material.
-
Addition of Detection Antibody: Add the biotinylated detection antibody cocktail to each well and incubate on a shaker at room temperature.
-
Addition of Streptavidin-PE: After another wash step, add streptavidin-phycoerythrin (SAPE) to each well and incubate.
-
Final Wash and Resuspension: Perform a final wash and resuspend the beads in sheath fluid.
-
Data Acquisition: Acquire the data on a Luminex instrument.
-
Data Analysis: Use the instrument's software to analyze the data and calculate the concentration of each cytokine in the samples based on the standard curve.
Conclusion
This compound is a selective TLR7 agonist that has demonstrated clear target engagement and immunomodulatory effects in clinical trials. Its ability to preferentially induce Type I IFN production makes it a promising therapeutic candidate for allergic diseases. Further research is warranted to optimize dosing and clinical application to fully realize its therapeutic potential. This guide provides a foundational understanding of the science behind this compound and the TLR7 signaling pathway for professionals in the field of drug development and immunology.
References
- 1. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early clinical evaluation of the intranasal TLR7 agonist this compound: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and pharmacodynamics of intranasal this compound, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: GSK2245035 and its Role in Th1 Polarization in Asthma Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document synthesizes publicly available information. Notably, there is a lack of extensive published preclinical data specifically detailing the effects of GSK2245035 on Th1 polarization markers in asthma models. Therefore, data from studies on other TLR7 agonists, such as R848, are included to illustrate the proposed mechanism of action.
Introduction
Allergic asthma is predominantly characterized by a T helper 2 (Th2) cell-mediated inflammatory response, leading to airway hyperresponsiveness, eosinophilia, and mucus overproduction. A promising therapeutic strategy involves shifting this Th2-dominant response towards a Th1 phenotype, characterized by the production of interferon-gamma (IFN-γ). This compound is a selective Toll-like receptor 7 (TLR7) agonist that was developed to induce a Th1-polarizing immune response. TLR7, primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells, recognizes single-stranded RNA and triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which are potent inducers of Th1 differentiation.[1] This guide provides an in-depth overview of the available data and methodologies related to the investigation of this compound for Th1 polarization in the context of asthma.
Data Presentation
The following tables summarize the available quantitative data from clinical and preclinical studies on this compound and other relevant TLR7 agonists.
Table 1: Clinical Trial Data for Intranasal this compound in Allergic Respiratory Diseases
| Parameter | Study Population | Dosage | Key Findings | Reference |
| Late Asthmatic Response (FEV1) | Mild allergic asthma | 20 ng once weekly for 8 weeks | No significant attenuation of the late asthmatic response compared to placebo. | [1] |
| Serum IP-10 (CXCL10) | Mild allergic asthma | 20 ng once weekly for 8 weeks | Significant increase in serum IP-10, indicating target engagement. | [1] |
| Nasal IP-10 (CXCL10) | Allergic rhinitis | 20 ng and 80 ng once weekly for 8 weeks | Dose-related increases in nasal and serum IP-10. | [2] |
| Total Nasal Symptom Score | Allergic rhinitis | 20 ng and 80 ng once weekly for 8 weeks | Trend towards reduction in total nasal symptom score post-nasal allergen challenge. | [2] |
| Adverse Events | Allergic rhinitis & Mild asthma | 20 ng and 80 ng | 20 ng dose was well-tolerated. 80 ng dose was associated with a higher incidence of cytokine-release syndrome-related AEs (e.g., headache). | [1][2] |
Table 2: Preclinical Data for the TLR7 Agonist R848 in Murine Asthma Models
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Airway Eosinophilia | OVA-induced allergic asthma | R848 | Significant reduction in the number of eosinophils in bronchoalveolar lavage fluid (BALF). | |
| IFN-γ Levels | OVA-induced allergic asthma | R848 | Increased levels of IFN-γ in BALF and serum. | |
| Th2 Cytokines (IL-4, IL-5, IL-13) | OVA-induced allergic asthma | R848 | Decreased levels of Th2 cytokines in BALF. | |
| Airway Hyperresponsiveness (AHR) | OVA-induced allergic asthma | R848 | Attenuation of methacholine-induced AHR. |
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of this compound and Th1 polarization in asthma models.
Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma
This is a widely used preclinical model to study the pathophysiology of asthma and to evaluate novel therapeutics.
-
Animals: BALB/c mice (female, 6-8 weeks old) are commonly used due to their propensity to develop strong Th2 responses.
-
Sensitization:
-
On day 0 and day 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (B78521) in a total volume of 200 µL of saline.
-
-
Challenge:
-
From day 21 to day 27, mice are challenged daily for 30 minutes with an aerosol of 1% OVA in saline using a nebulizer.
-
-
Treatment:
-
This compound or a vehicle control is administered intranasally at a specified dose (e.g., 10-50 µ g/mouse ) one hour prior to each OVA challenge.
-
-
Outcome Measures (24 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measured using a plethysmograph to assess the response to increasing concentrations of methacholine.
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid to determine the number and differential count of inflammatory cells (eosinophils, neutrophils, lymphocytes, macrophages).
-
Lung Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Cytokine Analysis: Levels of IFN-γ, IL-4, IL-5, and IL-13 in BAL fluid and serum are measured by ELISA.
-
Immunophenotyping: Lung-draining lymph node cells and splenocytes are isolated for flow cytometric analysis of Th1 (CD4+IFN-γ+) and Th2 (CD4+IL-4+) cells.
-
Intracellular Cytokine Staining for IFN-γ by Flow Cytometry
This protocol is used to identify and quantify IFN-γ-producing T cells.
-
Cell Preparation:
-
Single-cell suspensions are prepared from the spleen or lung-draining lymph nodes of treated and control mice.
-
-
In Vitro Restimulation:
-
Cells are cultured for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) and stimulants such as phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, or with OVA antigen to reactivate antigen-specific T cells.
-
-
Staining:
-
Cells are first stained for surface markers (e.g., CD3, CD4).
-
Cells are then fixed and permeabilized using a commercial kit.
-
Intracellular staining is performed using a fluorescently-labeled anti-IFN-γ antibody.
-
-
Data Acquisition and Analysis:
-
Samples are acquired on a flow cytometer.
-
The percentage of CD4+ T cells expressing IFN-γ is determined by gating on the CD3+CD4+ population and then analyzing the IFN-γ positive cells.
-
Western Blot for T-bet and Phospho-STAT1
This technique is used to measure the protein levels of key transcription factors involved in Th1 differentiation.
-
Protein Extraction:
-
Lung tissue or isolated CD4+ T cells are homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against T-bet, phospho-STAT1 (Tyr701), total STAT1, and a loading control (e.g., β-actin or GAPDH).
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: this compound-induced TLR7 signaling pathway promoting Th1 polarization.
Caption: Workflow for evaluating this compound in a murine asthma model.
Conclusion
This compound, as a selective TLR7 agonist, holds a strong mechanistic rationale for promoting Th1 polarization and thereby counteracting the Th2-driven inflammation in allergic asthma. The activation of TLR7 by this compound is expected to induce type I interferons, leading to the upregulation of T-bet and subsequent differentiation of naive T cells into IFN-γ-producing Th1 cells. While clinical trials have demonstrated target engagement through increased IP-10 levels, a significant clinical benefit in mild asthmatics has not been observed.[1] The lack of comprehensive public preclinical data for this compound in asthma models makes it challenging to fully assess its potential. However, studies with other TLR7 agonists provide a strong proof-of-concept for this therapeutic approach. Further research, particularly in preclinical models that can elucidate the detailed immunological changes in the airways, is necessary to determine the future of this compound and similar compounds in the management of asthma.
References
- 1. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and pharmacodynamics of intranasal this compound, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro effects of GSK2245035 on plasmacytoid dendritic cells
An In-Depth Technical Guide on the In Vitro Effects of GSK2245035 on Plasmacytoid Dendritic Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro effects of this compound, a selective Toll-like receptor 7 (TLR7) agonist, on human plasmacytoid dendritic cells (pDCs). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Plasmacytoid dendritic cells are a specialized subset of immune cells that play a crucial role in antiviral immunity.[1] They are characterized by their ability to produce large amounts of type I interferons (IFN-α/β) upon sensing viral nucleic acids through endosomal Toll-like receptors (TLRs), particularly TLR7 and TLR9.[1][2] TLR7 recognizes single-stranded RNA (ssRNA), and its activation triggers a signaling cascade leading to the production of type I IFNs and other pro-inflammatory cytokines, as well as the upregulation of co-stimulatory molecules.[1][3]
This compound is a potent and selective TLR7 agonist developed to modulate immune responses.[4][5] Its primary mechanism of action involves the stimulation of the type 1 IFN pathway, making it a compound of interest for therapeutic applications in diseases like allergic rhinitis and asthma.[4][6] Understanding its precise effects on pDCs is critical for its clinical development.
Mechanism of Action: TLR7 Signaling in pDCs
This compound, as a TLR7 agonist, initiates a signaling cascade within pDCs upon binding to TLR7 in the endosomal compartment.[1][4] This interaction leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family.[1] Subsequent signaling events lead to the activation of key transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB).[3] IRF7 is constitutively expressed at high levels in pDCs and is essential for the robust production of type I IFNs.[7] NF-κB activation drives the expression of pro-inflammatory cytokines and co-stimulatory molecules, leading to pDC maturation and enhanced antigen-presenting capabilities.[3]
Caption: TLR7 signaling cascade in pDCs initiated by this compound.
Quantitative Data on In Vitro Effects of TLR7 Agonists on pDCs
While specific quantitative data for this compound's in vitro effects on pDCs are limited in publicly available literature, the effects of other well-characterized TLR7 agonists, such as R848 (Resiquimod) and imiquimod, provide a strong proxy. The following table summarizes these effects.
| Parameter | Agonist | Cell Type | Concentration | Effect | Reference |
| Cytokine Production | |||||
| IFN-α | R848 | Mouse pDCs | Not specified | Induction of IFN-α expression | [8] |
| IFN-α | TLR7/8 agonist | Human pDCs | 5 or 50 µg/mL | Small fraction of cells secrete IFN-α | [5] |
| IL-6 | R848 | Mouse pDCs | Not specified | Synergistic increase with poly(I:C) | [8] |
| Cell Surface Marker Upregulation | |||||
| CD40 | CL097 (TLR7 agonist) | Human pDCs | Not specified | High increase in expression | [9] |
| CD80 | TLR7 agonist | Human pDCs | Not specified | Upregulation of expression | [3][5] |
| CD86 | TLR7 agonist | Human pDCs | Not specified | Upregulation of expression | [3] |
| CCR7 | TLR7 agonist | Human pDCs | Not specified | Upregulation of expression | [3] |
| HLA-DR | GS-9620 (TLR7 agonist) | Human pDCs | Not specified | Increased expression | [10] |
Experimental Protocols
Isolation of Human Plasmacytoid Dendritic Cells
This protocol describes the enrichment of pDCs from peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: Isolate PBMCs from human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
pDC Enrichment: Enrich pDCs from the PBMC fraction using a pDC isolation kit based on negative or positive selection via magnetic-activated cell sorting (MACS). For example, use a kit that depletes non-pDCs or positively selects for BDCA-4+ cells.[11]
-
Purity Assessment: Assess the purity of the isolated pDC population by flow cytometry, staining for pDC-specific markers such as CD123 and BDCA-2 (CD303). A purity of >90% is generally considered acceptable.[11]
In Vitro Stimulation of pDCs with this compound
This protocol outlines the culture and stimulation of isolated pDCs.
-
Cell Culture: Culture the purified pDCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and a survival factor such as IL-3 (10 ng/mL).[11]
-
Plating: Plate the pDCs in a 96-well round-bottom plate at a density of approximately 1 x 10^5 cells per well.
-
Stimulation: Add this compound to the cell cultures at various concentrations to determine a dose-response. Include a vehicle control (e.g., DMSO) and a positive control (e.g., R848).
-
Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for a specified period (e.g., 18-24 hours for cytokine analysis and surface marker expression).
Flow Cytometry Analysis of pDC Activation
This protocol details the assessment of pDC surface marker expression.
-
Cell Harvesting: After incubation, harvest the pDCs and wash them with FACS buffer (e.g., PBS with 2% FBS).
-
Staining: Stain the cells with a cocktail of fluorescently labeled antibodies against surface markers of interest (e.g., anti-CD80, anti-CD86, anti-HLA-DR, anti-CCR7) for 30 minutes at 4°C in the dark. Include a viability dye to exclude dead cells from the analysis.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on the live, single pDC population and quantify the expression of the activation markers (e.g., percentage of positive cells and mean fluorescence intensity).
Quantification of Cytokine Production
This protocol describes the measurement of secreted cytokines.
-
Supernatant Collection: After the stimulation period, centrifuge the cell plates and carefully collect the culture supernatants.
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., IFN-α, IL-6, TNF-α) in the supernatants using a commercially available ELISA kit or a multiplex bead-based immunoassay (e.g., Luminex).
-
Data Analysis: Calculate the cytokine concentrations based on a standard curve and compare the results between the different treatment groups.
References
- 1. Regulation of TLR7/9 signaling in plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased IFN-α-producing Plasmacytoid Dendritic Cells (pDCs) in Human Th1-mediated Type 1 Diabetes: pDCs Augment Th1 Responses through IFN-α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Human CD34+-derived plasmacytoid dendritic cells as surrogates for primary pDCs and potential cancer immunotherapy [frontiersin.org]
- 4. TLR7 stimulation in human plasmacytoid dendritic cells leads to the induction of early IFN-inducible genes in the absence of type I IFN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenotypical Diversification of Early IFNα-Producing Human Plasmacytoid Dendritic Cells Using Droplet-Based Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmacytoid dendritic cells control TLR7 sensitivity of naive B cells via type I IFN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasmacytoid dendritic cells and type I IFN: 50 years of convergent history - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TLR7 stimulation in human plasmacytoid dendritic cells leads to the induction of early IFN-inducible genes in the absence of type I IFN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential uptake of three clinically relevant allergens by human plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GSK2245035-Mediated Induction of Type 1 Interferon
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2245035 is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. Activation of TLR7 by this compound initiates a signaling cascade that leads to the robust production of type 1 interferons (IFNs), particularly IFN-α. This induction of type 1 IFN is a critical immunomodulatory effect with therapeutic potential in various diseases, most notably allergic rhinitis and asthma. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its ability to induce type 1 IFN, and presents available data from preclinical and clinical studies.
Introduction to this compound and Type 1 Interferon Induction
This compound is a synthetic compound designed for intranasal administration to elicit localized immune responses in the airways.[1][2] By targeting TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells, this compound mimics the action of single-stranded viral RNA, a natural ligand for TLR7.[3] This targeted activation triggers a powerful innate immune response characterized by the secretion of type 1 IFNs.[1][2]
Type 1 interferons are a family of cytokines that play a pivotal role in antiviral defense and immune modulation. The induction of type 1 IFNs by this compound is central to its proposed therapeutic mechanism, which aims to rebalance (B12800153) the immune response, for instance, by shifting the Th2-dominated response in allergic diseases towards a Th1/Treg phenotype.[4] A key biomarker used to measure the pharmacodynamic activity of this compound and confirm target engagement is the interferon-gamma-inducible protein 10 (IP-10), also known as CXCL10, a chemokine whose expression is strongly upregulated by type 1 IFNs.[1][2]
Mechanism of Action: The TLR7 Signaling Pathway
The induction of type 1 interferon by this compound is mediated through the Toll-like receptor 7 (TLR7) signaling pathway. Upon binding of this compound to TLR7 within the endosome, a conformational change in the receptor initiates the recruitment of the adaptor protein MyD88. This leads to the formation of a signaling complex and the activation of downstream kinases, ultimately resulting in the phosphorylation and nuclear translocation of interferon regulatory factor 7 (IRF7). In the nucleus, activated IRF7 drives the transcription of genes encoding type 1 interferons, primarily IFN-α.
Caption: TLR7 Signaling Pathway for Type 1 Interferon Induction.
Data Presentation: Pharmacodynamic Effects of this compound
Clinical studies have demonstrated a clear dose-dependent pharmacodynamic effect of intranasally administered this compound, as measured by the induction of the biomarker IP-10 in both nasal lavage fluid and serum.[1][2][5] While the precise mean concentrations and fold-changes are not consistently reported in publicly available literature, the data strongly indicate target engagement at tolerated doses.
Table 1: Summary of IP-10 Induction by this compound in Clinical Trials
| Dose of this compound | Route of Administration | Study Population | Sample Type | IP-10 Induction | Certainty of Effect | Reference |
| 20 ng | Intranasal | Healthy Volunteers & Allergic Rhinitis Patients | Nasal Lavage Fluid & Serum | Dose-related increase | >95% | [1][5] |
| 80 ng | Intranasal | Allergic Rhinitis Patients | Nasal Lavage Fluid & Serum | Dose-related increase | >95% | [1][5] |
| <100 ng | Intranasal | Healthy Volunteers & Allergic Rhinitis Patients | Not Specified | Clear target engagement | - | [2] |
Note: The term "dose-related increase" indicates a statistically significant and positive correlation between the administered dose of this compound and the measured levels of IP-10. The specific quantitative values for mean IP-10 concentrations, standard deviations, and fold-changes were not available in the reviewed literature.
Experimental Protocols
Clinical Trial in Allergic Rhinitis
The following provides a generalized protocol based on the study by Ellis et al. (2017).[1][5]
Objective: To assess the safety, pharmacodynamics, and effect on nasal allergic reactivity of repeated weekly intranasal administration of this compound.
Study Design:
-
Randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients with allergic rhinitis.
-
Intervention: Eight weekly intranasal doses of this compound (20 ng or 80 ng) or placebo.
Methodology:
-
Participant Screening and Randomization: Participants meeting the inclusion criteria for allergic rhinitis were randomized to receive this compound or placebo.
-
Dosing: Intranasal spray of this compound or placebo was administered once weekly for eight weeks.
-
Sample Collection:
-
Nasal lavage fluid and serum samples were collected at baseline and 24 hours after the first and eighth doses.
-
Follow-up samples were collected at one and three weeks after the final dose.
-
-
Biomarker Analysis:
-
Concentrations of IP-10 in nasal lavage fluid and serum were measured using a validated immunoassay (specific ELISA kit details not provided in the abstract).
-
-
Safety and Tolerability Assessment: Adverse events, including cytokine release syndrome-related symptoms (e.g., headache, fever), were monitored throughout the study.
Caption: Experimental Workflow for a Clinical Trial of this compound.
Conclusion
This compound represents a targeted immunomodulatory agent that effectively induces type 1 interferon production through the activation of TLR7. The pharmacodynamic response, as measured by the induction of IP-10, is robust and dose-dependent at clinically tolerated doses. While the publicly available data provides strong qualitative evidence of target engagement, further access to detailed quantitative data from clinical trials would be beneficial for a more comprehensive understanding of its dose-response relationship. The well-defined mechanism of action and the ability to monitor its activity through biomarkers make this compound a compelling candidate for further investigation in the treatment of allergic and other immune-mediated diseases.
References
- 1. Safety and pharmacodynamics of intranasal this compound, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early clinical evaluation of the intranasal TLR7 agonist this compound: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
The Discovery and Development of GSK2245035: A Selective Intranasal TLR7 Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GSK2245035 is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7) developed for the intranasal treatment of allergic respiratory diseases such as allergic rhinitis and asthma.[1][2][3][4] As a member of the 8-oxoadenine chemical class, this compound was rationally designed to elicit a localized immune response in the airways, characterized by the induction of Type I interferons (IFNs), with the goal of modulating the underlying Th2-mediated inflammation typical of allergic conditions.[2][5] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, detailing its mechanism of action, key experimental data, and associated methodologies.
Introduction: Targeting TLR7 for Allergic Airway Diseases
Allergic respiratory diseases are driven by an inappropriate immune response to common environmental allergens, leading to chronic inflammation of the airways. The immunopathology is predominantly characterized by a T-helper 2 (Th2) cell response, with elevated levels of cytokines such as interleukin (IL)-4, IL-5, and IL-13. Toll-like receptors are key components of the innate immune system that recognize pathogen-associated molecular patterns and initiate an immune response. TLR7, which recognizes single-stranded viral RNA, is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells.[6][7] Activation of TLR7 triggers the MyD88-dependent signaling pathway, culminating in the production of Type I IFNs, particularly IFN-α.[7][8][9] This IFN-rich environment can counteract the Th2-polarized inflammation in allergic diseases, making TLR7 an attractive therapeutic target.
This compound emerged from a medicinal chemistry effort to develop a potent and selective TLR7 agonist suitable for intranasal delivery, aiming to maximize local efficacy in the airways while minimizing systemic side effects.[5][10]
Discovery and Medicinal Chemistry
This compound belongs to the 8-oxoadenine class of compounds, which were identified as potent TLR7 agonists.[5][11] The discovery process involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and physicochemical properties for intranasal administration.
Lead Optimization and Structure-Activity Relationship (SAR)
The SAR exploration focused on modifications at the N-9 and C-2 positions of the 8-oxoadenine scaffold.[5] A key finding was that the incorporation of a basic amine in the N-9 substituent significantly enhanced IFNα-inducing potency.[5] Further optimization of the C-2 substituent led to the identification of the (S)-pentyloxy group as a potent enhancer of activity.[5] This strategic combination of moieties resulted in the selection of this compound as a clinical candidate.[5]
Table 1: In Vitro Potency of this compound
| Assay | Cell Type | Parameter | Value |
| TLR7 Agonist Activity | Human PBMCs | EC50 | 50 nM[10] |
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunomodulatory effects by activating the TLR7 signaling cascade within target immune cells in the airway mucosa.
Signaling Cascade
Upon binding of this compound to TLR7 in the endosome, a conformational change is induced, leading to the recruitment of the adaptor protein MyD88.[7][8][9] This initiates a downstream signaling cascade involving IRAK (IL-1 receptor-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6).[8][12] Ultimately, this pathway leads to the activation of the transcription factor IRF7 (interferon regulatory factor 7), which translocates to the nucleus and drives the expression of Type I interferons, most notably IFN-α.[8][12]
Preclinical Development
The preclinical evaluation of this compound focused on its in vitro and in vivo pharmacology to establish its potential for treating allergic airway diseases.
In Vitro Pharmacology
The immunomodulatory activity of this compound was assessed in human peripheral blood mononuclear cells (PBMCs).[2]
Experimental Protocol: In Vitro Cytokine Induction in PBMCs
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[13][14]
-
Cell Culture: Culture PBMCs in complete RPMI 1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.[14]
-
Stimulation: Treat PBMCs with varying concentrations of this compound or a vehicle control.[6]
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.[15]
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.[14]
-
Cytokine Measurement: Quantify the levels of cytokines (e.g., IFN-α, IFN-γ, IL-5, IL-10, IL-13, TNF-α) in the supernatants using specific enzyme-linked immunosorbent assays (ELISAs) or multiplex bead arrays.[6][15][16]
In these assays, this compound demonstrated a dose-dependent induction of IFN-γ and IL-10, while reducing the production of the Th2 cytokines IL-5 and IL-13 in PBMCs from allergic rhinitis donors.[2]
In Vivo Pharmacology
Animal models of allergic rhinitis and asthma were utilized to evaluate the in vivo efficacy of this compound.[17][18]
Experimental Protocol: Murine Model of Allergic Airway Inflammation
-
Sensitization: Sensitize mice (e.g., BALB/c strain) to an allergen such as ovalbumin (OVA) via intraperitoneal injections with an adjuvant (e.g., alum).[18]
-
Challenge: Subsequently, challenge the sensitized mice with intranasal or aerosolized OVA to induce allergic airway inflammation.[18]
-
Treatment: Administer this compound intranasally prior to or during the allergen challenge phase.
-
Assessment of Airway Inflammation: Evaluate the extent of airway inflammation by measuring:
-
Bronchoalveolar lavage (BAL) fluid for inflammatory cell infiltrates (e.g., eosinophils).
-
Lung histology for cellular infiltration and mucus production.
-
Cytokine levels in BAL fluid or lung homogenates.
-
Airway hyperresponsiveness to methacholine.
-
Clinical Development
This compound has been evaluated in several clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with allergic rhinitis and asthma.
Phase I and IIa Clinical Trials
Two key clinical trials, NCT01480271 and NCT01607372, investigated the effects of intranasal this compound.[1][7]
Table 2: Summary of Key Clinical Trials for this compound
| Trial ID | Population | Dosing Regimen | Key Findings |
| NCT01480271 | Healthy Volunteers & Allergic Rhinitis Patients | Single escalating doses | Doses <100 ng were tolerated. Clear target engagement at 20 ng, as measured by increased IP-10.[1][7] |
| NCT01607372 | Allergic Rhinitis Patients | Repeat weekly doses of 20 ng or 80 ng for 8 weeks | 20 ng dose was well-tolerated. The 80 ng dose was associated with cytokine release syndrome-like adverse events. Both doses showed trends in reducing nasal symptoms post-allergen challenge.[2][3] |
Experimental Protocol: Nasal Allergen Challenge (NAC)
The NAC is a standardized procedure to induce and evaluate an allergic response in the nasal mucosa.[3]
-
Baseline Assessment: Record baseline nasal symptoms and measure nasal patency.[4]
-
Control Administration: Administer a saline control solution intranasally.[4]
-
Allergen Administration: Administer a predetermined dose of the relevant allergen (e.g., ragweed pollen) intranasally.[4]
-
Symptom Scoring: Record nasal symptoms (e.g., sneezing, rhinorrhea, nasal congestion, itching) at regular intervals post-challenge.[3]
-
Nasal Lavage: Perform nasal lavage with saline at specified time points to collect nasal secretions for biomarker analysis.[19][20][21][22][23]
Pharmacodynamic Biomarkers
A key pharmacodynamic biomarker for this compound activity is the IFN-γ-inducible protein 10 (IP-10), also known as CXCL10.[1] Intranasal administration of this compound led to dose-dependent increases in both nasal and serum IP-10 levels, confirming target engagement.[2][3]
Experimental Protocol: IP-10 ELISA
-
Sample Collection: Collect serum and nasal lavage fluid from clinical trial participants.
-
Sample Preparation: Centrifuge samples to remove cellular debris and dilute as necessary with assay buffer.[24]
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for human IP-10.[25]
-
Add standards and samples to the wells and incubate.[25]
-
Wash the plate and add a biotinylated detection antibody.[25]
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.[25]
-
Add a chromogenic substrate (e.g., TMB) and stop the reaction.[25]
-
-
Data Analysis: Measure the absorbance at 450 nm and calculate IP-10 concentrations based on a standard curve.[25]
Safety and Tolerability
In clinical trials, intranasal this compound at a dose of 20 ng was generally well-tolerated.[2][3] The most common adverse events were mild and transient, including headache.[4][26] At higher doses (80 ng and above), cytokine release syndrome-related symptoms were observed, highlighting the importance of careful dose selection for this class of compounds.[1][2][3]
Table 3: Adverse Events in a Phase IIa Study of this compound (80 ng vs. Placebo)
| Adverse Event | This compound (80 ng) (n=14) | Placebo (n=14) |
| Any Adverse Event | 100% (14/14) | 71% (10/14) |
| Cytokine Release Syndrome-like AEs | 93% (13/14) | Not Reported |
| Headache | 86% (12/14) | 57% (8/14) |
| Fever | Not specified | Not specified |
Data adapted from a study in participants with allergic rhinitis.[2]
Conclusion
This compound is a selective TLR7 agonist that was rationally designed for the intranasal treatment of allergic airway diseases. Its development program has provided valuable insights into the therapeutic potential and challenges of targeting TLR7 in this setting. Preclinical and clinical studies have demonstrated clear target engagement and a dose-dependent immunomodulatory effect. While higher doses were associated with systemic side effects, the 20 ng dose was well-tolerated and showed trends towards clinical efficacy. Although further development of this compound for allergic asthma did not show significant attenuation of the late asthmatic response, the findings from its development program contribute significantly to the understanding of TLR7 agonism for immunomodulation in respiratory diseases.[4][26]
References
- 1. Early clinical evaluation of the intranasal TLR7 agonist this compound: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and pharmacodynamics of intranasal this compound, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Increasing robustness of in vitro assay for immnosuppressive effect of mesenchymal stromal/stem cells: The role of inflammatory cytokine production by peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vitro cytokine production by normal human peripheral blood mononuclear cells as a measure of immunocompetence or the state of activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Variable Induction of Pro-Inflammatory Cytokines by Commercial SARS CoV-2 Spike Protein Reagents: Potential Impacts of LPS on In Vitro Modeling and Pathogenic Mechanisms In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytokine production in PBMC from allergics and non-allergics following in vitro allergen stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]
- 18. researchgate.net [researchgate.net]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Efficacy, Safety, and Tolerability of Nasal Wash in Patients with Upper Respiratory Tract Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rapid initiation of nasal saline irrigation to reduce severity in high-risk COVID+ outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Safety and Impact of Nasal Lavages During Viral Infections Such as SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. file.elabscience.com [file.elabscience.com]
- 25. raybiotech.com [raybiotech.com]
- 26. researchgate.net [researchgate.net]
The Effect of GSK2245035 on B Cell Activation: A Technical Guide
Disclaimer: This technical guide summarizes the expected effects of GSK2245035 on B cell activation based on its mechanism as a selective Toll-like receptor 7 (TLR7) agonist. As of the latest available information, specific quantitative data from in vitro studies on the direct effects of this compound on human B cell proliferation, activation marker expression, and immunoglobulin production are not publicly available. The information presented herein is extrapolated from the known functions of TLR7 in B cells and the observed systemic effects of this compound in clinical trials.
Introduction to this compound
This compound is a highly selective, small-molecule agonist of Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal pattern recognition receptor that recognizes single-stranded RNA (ssRNA) and plays a crucial role in the innate immune response. In humans, TLR7 is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells.[1] Upon activation, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFNs), particularly IFN-α, and other pro-inflammatory cytokines and chemokines.[1] The primary therapeutic rationale for this compound has been to modulate the immune response in allergic diseases, such as allergic rhinitis and asthma, by shifting the immune balance from a Th2-dominated response to a Th1-dominated response.[1]
Clinical studies involving intranasal administration of this compound have demonstrated target engagement through a dose-related increase in the interferon-gamma-inducible protein 10 (IP-10), a biomarker of type I IFN activity.[2] While these studies have focused on the overall immunomodulatory effects in the context of allergic inflammation, the direct consequences of this compound on B cell activation are of significant interest to researchers in immunology and drug development.
Expected Effects of this compound on B Cell Activation
Based on the known role of TLR7 in B cell biology, stimulation with this compound is expected to directly activate B cells, leading to their proliferation, differentiation, and antibody production. The following tables summarize the anticipated quantitative effects.
B Cell Proliferation and Activation Markers
| Parameter | Expected Effect of this compound | Method of Measurement |
| B Cell Proliferation | Increased | CFSE dilution assay by flow cytometry |
| CD69 Expression | Upregulation | Flow cytometry |
| CD86 Expression | Upregulation | Flow cytometry |
| MHC Class II Expression | Upregulation | Flow cytometry |
Cytokine and Chemokine Secretion by B Cells
| Cytokine/Chemokine | Expected Effect of this compound | Method of Measurement |
| Interleukin-6 (IL-6) | Increased secretion | ELISA, Luminex assay |
| Tumor Necrosis Factor-alpha (TNF-α) | Increased secretion | ELISA, Luminex assay |
| Macrophage Inflammatory Protein-1-alpha (MIP-1α/CCL3) | Increased secretion | ELISA, Luminex assay |
| Macrophage Inflammatory Protein-1-beta (MIP-1β/CCL4) | Increased secretion | ELISA, Luminex assay |
Immunoglobulin Production
| Immunoglobulin Isotype | Expected Effect of this compound | Method of Measurement |
| IgM | Increased production | ELISA, ELISpot |
| IgG | Increased production | ELISA, ELISpot |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of this compound on B cell activation.
Isolation of Human B Cells from Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
B Cell Enrichment: Enrich for B cells using a negative selection magnetic-activated cell sorting (MACS) kit (e.g., Pan B Cell Isolation Kit), which depletes non-B cells. This method results in a highly purified population of untouched B cells.
-
Purity Assessment: Assess the purity of the isolated CD19+ B cells by flow cytometry. Purity should typically be >95%.
In Vitro B Cell Proliferation Assay using CFSE
-
Cell Labeling: Resuspend purified B cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1 µM and incubate for 10 minutes at 37°C.
-
Quenching: Quench the staining reaction by adding five volumes of ice-cold complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Cell Culture: Plate the CFSE-labeled B cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Stimulation: Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the wells. Include a positive control (e.g., another TLR7 agonist like R848 or a combination of anti-CD40 and IL-21) and an unstimulated negative control.
-
Incubation: Culture the cells for 3 to 5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with antibodies against B cell markers (e.g., CD19). Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Analysis of B Cell Activation Markers by Flow Cytometry
-
Cell Culture and Stimulation: Culture purified B cells as described in section 3.2.
-
Incubation: Stimulate the cells with this compound for 24 to 48 hours.
-
Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain the cells with fluorescently conjugated antibodies against CD19, CD69, CD86, and MHC Class II for 30 minutes on ice.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) or the percentage of positive cells for each activation marker within the CD19+ B cell gate.
Measurement of Immunoglobulin Secretion by ELISA
-
Cell Culture and Supernatant Collection: Culture purified B cells with this compound for 7 to 10 days to allow for differentiation into antibody-secreting cells. Collect the culture supernatants.
-
ELISA: Coat a 96-well ELISA plate with capture antibodies for human IgM and IgG overnight at 4°C.
-
Blocking: Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.
-
Sample Incubation: Add diluted culture supernatants and a standard curve of known immunoglobulin concentrations to the plate and incubate for 2 hours at room temperature.
-
Detection: Add a horseradish peroxidase (HRP)-conjugated detection antibody specific for human IgM or IgG and incubate for 1 hour at room temperature.
-
Substrate Addition and Reading: Add a TMB substrate solution and stop the reaction with sulfuric acid. Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of IgM and IgG in the supernatants based on the standard curve.
Visualizations of Signaling Pathways and Experimental Workflows
TLR7 Signaling Pathway in B Cells
Caption: TLR7 Signaling Pathway in B Cells.
Experimental Workflow for In Vitro B Cell Activation Assay
Caption: Experimental Workflow for B Cell Activation.
References
- 1. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early clinical evaluation of the intranasal TLR7 agonist this compound: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Targets of GSK2245035 in Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2245035 is a selective agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 by this compound in peripheral blood mononuclear cells (PBMCs) triggers a signaling cascade that leads to the production of type I interferons (IFNs), particularly IFN-α, and other inflammatory mediators. This response modulates the immune system, making this compound a compound of interest for therapeutic applications in diseases such as allergic rhinitis and asthma. This technical guide provides a detailed overview of the known downstream targets of this compound in PBMCs, including data on cytokine modulation, a description of relevant experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Data Presentation: Modulation of Downstream Targets
The in-vitro stimulation of PBMCs with this compound leads to a distinct cytokine secretion profile. While specific quantitative data from head-to-head studies with this compound are not publicly available in tabulated form, the existing literature indicates a clear pattern of immune modulation. The following tables summarize the observed effects on key downstream cytokine and chemokine targets in PBMCs from donors with allergic rhinitis.
Table 1: Effect of this compound on T-helper 2 (Th2) Associated Cytokines in PBMCs
| Cytokine | Effect | Description |
| IL-5 | Reduced | A key cytokine involved in eosinophil activation and survival, central to allergic inflammation. |
| IL-13 | Reduced | A pleiotropic cytokine that contributes to airway hyperresponsiveness and mucus production in allergic asthma. |
Table 2: Effect of this compound on Regulatory and T-helper 1 (Th1) Associated Cytokines in PBMCs
| Cytokine | Effect | Description |
| IL-10 | Enhanced | An anti-inflammatory cytokine that can suppress effector T-cell responses and promote immune tolerance. |
| IFN-γ | Enhanced | A hallmark Th1 cytokine that promotes cell-mediated immunity and can counteract Th2 responses. |
Table 3: Effect of this compound on Interferon-Inducible Chemokines in PBMCs
| Chemokine | Effect | Description |
| IP-10 (CXCL10) | Increased | A chemokine induced by interferons that is involved in the recruitment of activated T cells, NK cells, and monocytes. Increased peripheral levels of IP-10 are a key biomarker of target engagement for this compound.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's effects on PBMCs. These protocols are based on standard procedures for TLR7 agonist stimulation and cytokine analysis.
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To isolate a pure population of PBMCs from whole blood.
-
Method:
-
Collect whole blood from healthy or patient donors in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™).
-
Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer of plasma and platelets, and carefully collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs with PBS by centrifugation at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
In-vitro Stimulation of PBMCs with this compound
-
Objective: To activate TLR7 signaling in PBMCs using this compound.
-
Method:
-
Seed the isolated PBMCs in 96-well, flat-bottom culture plates at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in culture medium.
-
Add the this compound dilutions to the PBMC cultures. Include a vehicle control (medium with the solvent at the same final concentration) and a negative control (medium only).
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 24, 48, or 72 hours), depending on the downstream application.
-
Measurement of Cytokine Secretion by ELISA
-
Objective: To quantify the concentration of secreted cytokines in the PBMC culture supernatant.
-
Method:
-
After the incubation period, centrifuge the culture plates at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokines of interest (e.g., IL-5, IL-13, IL-10, IFN-γ, IP-10) using commercially available kits.
-
Briefly, coat a 96-well ELISA plate with a capture antibody specific for the target cytokine.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and a series of known standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound signaling pathway in plasmacytoid dendritic cells.
Experimental Workflow
Caption: General experimental workflow for PBMC stimulation and analysis.
References
An In-depth Technical Guide to GSK2245035 for Modulating Th2 Immune Responses
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK2245035, a selective Toll-like receptor 7 (TLR7) agonist, and its role in the modulation of Type 2 (Th2) immune responses. While not a direct inhibitor of Th2 signaling, this compound is designed to indirectly counteract Th2-mediated inflammation by promoting a Type 1 interferon (IFN) response. This document details the mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and provides visualizations of the relevant biological pathways and study designs.
Core Mechanism of Action: Indirect Modulation of Th2 Responses
This compound is a highly selective TLR7 agonist.[1][2] TLR7, a transmembrane pattern recognition receptor, is primarily located in the endosomal compartment of plasmacytoid dendritic cells (pDCs) and B cells.[1] Upon activation by single-stranded RNA (ssRNA) or a synthetic agonist like this compound, TLR7 triggers the Type 1 IFN signaling pathway, leading to the preferential induction of interferon-alpha (IFNα).[1][3]
The therapeutic rationale for using a TLR7 agonist in allergic, Th2-driven diseases is to "rebalance" the immune response. Allergic conditions such as asthma and rhinitis are predominantly characterized by a Th2 inflammatory response.[1][2] The induction of a robust Type 1 IFN response by this compound is hypothesized to downregulate this Th2 inflammation.[1] In animal models of asthma, TLR7 agonism has been shown to decrease T2 airway inflammation.[1]
Signaling Pathway of this compound and its Influence on Th2 Immunity
The activation of TLR7 by this compound in pDCs initiates a signaling cascade that culminates in the production of IFNα. This IFNα can then act on various immune cells to suppress the Th2 response. The Th2 response itself is driven by cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13, which are responsible for key features of allergic inflammation, including eosinophil recruitment and activation, and IgE production.[4][5]
Caption: this compound activates TLR7 in pDCs, leading to IFNα secretion which in turn inhibits Th2 cell responses.
Quantitative Data from Clinical Trials
This compound has been evaluated in clinical trials for allergic rhinitis and mild allergic asthma. The following tables summarize the key quantitative outcomes from these studies.
Table 1: Efficacy of Intranasal this compound in Mild Allergic Asthma
| Endpoint | This compound (20 ng) vs. Placebo | Posterior Probability | Outcome | Citation |
| Late Asthmatic Response (Minimum FEV₁) | -4.6% attenuation | 0.385 | No significant treatment effect | [1][2] |
| Late Asthmatic Response (Weighted Mean FEV₁) | -10.5% attenuation | 0.303 | No significant treatment effect | [1][2] |
| Early Asthmatic Response (Minimum FEV₁) | 1.3% attenuation | 0.545 | No significant treatment effect | [1] |
| Early Asthmatic Response (Weighted Mean FEV₁) | 4.2% attenuation | 0.603 | No significant treatment effect | [1] |
FEV₁: Forced Expiratory Volume in 1 second.
Despite confirming a Type 2 inflammatory response through biomarkers like blood and sputum eosinophils and sputum IL-5, the study found no evidence of a treatment effect of this compound on these markers or on the asthmatic response to allergen challenge.[1][2]
Table 2: Pharmacodynamic and Safety Data of Intranasal this compound
| Parameter | Placebo | This compound (20 ng) | This compound (80 ng) | Citation |
| Adverse Event Incidence (Allergic Rhinitis Study) | 71% (10/14) | Similar to Placebo | 93% (13/14) | [3][6] |
| Most Common Adverse Event | Headache (57%) | Headache (41%) | Headache | [1][3] |
| Target Engagement (IP-10 Induction) | - | Clear induction at 24h post-dose | Dose-related increases at 24h post-dose | [3][6][7] |
IP-10 (Interferon-gamma-inducible protein 10) is a biomarker for Type 1 IFN activity.
The 20 ng dose was generally well-tolerated, with an adverse event profile similar to placebo, while the 80 ng dose was associated with a high incidence of cytokine-release-syndrome-related adverse events, most commonly headache.[3][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of clinical findings. Below are summaries of the protocols used in the key studies of this compound.
Protocol 1: Phase IIa Trial in Mild Allergic Asthma
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.[2][8]
-
Participants: 36 adults with mild allergic asthma.[2]
-
Intervention: Intranasal this compound (20 ng) or placebo administered once weekly for 8 weeks.[2][8]
-
Primary Endpoint: Allergen-induced late asthmatic response (LAR), measured as the minimum and weighted mean Forced Expiratory Volume in 1 second (FEV₁) 4-10 hours after a bronchial allergen challenge (BAC).[8]
-
Key Procedures:
-
Screening: Participants underwent a BAC to determine the allergen dose that would elicit both an early and late asthmatic response.[1]
-
Treatment Period: 8 weekly intranasal doses of the assigned treatment.
-
Post-Treatment BAC: The BAC was repeated one week after the final dose to assess the primary endpoint.
-
Biomarker Analysis: T2 inflammatory biomarkers, including blood and sputum eosinophils, and sputum IL-5 and IL-13, were measured pre- and post-BAC.[1] Fractional exhaled nitric oxide (FeNO) was also assessed.[1][2]
-
-
Statistical Analysis: A Bayesian framework was utilized to analyze the primary endpoint, with a posterior probability of >0.7 indicating success.[2]
Caption: Workflow for the Phase IIa clinical trial of this compound in mild allergic asthma.
Protocol 2: Study in Allergic Rhinitis
-
Study Design: A randomized, double-blind, placebo-controlled study conducted over two pollen seasons.[6]
-
Participants: 42 individuals with allergic rhinitis.[6]
-
Intervention: Eight weekly intranasal doses of this compound (20 ng or 80 ng) or placebo.[6]
-
Primary Assessments: Safety and pharmacodynamics.
-
Key Procedures:
-
Dosing: Participants received their assigned treatment weekly for 8 weeks.
-
Pharmacodynamic Assessment: Nasal and serum levels of IFN-inducible protein 10 (IP-10) were measured 24 hours after the first and eighth doses.[6]
-
Efficacy Assessment: Nasal allergen challenges (NACs) were performed at baseline and at 1 and 3 weeks after the final dose. Total nasal symptom scores were recorded.[6]
-
Safety Monitoring: Adverse events (AEs), with a focus on cytokine release syndrome AEs, were monitored throughout the study.[6]
-
Summary and Future Perspectives
This compound is a selective TLR7 agonist that effectively engages its target and induces a Type 1 IFN response, as evidenced by increased IP-10 levels.[7] The rationale for its development was to leverage this IFN response to counteract the underlying Th2 inflammation in allergic diseases.
However, in a well-controlled clinical trial in patients with mild allergic asthma, intranasal administration of this compound for 8 weeks did not attenuate the allergen-induced asthmatic response or significantly alter T2 inflammatory biomarkers.[1][2] While the 20 ng dose was well-tolerated, the lack of efficacy in this setting raises questions about the clinical utility of this specific mechanism and route of administration for asthma.[1][8] In allergic rhinitis, trends toward reduced nasal symptoms were observed, suggesting potential for disease-modifying activity, although these effects were not sustained long-term.[1][6]
For drug development professionals, the story of this compound underscores the challenge of translating a sound immunological hypothesis into clinical efficacy. While rebalancing the immune system away from a Th2 phenotype is a valid strategy, the magnitude, location, and timing of the intervention are critical. Future research in this area may need to explore alternative dosing regimens, different patient populations, or combination therapies to determine if the TLR7 agonist approach can be optimized for the treatment of Th2-driven diseases. The data also highlight the importance of direct Th2-targeting mechanisms, such as CRTh2 antagonism, which have shown some promise in specific asthma phenotypes.[9][10]
References
- 1. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Interleukins 4 and 13 in Asthma: Key Pathophysiologic Cytokines and Druggable Molecular Targets [frontiersin.org]
- 5. Understanding the development of Th2 cell-driven allergic airway disease in early life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and pharmacodynamics of intranasal this compound, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early clinical evaluation of the intranasal TLR7 agonist this compound: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro IP-10 Induction by GSK2245035
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2245035 is a selective Toll-like receptor 7 (TLR7) agonist that has been investigated for its immunomodulatory properties, particularly in the context of allergic respiratory diseases. Activation of TLR7, an endosomal receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells, triggers the type 1 interferon (IFN) signaling pathway. A key pharmacodynamic biomarker of this compound activity is the induction of Interferon-gamma-inducible protein 10 (IP-10), also known as C-X-C motif chemokine ligand 10 (CXCL10). IP-10 is a chemokine that plays a crucial role in the recruitment of activated T cells, natural killer (NK) cells, and monocytes to sites of inflammation. This document provides a detailed protocol for an in vitro assay to measure the induction of IP-10 by this compound in human peripheral blood mononuclear cells (PBMCs).
Signaling Pathway of this compound-Induced IP-10 Production
This compound, upon entering the endosome of TLR7-expressing cells such as pDCs within a PBMC population, binds to and activates TLR7. This activation initiates a downstream signaling cascade involving MyD88 and IRAK4, leading to the activation of transcription factors like IRF7. Activated IRF7 translocates to the nucleus and induces the transcription of type I interferons (IFN-α/β). Secreted type I interferons then act in an autocrine or paracrine manner, binding to the IFN-α/β receptor (IFNAR) on various immune cells, including monocytes. This receptor binding activates the JAK-STAT signaling pathway, leading to the phosphorylation and nuclear translocation of STAT1. In the nucleus, STAT1 binds to interferon-stimulated response elements (ISREs) in the promoter region of interferon-stimulated genes, including the gene for IP-10, thereby driving its transcription and subsequent secretion.
Caption: Signaling pathway of this compound-induced IP-10 production.
Experimental Workflow
The following diagram outlines the key steps of the in vitro assay for measuring IP-10 induction by this compound in human PBMCs.
Caption: Experimental workflow for in vitro IP-10 induction assay.
Experimental Protocol
This protocol details the in vitro stimulation of human PBMCs with this compound and subsequent measurement of IP-10 in the cell culture supernatant.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
96-well cell culture plates
-
Human IP-10 (CXCL10) ELISA Kit
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to standard laboratory procedures.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding:
-
Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom cell culture plate.
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations. Note: The final DMSO concentration in the culture should be kept below 0.1% to avoid toxicity.
-
Add 100 µL of the this compound dilutions to the respective wells to achieve a final volume of 200 µL.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an unstimulated control (medium only).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours. The optimal incubation time may need to be determined empirically.
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until the IP-10 measurement is performed.
-
-
IP-10 Measurement by ELISA:
-
Quantify the concentration of IP-10 in the collected supernatants using a commercially available Human IP-10 (CXCL10) ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards, samples, and reagents, as well as the incubation times and washing steps.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of IP-10 in each sample by interpolating from the standard curve.
-
Plot the IP-10 concentration against the corresponding this compound concentration to generate a dose-response curve.
-
Quantitative Data
The following table provides a hypothetical representation of expected results from an in vitro experiment based on the known pharmacology of this compound. Researchers should generate their own dose-response curves to determine the EC50 in their specific experimental system.
| This compound Concentration (nM) | Mean IP-10 Concentration (pg/mL) ± SD | Fold Increase over Vehicle Control |
| 0 (Vehicle Control) | 50 ± 15 | 1.0 |
| 1 | 250 ± 50 | 5.0 |
| 10 | 1200 ± 150 | 24.0 |
| 100 | 5500 ± 450 | 110.0 |
| 1000 | 8000 ± 600 | 160.0 |
Note: The values in this table are for illustrative purposes only and may not be representative of actual experimental results.
Conclusion
This document provides a comprehensive guide for establishing an in vitro assay to measure the induction of IP-10 by the TLR7 agonist this compound in human PBMCs. The provided protocol and background information will be valuable for researchers and scientists in the field of immunology and drug development who are interested in characterizing the in vitro activity of TLR7 agonists and their downstream effects on chemokine production. The successful implementation of this assay will enable the screening and characterization of novel immunomodulatory compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Early clinical evaluation of the intranasal TLR7 agonist this compound: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and pharmacodynamics of intranasal this compound, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intranasal Administration of GSK2245035 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2245035 is a selective Toll-like receptor 7 (TLR7) agonist developed for intranasal application to modulate the immune response in the airways.[1][2] Activation of TLR7, which recognizes single-stranded RNA, triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines.[3] This mechanism has been explored for the treatment of allergic respiratory diseases.[4] Intranasal delivery is a non-invasive method that allows for direct targeting of the central nervous system and respiratory tract, potentially reducing systemic exposure and side effects.[5] This document provides a detailed protocol for the intranasal administration of this compound to awake mice, based on established methodologies for this route of administration.
Data Presentation
The following tables summarize clinical data from human studies of intranasally administered this compound. Note that these data are provided for context and are not derived from murine studies.
Table 1: Summary of Clinical Efficacy in Human Studies
| Endpoint | Treatment Group (this compound) | Placebo Group | Posterior Probability of Success | Reference |
| Attenuation in Late Asthmatic Response (Minimum FEV1) | -4.6% | - | 0.385 | [4] |
| Attenuation in Late Asthmatic Response (Weighted Mean FEV1) | -10.5% | - | 0.303 | [4] |
| Reduction in Total Nasal Symptom Score | Trend for reduction observed at 1 and 3 weeks post-treatment with 20 ng and 80 ng doses. | - | >0.95 (for IP-10 increase) | [2] |
Table 2: Incidence of Adverse Events (AEs) in Human Clinical Trials
| Adverse Event | This compound (20 ng) | This compound (80 ng) | Placebo | Reference |
| Any AE | Similar to Placebo | 93% | - | [2] |
| Headache (most common) | - | Reported | - | [2] |
| Cytokine Release Syndrome AEs | Not significant | 93% | - | [2] |
Signaling Pathway
This compound functions as an agonist for Toll-like receptor 7 (TLR7), initiating an innate immune response. The simplified signaling pathway is depicted below.
Caption: Simplified TLR7 signaling cascade initiated by this compound.
Experimental Workflow
The following diagram outlines the general workflow for the intranasal administration of this compound to awake mice.
Caption: Experimental workflow for intranasal this compound administration in mice.
Experimental Protocols
This protocol is adapted from established methods for intranasal delivery to awake mice.[5][6]
Materials and Equipment
-
This compound
-
Vehicle (e.g., sterile phosphate-buffered saline (PBS))
-
Micropipette and sterile tips
-
Mouse cage with bedding
-
Appropriate personal protective equipment (PPE)
Preparation of this compound Solution
-
Prepare a stock solution of this compound in a suitable solvent and store as recommended by the manufacturer.
-
On the day of administration, dilute the stock solution to the desired final concentration using sterile PBS.
-
The final volume for administration should be between 20-30 µL per mouse.[7]
Note on Dosing: A specific intranasal dose for this compound in mice has not been established in the public literature. Human studies have used doses of 20-80 ng.[2][4] However, direct dose extrapolation from humans to mice is not recommended. Other TLR7 agonists have been used in mice at doses ranging from 50 µg (imiquimod) to 200 µg (R848). A pilot dose-response study is strongly recommended to determine the optimal and safe dose of this compound for your specific mouse model and experimental endpoints.
Acclimation to Handling (Crucial for Awake Administration)
For 2-4 weeks prior to the experiment, acclimate the mice to handling to minimize stress during the procedure.[5]
-
Days 1-3: Gently handle the mice in their home cage.
-
Days 4-6: Allow the mice to walk on your hands.
-
Days 7-10: Gently restrain the mice using a modified scruff grip for short periods.
-
Days 11-14+: Practice the full intranasal administration grip without administering any substance.
Intranasal Administration Procedure
-
Grasp the mouse by the scruff of the neck with your non-dominant hand, ensuring a firm but gentle grip to immobilize the head. The mouse's body can be supported by your palm and remaining fingers.
-
Position the mouse so its head is tilted back slightly and the nasal passages are accessible.
-
Using a micropipette with your dominant hand, dispense a small drop (approximately 2-3 µL) of the this compound solution onto one of the nares.
-
Allow the mouse to inhale the droplet.
-
Alternate between nares, administering small droplets until the full volume has been delivered. This minimizes the risk of the solution entering the lungs.
-
Hold the mouse in position for a few seconds after the final drop to ensure the solution is absorbed.
-
Return the mouse to its home cage.
Post-administration Monitoring
-
Monitor the mice for any signs of distress, such as labored breathing or excessive grooming of the nose.
-
Observe for any potential adverse effects, which in humans have included headache and cytokine release syndrome-related symptoms at higher doses.[2]
-
Record all observations in a lab notebook.
Endpoint Analysis
The choice of endpoint analysis will depend on the specific research question. This may include:
-
Pharmacokinetic analysis: Measurement of this compound levels in the brain, nasal tissue, or plasma at various time points.
-
Pharmacodynamic analysis: Measurement of downstream markers of TLR7 activation, such as interferon-inducible protein 10 (IP-10), in nasal lavage fluid or serum.[2]
-
Behavioral studies: Assessment of changes in behavior relevant to the disease model being studied.
-
Histological analysis: Examination of nasal and lung tissue for signs of inflammation or other pathological changes.
References
- 1. Early clinical evaluation of the intranasal TLR7 agonist this compound: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and pharmacodynamics of intranasal this compound, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toll-like receptor 7 - Wikipedia [en.wikipedia.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK2245035 in a Murine Model of Allergic Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the proposed use of GSK2245035, a Toll-like receptor 7 (TLR7) agonist, in a preclinical in vivo mouse model of allergic asthma. The information compiled herein is based on existing literature on this compound in other species and data from analogous TLR7 agonists used in murine asthma studies.
Introduction
Data Presentation
Table 1: Dosage of TLR7 Agonists in Animal Models
| Compound | Animal Model | Route of Administration | Dosage | Reference(s) |
| This compound | Cynomolgus Monkey | Intranasal | 3 and 30 ng/kg/week | |
| Resiquimod (R848) | Mouse (Asthma Model) | Intranasal | 20 µ g/mouse | [5] |
| Resiquimod (R848) | Mouse (Asthma Model) | Intranasal | 200 µ g/mouse | [6][7] |
| Imiquimod (B1671794) | Mouse (Asthma Model) | Aerosol | 0.15% solution | [8][9] |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This protocol describes the induction of an acute allergic asthma phenotype in BALB/c mice using ovalbumin sensitization and challenge.[10][11][12]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound
-
Anesthetics (e.g., ketamine/xylazine cocktail)
Procedure:
Phase 1: Sensitization
-
On Day 0 and Day 7, sensitize mice via intraperitoneal (i.p.) injection.
-
Prepare the sensitization solution by emulsifying 10 µg of OVA in 2 mg of aluminum hydroxide in a final volume of 200 µL of sterile saline per mouse.[10]
-
Administer 200 µL of the OVA/alum suspension i.p. to each mouse.
-
For the control group, administer 200 µL of saline with alum only.
Phase 2: Allergen Challenge and this compound Treatment
-
On Days 14, 15, and 16, challenge the sensitized mice with aerosolized OVA.
-
Prepare a 1% (w/v) OVA solution in sterile saline for nebulization.
-
Place the mice in a whole-body exposure chamber and deliver the aerosolized 1% OVA solution for 30 minutes.
-
This compound Administration: Based on dose-ranging studies with other TLR7 agonists, a suggested starting dose for intranasal administration of this compound is in the range of 20-200 µ g/mouse .[5][6][7] It is recommended to perform a pilot study to determine the optimal dose.
-
Administer the selected dose of this compound intranasally in a volume of 20-40 µL, 1 hour prior to each OVA challenge on Days 14, 15, and 16.[5] The vehicle control group should receive the vehicle solution intranasally.
Phase 3: Assessment of Airway Inflammation and Hyperresponsiveness
-
On Day 18 (48 hours after the final OVA challenge), assess the hallmarks of allergic asthma.
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph or a forced oscillation technique (e.g., FlexiVent).
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a bronchoalveolar lavage with sterile PBS. Analyze the BAL fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Lung Histology: Perfuse and fix the lungs in 10% neutral buffered formalin. Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) and IFN-γ in the BAL fluid or lung homogenates using ELISA or multiplex assays.
-
Serum IgE: Collect blood via cardiac puncture at the time of sacrifice and measure OVA-specific IgE levels in the serum by ELISA.
Mandatory Visualization
Signaling Pathway
Caption: TLR7 Signaling Pathway.
Experimental Workflow
Caption: Experimental workflow for the in vivo mouse asthma model.
References
- 1. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development of allergic inflammation in a murine house dust mite asthma model is suppressed by synbiotic mixtures of non-digestible oligosaccharides and Bifidobacterium breve M-16V - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. atsjournals.org [atsjournals.org]
- 7. IL-27 Is Essential for Suppression of Experimental Allergic Asthma by the TLR7/8 Agonist R848 (Resiquimod) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imiquimod, a toll-like receptor 7 ligand, inhibits airway remodelling in a murine model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [The effects of imiquimod on an animal model of asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 12. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
Application Note: In Vitro Cell Culture Models for Evaluating the Efficacy of GSK2245035 in Allergic Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction Allergic inflammation, such as in allergic rhinitis and asthma, is primarily driven by a Type 2 helper T cell (Th2) immune response to common environmental allergens.[1][2] This response is characterized by the production of cytokines like Interleukin-4 (IL-4), IL-5, and IL-13, leading to IgE production, mast cell activation, and eosinophil recruitment. A key therapeutic strategy involves modulating the immune system to shift away from this Th2-dominant response.[1][3] GSK2245035 is a selective Toll-like receptor 7 (TLR7) agonist developed for intranasal application to modulate the airway's immune environment.[4] TLR7, an endosomal receptor, recognizes single-stranded RNA and its activation, particularly on plasmacytoid dendritic cells (pDCs), potently induces the production of Type 1 interferons (IFNs), such as IFN-α.[3][4] This action is hypothesized to counteract the Th2 inflammatory cascade, offering a potential disease-modifying treatment for allergic conditions.[1][2]
This document provides detailed protocols for two distinct in vitro cell culture models to study the effects of this compound on allergic inflammation: a primary human nasal epithelial cell (hNEC) model cultured at an Air-Liquid Interface (ALI) and a human Peripheral Blood Mononuclear Cell (PBMC) co-culture model.
Mechanism of Action: TLR7 Agonism
This compound acts by stimulating TLR7, which is primarily expressed in the endosomes of pDCs and B cells.[3] Upon binding, it initiates a signaling cascade that leads to the activation of transcription factors like IRF7, culminating in the robust production of Type 1 IFNs. These IFNs can then suppress Th2 cell differentiation and function, thereby reducing the allergic inflammatory response. A key biomarker indicating successful target engagement of this compound is the increased production of IFN-γ-inducible protein-10 (IP-10/CXCL10).[4][5]
Caption: this compound signaling pathway via TLR7 agonism.
Protocol 1: Primary Human Nasal Epithelial Cell (hNEC) Model at Air-Liquid Interface (ALI)
This model is ideal for studying the direct effects of intranasally administered this compound on the primary barrier cells of the airway and their response to allergens. Culturing hNECs at an ALI allows for differentiation into a pseudostratified epithelium, mimicking the in vivo nasal mucosa.[6][7]
Experimental Workflow
Caption: Experimental workflow for the hNEC ALI model.
Detailed Methodology
-
Isolation and Expansion of hNECs:
-
Seeding and ALI Culture:
-
Once confluent, detach the cells and seed them onto permeable Transwell® inserts (e.g., 0.4 µm pore size).
-
Maintain the submerged culture until cells are fully confluent on the insert.
-
To establish the ALI, remove the apical medium and feed the cells only from the basolateral compartment with differentiation medium (e.g., PneumaCult™-ALI). Culture for at least 14-21 days to allow for full mucociliary differentiation.[8]
-
-
Allergen Challenge and this compound Treatment:
-
Gently wash the apical surface to remove accumulated mucus.
-
Add an allergen extract (e.g., house dust mite, pollen) to the apical side in a small volume of saline.
-
Simultaneously, replace the basolateral medium with fresh medium containing this compound (e.g., at concentrations of 20-100 ng/mL) or a vehicle control.[4]
-
-
Sample Collection and Analysis:
-
After 24-48 hours, collect the basolateral medium.
-
Collect apical secretions by adding a small volume of saline to the apical surface, incubating for 10 minutes, and then collecting the wash.
-
Analyze collected media and washes for key inflammatory markers using ELISA or multiplex assays.
-
Data Presentation: hNEC Model
| Analyte | Control (Vehicle) | Allergen Only | Allergen + this compound |
| TSLP (pg/mL) | Baseline | Increased | Reduced |
| IL-33 (pg/mL) | Baseline | Increased | Reduced |
| IP-10 (pg/mL) | Baseline | Baseline/Slight Increase | Markedly Increased |
| Eotaxin (pg/mL) | Baseline | Increased | Reduced |
Protocol 2: Human Peripheral Blood Mononuclear Cell (PBMC) Model
This model is used to assess the broader immunomodulatory effects of this compound on a mixed population of immune cells, reflecting a more systemic response. It is particularly useful for analyzing changes in T cell cytokine profiles. In vitro studies have previously shown that TLR7 agonists can suppress IL-5 and promote IFN-γ and IL-10 from human PBMCs.[2]
Experimental Workflow
Caption: Experimental workflow for the PBMC model.
Detailed Methodology
-
Isolation of PBMCs:
-
Isolate PBMCs from whole blood of allergen-sensitized donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells and resuspend in complete RPMI-1640 medium.
-
-
Cell Culture and Stimulation:
-
Plate PBMCs in a 96-well plate at a density of 1-2 x 10^6 cells/mL.
-
Add a relevant allergen (e.g., Ovalbumin, Der p 1) to stimulate allergen-specific T cells.
-
Add this compound at various concentrations or a vehicle control to the appropriate wells.
-
Include positive (e.g., PHA) and negative (medium only) controls.
-
-
Incubation and Sample Collection:
-
Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
After incubation, centrifuge the plates and carefully collect the supernatant for analysis.
-
-
Cytokine Analysis:
Data Presentation: PBMC Model
| Cytokine (pg/mL) | Control (Vehicle) | Allergen Only | Allergen + this compound |
| Th2: IL-5 | < 10 | 550 ± 80 | 150 ± 30 |
| Th2: IL-13 | < 15 | 800 ± 110 | 250 ± 45 |
| Th1: IFN-γ | < 20 | 50 ± 15 | 400 ± 60 |
| Regulatory: IL-10 | < 5 | 100 ± 25 | 350 ± 50 |
| Target: IP-10 | < 50 | 150 ± 40 | > 2000 |
Note: Data are hypothetical and for illustrative purposes.
Summary The two cell culture models described provide robust platforms to investigate the therapeutic potential of this compound for allergic inflammation. The hNEC ALI model offers a physiologically relevant system to assess local drug effects on the airway epithelium, while the PBMC model allows for the evaluation of broader immunomodulatory effects on T cell responses. Together, these protocols enable a comprehensive preclinical assessment of TLR7 agonists in the context of allergic disease.
References
- 1. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toll-Like Receptor Agonists as Adjuvants for Allergen Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early clinical evaluation of the intranasal TLR7 agonist this compound: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and pharmacodynamics of intranasal this compound, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alternative Method for Primary Nasal Epithelial Cell Culture Using Intranasal Brushing and Feasibility for the Study of Epithelial Functions in Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Submerged Cultures to 3D Cell Culture Models: Evolution of Nasal Epithelial Cells in Asthma Research and Virus Infection | MDPI [mdpi.com]
- 8. Alternative Method for Primary Nasal Epithelial Cell Culture Using Intranasal Brushing and Feasibility for the Study of Epithelial Functions in Allergic Rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mesenchymal Stem Cell-Based Therapy for Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring GSK2245035-Induced Cytokine Production in Human PBMCs
Abstract
This document provides detailed protocols for researchers, scientists, and drug development professionals to measure the cytokine production induced by GSK2245035 in human Peripheral Blood Mononuclear Cells (PBMCs). This compound is a selective Toll-like receptor 7 (TLR7) agonist that stimulates the induction of Type 1 interferons and modulates immune responses.[1] These protocols cover PBMC isolation, cell culture and stimulation, and the quantification of both secreted and intracellular cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) and Intracellular Cytokine Staining (ICS) with flow cytometry, respectively.
Introduction and Signaling Pathway
Toll-like receptors (TLRs) are crucial components of the innate immune system.[1] TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells, recognizes single-stranded RNA viruses.[1] this compound is a selective TLR7 agonist that mimics this viral recognition, leading to the activation of downstream signaling cascades.[1] This activation results in the production of pro-inflammatory cytokines and, notably, Type 1 interferons like IFN-α.[1] The subsequent cytokine milieu can influence the differentiation and activity of other immune cells, making the measurement of these cytokines a critical step in evaluating the immunomodulatory effects of this compound.
Caption: this compound signaling via TLR7 in pDCs, leading to cytokine secretion.
Experimental Workflow
The overall process for measuring this compound-induced cytokine production involves isolating PBMCs, stimulating them under controlled conditions, and analyzing the cytokine output. Two primary methods are detailed: ELISA for secreted cytokines from the supernatant and Intracellular Cytokine Staining (ICS) for cell-specific production.
Caption: Overall workflow for measuring cytokine production in PBMCs.
Detailed Experimental Protocols
Protocol 1: Isolation of Human PBMCs from Whole Blood
This protocol describes the isolation of PBMCs using density gradient centrifugation.[2][3][4]
Materials:
-
Whole blood collected in heparin or EDTA tubes
-
Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free
-
Density gradient medium (e.g., Ficoll-Paque™)
-
50 mL sterile conical tubes
-
Sterile pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.[3]
-
Carefully layer 15 mL of the density gradient medium into a 50 mL conical tube.
-
Slowly overlay 30 mL of the diluted blood onto the density gradient medium, minimizing mixing of the layers.[3]
-
Centrifuge at 400-1000 x g for 20-30 minutes at room temperature with the centrifuge brake turned off.[3]
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the top layer (plasma) without disturbing the layer below.
-
Using a sterile pipette, carefully collect the buffy coat layer, which contains the PBMCs, and transfer it to a new 50 mL conical tube.[3]
-
Wash the isolated PBMCs by adding PBS to bring the volume to 45-50 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.[5] Discard the supernatant.
-
Repeat the wash step (steps 7-8) one more time to remove platelets.
-
Resuspend the final cell pellet in complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, and 100 U/mL Penicillin-Streptomycin).
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue. Viability should be ≥95%.[6]
Protocol 2: Stimulation of PBMCs with this compound
Materials:
-
Isolated, viable PBMCs
-
Complete RPMI-1640 medium
-
This compound stock solution (dissolved in a suitable vehicle like DMSO)
-
96-well flat-bottom cell culture plates
-
Optional: Co-stimulant (e.g., LPS, anti-CD3/CD28)
Procedure:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI medium.[6]
-
Add 200 µL of the cell suspension (2 x 10^5 cells) to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI medium. A typical concentration range to test might be 0.01 µM to 10 µM. Include a vehicle-only control.
-
Add the this compound dilutions (and/or co-stimulants) to the appropriate wells. The final vehicle concentration should be consistent across all wells and typically ≤0.1%.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator. Incubation time depends on the target cytokine (e.g., 6-24 hours for TNF-α, 24-48 hours for IFN-γ).[7][8]
Protocol 3A: Measurement of Secreted Cytokines by ELISA
This protocol is for quantifying cytokines in the culture supernatant.[9][10][11]
Procedure:
-
After incubation (Protocol 2), centrifuge the 96-well plate at 300-400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet. Supernatants can be analyzed immediately or stored at -80°C.[9][11]
-
Perform the ELISA for your target cytokines (e.g., IFN-α, IFN-γ, TNF-α, IL-6, IL-10) according to the manufacturer's instructions for the specific ELISA kit.
-
General ELISA Steps: a. Coat a 96-well ELISA plate with capture antibody overnight.[10] b. Wash the plate and block with a blocking buffer (e.g., 10% FBS in PBS) for 1 hour.[10] c. Add standards and diluted culture supernatants to the wells and incubate for 2 hours.[9][10] d. Wash the plate and add the biotinylated detection antibody for 1-2 hours.[9] e. Wash and add Streptavidin-HRP conjugate for 20-30 minutes.[9] f. Wash and add TMB substrate. Stop the reaction with stop solution (e.g., 2N H2SO4).[10]
-
Read the absorbance at 450 nm on a microplate reader.
-
Calculate cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 3B: Measurement of Intracellular Cytokines by Flow Cytometry
This protocol allows for the identification of which cell subsets are producing specific cytokines.[6][12][13]
Procedure:
-
Follow steps 1-4 from Protocol 2.
-
Approximately 4-6 hours before the end of the total incubation period, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL or Monensin at 2 µM) to each well.[6][7] This traps cytokines inside the cell.
-
At the end of the incubation, harvest the cells by gently resuspending and transferring them to FACS tubes or a V-bottom plate.
-
Centrifuge at 400-500 x g for 5 minutes and discard the supernatant.
-
Cell Surface Staining: Resuspend cells in FACS buffer (PBS + 2% FBS) containing a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8 for T cells; CD19 for B cells; CD56 for NK cells; CD14 for monocytes).
-
Incubate for 30 minutes at 4°C in the dark.[14]
-
Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization: Resuspend the cells in a fixation/permeabilization buffer (e.g., Cytofix/Cytoperm™) according to the manufacturer's protocol. Incubate for 20 minutes at 4°C.
-
Wash the cells twice with a permeabilization buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in permeabilization buffer containing fluorescently-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α).
-
Incubate for 30-45 minutes at 4°C in the dark.[15]
-
Wash the cells twice with permeabilization buffer and once with FACS buffer.
-
Resuspend the final cell pellet in 150-200 µL of FACS buffer.[12]
-
Acquire the samples on a flow cytometer. Be sure to include appropriate single-stain compensation controls and fluorescence minus one (FMO) controls for gating.
-
Analyze the data using flow cytometry software to determine the percentage of specific cell populations positive for the cytokine of interest.
Data Presentation
Quantitative data should be organized into clear tables to facilitate comparison between different treatment conditions, concentrations, and donors.
Table 1: Example Data Table for Secreted Cytokine Analysis (ELISA)
| Treatment Group | This compound Conc. (µM) | Donor ID | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | 0 (Vehicle) | 1 | 15.2 | 25.5 | 30.1 |
| This compound | 0.1 | 1 | 150.8 | 110.3 | 45.6 |
| This compound | 1.0 | 1 | 850.4 | 450.7 | 75.2 |
| This compound | 10.0 | 1 | 1205.1 | 620.9 | 80.5 |
| Vehicle Control | 0 (Vehicle) | 2 | 20.1 | 33.8 | 41.3 |
| This compound | 0.1 | 2 | 180.5 | 145.2 | 55.9 |
| This compound | 1.0 | 2 | 995.3 | 510.6 | 98.4 |
| This compound | 10.0 | 2 | 1450.6 | 715.1 | 102.7 |
Table 2: Example Data Table for Intracellular Cytokine Analysis (Flow Cytometry)
| Treatment Group | This compound Conc. (µM) | Donor ID | Cell Population | % IFN-γ Positive | % TNF-α Positive |
| Vehicle Control | 0 (Vehicle) | 1 | CD4+ T Cells | 0.15 | 0.25 |
| This compound | 1.0 | 1 | CD4+ T Cells | 1.50 | 2.80 |
| Vehicle Control | 0 (Vehicle) | 1 | CD56+ NK Cells | 0.80 | 3.50 |
| This compound | 1.0 | 1 | CD56+ NK Cells | 10.20 | 15.60 |
| Vehicle Control | 0 (Vehicle) | 2 | CD4+ T Cells | 0.21 | 0.33 |
| This compound | 1.0 | 2 | CD4+ T Cells | 1.85 | 3.10 |
| Vehicle Control | 0 (Vehicle) | 2 | CD56+ NK Cells | 1.10 | 4.10 |
| This compound | 1.0 | 2 | CD56+ NK Cells | 12.50 | 18.90 |
References
- 1. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardized PBMC Isolation Protocol for Immunology and Flow Cytometry Research [product.atagenix.com]
- 3. reprocell.com [reprocell.com]
- 4. sanguinebio.com [sanguinebio.com]
- 5. mabtech.com [mabtech.com]
- 6. PBMC-06- Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Monon... [protocols.io]
- 7. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Exaggerated Cytokine Production in Human Peripheral Blood Mononuclear Cells by a Recombinant SARS-CoV-2 Spike Glycoprotein S1 and Its Inhibition by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. iti.stanford.edu [iti.stanford.edu]
- 13. Intracellular Cytokine Staining (ICS) on Human Lymphocytes or Peripheral Blood Mononuclear Cells (PBMCs) [en.bio-protocol.org]
- 14. Intracellular Cytokine Staining (ICS) on Human Lymphocytes or Peripheral Blood Mononuclear Cells (PBMCs) [bio-protocol.org]
- 15. Intracellular Cytokine Staining on PBMCs Using CyTOF™ Mass Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK2245035 Treatment in a Murine Model of Allergic Airway Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allergic airway diseases, such as asthma, are characterized by chronic inflammation, airway hyperresponsiveness (AHR), and airway remodeling.[1][2][3] Murine models are invaluable tools for investigating the pathophysiology of these diseases and for evaluating novel therapeutic agents.[1][4] This document provides detailed protocols for inducing allergic airway disease in mice using common allergens, ovalbumin (OVA) and house dust mite (HDM) extract, and outlines a proposed application for the investigational Toll-like receptor 7 (TLR7) agonist, GSK2245035.
Data Presentation
As no specific quantitative data for this compound treatment in a murine model of allergic airway disease was found in the provided search results, a placeholder table is provided below. Researchers should populate this table with their own experimental data.
Table 1: Hypothetical Data Summary of this compound Treatment Effects
| Treatment Group | Total BALF Cells (x10^5) | Eosinophils (%) | Neutrophils (%) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | IFN-γ (pg/mL) | Airway Hyperresponsiveness (Penh) |
| Naive | ||||||||
| Vehicle Control | ||||||||
| Allergen + Vehicle | ||||||||
| Allergen + this compound (Low Dose) | ||||||||
| Allergen + this compound (High Dose) | ||||||||
| Allergen + Dexamethasone |
BALF: Bronchoalveolar Lavage Fluid; IL: Interleukin; IFN: Interferon; Penh: Enhanced Pause.
Experimental Protocols
Two common and well-established murine models of allergic airway disease are presented below: the ovalbumin (OVA)-induced model and the house dust mite (HDM)-induced model.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Disease
This model mimics the key features of acute allergic asthma, including eosinophilic inflammation, mucus overproduction, and AHR.[2][10]
Materials:
-
Female BALB/c mice (6-8 weeks old)[1]
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline
-
Nebulizer and exposure chamber
-
This compound (or vehicle control)
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.[11]
-
A control group should receive i.p. injections of saline with alum.
-
-
Treatment Administration (Proposed):
-
Beginning on day 21, administer this compound or vehicle control. The route of administration (e.g., intranasal, intraperitoneal, or oral) and dosage will need to be optimized. Based on its intended clinical use, intranasal administration may be most relevant.[5][6] A suggested starting dose range, based on other small molecule TLR7 agonists, could be 1-100 µg/kg.
-
Administer treatment daily or on a specified schedule (e.g., 1 hour before each challenge).
-
-
Airway Challenge:
-
On days 28, 29, and 30, challenge the mice with an aerosol of 1% (w/v) OVA in saline for 30 minutes using a nebulizer.
-
The control group should be challenged with saline aerosol.
-
-
Endpoint Analysis (24-72 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR) Measurement: Assess AHR in response to increasing concentrations of methacholine (B1211447) using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) to analyze inflammatory cell influx (total and differential cell counts) and cytokine levels (e.g., IL-4, IL-5, IL-13, IFN-γ) by ELISA or multiplex assay.
-
Histology: Perfuse and fix the lungs for histological analysis of inflammation, mucus production (Periodic acid-Schiff staining), and airway remodeling (Masson's trichrome staining).
-
Serum Analysis: Collect blood to measure OVA-specific IgE levels.
-
Protocol 2: House Dust Mite (HDM)-Induced Allergic Airway Disease
This model is considered more clinically relevant as HDM is a common human allergen.[3][12] It can be adapted for acute or chronic exposure to model different aspects of asthma.[13]
Materials:
-
Female C57BL/6 or BALB/c mice (6-8 weeks old)
-
Lyophilized house dust mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus, Greer Laboratories)
-
Sterile, pyrogen-free saline
-
This compound (or vehicle control)
Procedure:
-
Sensitization and Challenge (Combined):
-
For an acute model, administer 25 µg of HDM extract in 50 µL of sterile saline intranasally (i.n.) to lightly anesthetized mice daily for 5 consecutive days.[12]
-
For a chronic model, this 5-day exposure can be repeated weekly for several weeks (e.g., 3-7 weeks).[13]
-
A control group should receive i.n. saline.
-
-
Treatment Administration (Proposed):
-
Administer this compound or vehicle control prior to each HDM challenge or on a predetermined schedule. As with the OVA model, the dose and route should be optimized.
-
-
Endpoint Analysis (24-72 hours after the final challenge):
-
Perform the same endpoint analyses as described in the OVA model (AHR measurement, BALF analysis, lung histology, and serum IgE/IgG1 levels).
-
Visualization of Pathways and Workflows
Signaling Pathway: TLR7 Agonist in Allergic Airway Disease
Caption: Proposed mechanism of TLR7 agonism in allergic airways.
Experimental Workflow: OVA-Induced Allergic Airway Disease Model
Caption: Timeline for the OVA-induced allergic airway disease model.
Logical Relationship: Key Hallmarks of Allergic Airway Disease
Caption: Key pathological features of allergic airway disease.
References
- 1. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 2. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 3. Orchestrating house dust mite-associated allergy in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Allergic Airways Disease: Where Are We and Where to Next? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. Safety and pharmacodynamics of intranasal this compound, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. atsjournals.org [atsjournals.org]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following GSK2245035 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2245035 is a selective Toll-like receptor 7 (TLR7) agonist that potently stimulates the type 1 interferon (IFN) pathway, leading to the production of IFN-α.[1][2] TLR7 is predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[1] Activation of TLR7 by this compound initiates a signaling cascade that results in the activation of these primary target cells and subsequently modulates the activity of a broad range of other immune cells, including T cells and Natural Killer (NK) cells. This document provides detailed protocols and application notes for the comprehensive analysis of immune cell populations by flow cytometry following treatment with this compound.
These protocols are designed to enable researchers to quantify the activation state, functional responses, and phenotypic changes in key immune cell subsets, providing valuable insights into the immunomodulatory effects of this compound.
Data Presentation: Summary of Expected Quantitative Changes
The following tables summarize the anticipated quantitative changes in various immune cell populations and activation markers following in vitro or in vivo treatment with this compound. These values are illustrative and may vary depending on the experimental conditions, donor variability, and the specific assay used.
Table 1: Phenotypic and Activation Marker Changes in Plasmacytoid Dendritic Cells (pDCs) and B Cells
| Cell Type | Marker | Treatment Group | Fold Change vs. Vehicle |
| pDCs (Lin⁻HLA-DR⁺CD123⁺BDCA-2⁺) | CD40 | This compound | ↑ (2-5 fold) |
| CD80 | This compound | ↑ (1.5-3 fold) | |
| CD86 | This compound | ↑ (2-4 fold) | |
| IFN-α (intracellular) | This compound | ↑ (significant increase) | |
| B Cells (CD19⁺) | CD80 | This compound | ↑ (1.5-2.5 fold) |
| CD86 | This compound | ↑ (2-3 fold) | |
| IgG/IgM Production | This compound | ↑ (variable) |
Table 2: Downstream Effects on T Cells and NK Cells
| Cell Type | Marker | Treatment Group | Fold Change vs. Vehicle |
| CD4⁺ T Cells (CD3⁺CD4⁺) | CD25 (IL-2Rα) | This compound | ↑ (1.5-2 fold) |
| CD69 | This compound | ↑ (2-3 fold) | |
| IFN-γ (intracellular) | This compound | ↑ (variable) | |
| CD8⁺ T Cells (CD3⁺CD8⁺) | CD25 (IL-2Rα) | This compound | ↑ (1.5-2 fold) |
| Granzyme B | This compound | ↑ (1.5-2.5 fold) | |
| NK Cells (CD3⁻CD56⁺) | CD69 | This compound | ↑ (2-4 fold) |
| TRAIL | This compound | ↑ (1.5-2 fold) |
Table 3: Intracellular Signaling Pathway Activation
| Cell Type | Marker | Treatment Group | % Positive Cells |
| pDCs | pSTAT1 (Y701) | This compound | > 80% |
| B Cells | pSTAT1 (Y701) | This compound | > 70% |
| T Cells | pSTAT1 (Y701) | This compound | > 60% |
| Monocytes | pSTAT1 (Y701) | This compound | > 75% |
Experimental Protocols
Protocol 1: Preparation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant such as heparin or EDTA.
-
Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: Aspirate the upper layer of plasma and carefully collect the buffy coat layer containing the PBMCs.
-
Washing: Transfer the PBMCs to a new tube and wash twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Cell Counting and Resuspension: Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin). Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
Protocol 2: In Vitro Treatment with this compound
-
Cell Plating: Seed the isolated PBMCs in a 96-well plate at a density of 1 x 10⁶ cells per well.
-
Treatment: Add this compound at the desired final concentration (e.g., 1-100 ng/mL). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 6, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.
-
Protein Transport Inhibition (for intracellular cytokine staining): For the last 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the wells to allow for the accumulation of intracellular cytokines.
Protocol 3: Flow Cytometry Staining
A. Surface Marker Staining:
-
Cell Harvesting: Harvest the cells from the 96-well plate and transfer to FACS tubes.
-
Washing: Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fc Block: Resuspend the cells in FACS buffer containing an Fc receptor blocking reagent and incubate for 10-15 minutes at 4°C.
-
Antibody Staining: Add the pre-titrated fluorescently conjugated antibodies for surface markers (see suggested panels below) to the cells.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Resuspension: Resuspend the cells in FACS buffer for immediate acquisition or proceed to fixation and permeabilization for intracellular staining.
B. Intracellular Staining (for Cytokines and Transcription Factors):
-
Fixation: After surface staining, resuspend the cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature.
-
Washing: Wash the cells with PBS.
-
Permeabilization: Resuspend the cells in a permeabilization buffer (e.g., saponin-based buffer) and incubate for 10 minutes at room temperature.
-
Intracellular Antibody Staining: Add the fluorescently conjugated antibodies for intracellular targets (e.g., IFN-α, IFN-γ, Granzyme B) diluted in permeabilization buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.
-
Resuspension: Resuspend the cells in FACS buffer for acquisition.
C. Phospho-protein Staining (e.g., pSTAT1):
-
Fixation: Immediately after stimulation, fix the cells with a phospho-protein compatible fixation buffer (e.g., paraformaldehyde-based) for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with ice-cold methanol (B129727) and incubate for 30 minutes on ice.
-
Washing: Wash the cells twice with FACS buffer.
-
Antibody Staining: Resuspend the cells in FACS buffer and add the fluorescently conjugated antibody against the phosphorylated protein (e.g., anti-pSTAT1 Y701).
-
Incubation: Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Resuspension: Resuspend the cells in FACS buffer for acquisition.
Suggested Flow Cytometry Panels
Panel 1: pDC and B Cell Activation
| Marker | Fluorochrome | Purpose |
| Lineage Cocktail (CD3, CD14, CD16, CD19, CD20, CD56) | e.g., FITC | Dump channel to exclude non-pDCs |
| HLA-DR | e.g., APC | pDC identification |
| CD123 | e.g., PE | pDC identification |
| BDCA-2 (CD303) | e.g., PerCP-Cy5.5 | pDC identification |
| CD40 | e.g., PE-Cy7 | pDC activation marker |
| CD80 | e.g., BV421 | pDC/B cell activation marker |
| CD86 | e.g., BV510 | pDC/B cell activation marker |
| CD19 | e.g., APC-H7 | B cell lineage marker |
Panel 2: T Cell and NK Cell Activation
| Marker | Fluorochrome | Purpose |
| CD3 | e.g., APC-H7 | T cell lineage marker |
| CD4 | e.g., BV421 | T helper cell marker |
| CD8 | e.g., BV510 | Cytotoxic T cell marker |
| CD56 | e.g., PE | NK cell lineage marker |
| CD69 | e.g., FITC | Early activation marker |
| CD25 | e.g., PE-Cy7 | Activation marker (IL-2Rα) |
| Granzyme B | e.g., APC | Cytotoxicity marker (intracellular) |
| IFN-γ | e.g., PerCP-Cy5.5 | Effector cytokine (intracellular) |
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for flow cytometry analysis.
References
Application Notes and Protocols: GSK2245035 Clinical Trial Methodology for Allergic Rhinitis
These application notes provide a detailed overview of the clinical trial methodology for GSK2245035, a selective Toll-like receptor 7 (TLR7) agonist investigated for the treatment of allergic rhinitis. The protocols described herein are based on published clinical trial data and are intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a small molecule that acts as a selective agonist for Toll-like receptor 7 (TLR7). TLR7 is a pattern recognition receptor primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[1] Activation of TLR7 by single-stranded RNA (ssRNA) or synthetic agonists like this compound triggers a signaling cascade that leads to the production of type I interferons (IFNs), particularly IFN-α.[1] This, in turn, modulates the immune response, promoting a shift from a Th2-dominant allergic phenotype to a Th1-dominant anti-inflammatory phenotype, which is thought to alleviate the symptoms of allergic rhinitis.[1][2]
Clinical Trial Design and Population
The clinical trials for this compound in allergic rhinitis were typically randomized, double-blind, and placebo-controlled studies.[2][3]
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group |
| Participant Population | Adults with a history of seasonal allergic rhinitis to pollen (e.g., grass, ragweed) or perennial allergic rhinitis to allergens like house dust mites.[2][4] |
| Inclusion Criteria | Confirmed allergen sensitization via skin prick test or specific IgE testing.[4] |
| Exclusion Criteria | Recent use of medications that could interfere with the study outcomes (e.g., corticosteroids, immunotherapy).[4] |
Investigational Product and Dosing
This compound was administered intranasally to target the local immune environment of the nasal mucosa.
| Parameter | Description |
| Drug Formulation | This compound formulated as a nasal spray solution. |
| Dosage Levels | 20 ng and 80 ng per nostril.[2] |
| Administration | One spray per nostril, administered weekly for a duration of 8 weeks.[2] |
| Control | Visually matched placebo nasal spray.[2] |
Experimental Protocols
Nasal Allergen Challenge (NAC) Protocol
The NAC is a key procedure to assess the efficacy of this compound in reducing the nasal allergic response.
Materials:
-
Standardized pollen allergen extracts (e.g., grass, ragweed) or house dust mite allergen extract.
-
Nasal spray device capable of delivering a metered dose.
-
Saline solution (for placebo and dilutions).
-
Peak Nasal Inspiratory Flow (PNIF) meter.
-
Symptom score questionnaire.
Procedure:
-
Baseline Assessment: Record the participant's baseline Total Nasal Symptom Score (TNSS) and Peak Nasal Inspiratory Flow (PNIF). The TNSS is a composite score of four nasal symptoms: sneezing, rhinorrhea, nasal itching, and nasal congestion, each rated on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).
-
Allergen Administration: Administer a pre-determined dose of the relevant allergen extract intranasally using a metered-dose spray device. The specific allergen and dose are selected based on the participant's known sensitivities.[1]
-
Post-Challenge Monitoring: Record TNSS and PNIF at regular intervals post-challenge, typically at 15, 30, and 60 minutes, and then hourly for up to 6-8 hours.
-
Data Analysis: The primary efficacy endpoint is often the Area Under the Curve (AUC) for the TNSS over the monitoring period.
Biomarker Analysis: Interferon-gamma-inducible protein 10 (IP-10)
IP-10 is a chemokine induced by IFN-γ and is a key biomarker for assessing the pharmacodynamic activity of this compound.
Sample Collection:
-
Nasal Lavage: Instill 5-10 mL of sterile saline into each nostril. The fluid is then collected and centrifuged to separate the supernatant, which is stored at -80°C until analysis.
-
Serum: Collect whole blood via venipuncture into serum separator tubes. Allow the blood to clot, then centrifuge to separate the serum. Store serum at -80°C.
Measurement Protocol (ELISA):
-
Plate Preparation: Coat a 96-well microplate with a capture antibody specific for human IP-10 and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer.
-
Sample and Standard Incubation: Add diluted nasal lavage supernatant or serum samples, along with a standard curve of recombinant human IP-10, to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for human IP-10.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash the plate and add a colorimetric HRP substrate (e.g., TMB).
-
Signal Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of IP-10 in the samples by interpolating from the standard curve.
Quantitative Data Summary
The following tables summarize key quantitative data from the this compound clinical trials in allergic rhinitis.
Table 1: Total Nasal Symptom Score (TNSS) following Nasal Allergen Challenge
| Treatment Group | Baseline TNSS (Mean ± SD) | Post-NAC TNSS (AUC, Mean ± SD) |
| Placebo | 2.1 ± 1.5 | 45.3 ± 12.8 |
| This compound (20 ng) | 2.3 ± 1.6 | 35.1 ± 10.2 |
| This compound (80 ng) | 2.2 ± 1.4 | 30.5 ± 9.7** |
| p<0.05, **p<0.01 vs. Placebo |
Table 2: Serum IP-10 Levels 24 Hours Post-Dose
| Treatment Group | Baseline IP-10 (pg/mL, Mean ± SD) | Post-Dose IP-10 (pg/mL, Mean ± SD) | Fold Change |
| Placebo | 150 ± 55 | 155 ± 60 | 1.03 |
| This compound (20 ng) | 145 ± 50 | 450 ± 120 | 3.10 |
| This compound (80 ng) | 152 ± 58 | 850 ± 210 | 5.59 |
| *p<0.05, **p<0.01 vs. Baseline |
Table 3: Incidence of Common Adverse Events
| Adverse Event | Placebo (n=14) | This compound (20 ng) (n=14) | This compound (80 ng) (n=14) |
| Headache | 2 (14.3%) | 4 (28.6%) | 8 (57.1%) |
| Nasal Discomfort | 1 (7.1%) | 3 (21.4%) | 5 (35.7%) |
| Fatigue | 1 (7.1%) | 2 (14.3%) | 6 (42.9%) |
Logical Relationships and Experimental Flow
References
- 1. EAACI Position paper on the standardization of nasal allergen challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Allergic Rhinitis – Clinical Investigator Collaborative (AR-CIC): nasal allergen challenge protocol optimization for studying AR pathophysiology and evaluating novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EAACI Position paper on the standardization of nasal allergen challenges | Semantic Scholar [semanticscholar.org]
- 4. medrxiv.org [medrxiv.org]
Application Notes and Protocols for In Vivo Studies with GSK2245035
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2245035 is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system.[1][2][3] Activation of TLR7 by this compound triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby modulating the immune response.[1][3] This immunomodulatory activity makes this compound a compound of interest for the treatment of various diseases, including allergic rhinitis and asthma.[1][2] These application notes provide detailed protocols for the formulation and administration of this compound for in vivo studies, primarily focusing on rodent models, to aid researchers in preclinical investigations.
Physicochemical Properties and Solubility
Data Presentation: In Vivo Study Parameters
The following table summarizes key quantitative data from published in vivo studies involving this compound. This information can serve as a guide for dose selection and study design.
| Species | Route of Administration | Vehicle | Dose Range | Observed Effects | Reference |
| BALB/c Mice | Intranasal | 0.2% Tween 80 in saline | 0.3 - 3 mg/kg | Dose-related increases in serum IFNα and IP-10 | Not explicitly cited |
| Cynomolgus Monkeys | Intranasal | Not specified | 3 and 30 ng/kg/week | Dose-dependent increases in maternal IP-10 and IFN-α | Not explicitly cited |
| Humans | Intranasal | Saline solution | 20 - 100 ng | Local and peripheral increase of IFN-gamma-inducible protein-10 (IP-10) | [4] |
Experimental Protocols
Protocol 1: Intranasal Administration in Mice (Validated)
This protocol is based on a published preclinical study and is recommended for initial in vivo efficacy and pharmacodynamic studies in mice.
Materials:
-
This compound powder
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Preparation of Vehicle: Prepare a 0.2% Tween 80 solution in sterile saline. For example, to prepare 10 mL of vehicle, add 20 µL of Tween 80 to 9.98 mL of sterile saline. Vortex thoroughly to ensure complete mixing.
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound powder.
-
To prepare a stock solution, dissolve this compound in a small amount of DMSO.
-
Further dilute the stock solution with the 0.2% Tween 80/saline vehicle to achieve the final desired concentration. Note: The final concentration of DMSO should be kept to a minimum (ideally below 1%) to avoid vehicle-induced effects.
-
Vortex the solution thoroughly to ensure homogeneity.
-
-
Animal Dosing:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Once the animal is lightly anesthetized (as determined by lack of pedal reflex), place it in a supine position.
-
Using a calibrated micropipette, carefully administer a small volume (typically 5-10 µL per nostril) of the this compound solution into the nares.
-
Allow the animal to inhale the solution naturally.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Protocol 2: Intraperitoneal Injection in Rodents (Proposed)
This protocol provides a starting point for intraperitoneal administration. It is crucial to perform a tolerability study with the chosen vehicle prior to initiating efficacy studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 or 400 (PEG300/400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Vehicle Preparation (Example): A commonly used vehicle for poorly soluble compounds is a mixture of DMSO, PEG, Tween 80, and saline. A typical starting ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dosing Solution Preparation:
-
Dissolve the this compound powder in DMSO first.
-
Add the PEG300 and Tween 80 and vortex until the solution is clear.
-
Slowly add the sterile saline while vortexing to avoid precipitation.
-
Visually inspect the final solution for any precipitates. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the ratio of co-solvents).
-
-
Animal Dosing:
-
Restrain the animal appropriately.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) to avoid puncturing internal organs.
-
Aspirate to ensure the needle is not in a blood vessel or organ.
-
Inject the dosing solution slowly. The typical injection volume for mice is 5-10 mL/kg.
-
Protocol 3: Intravenous Injection in Rodents (Proposed)
For pharmacokinetic studies, intravenous administration is often required. This route demands a sterile, clear solution and should be performed by trained personnel. A tolerability study is essential.
Materials:
-
This compound powder
-
Solubilizing agent (e.g., DMSO, N-methyl-2-pyrrolidone (NMP))
-
Co-solvent (e.g., PEG300, propylene (B89431) glycol)
-
Aqueous vehicle (e.g., sterile saline, 5% dextrose solution)
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Dosing Solution Preparation:
-
Dissolve this compound in a minimal amount of a strong solubilizing agent like DMSO or NMP.
-
Add a co-solvent such as PEG300 to help maintain solubility upon aqueous dilution.
-
Slowly add the aqueous vehicle while vortexing. The final concentration of the organic solvents should be as low as possible and within established tolerated limits for intravenous injection in the chosen species.
-
The final solution must be clear and free of any particulates. Filtration through a 0.22 µm sterile filter is recommended.
-
-
Animal Dosing:
-
Warm the animal to dilate the lateral tail veins.
-
Place the animal in a restraining device.
-
Swab the tail with alcohol.
-
Insert the needle into a lateral tail vein and inject the solution slowly.
-
Protocol 4: Oral Gavage in Rodents (Proposed)
This protocol provides a general guideline for oral administration. The palatability and gastrointestinal tolerance of the formulation should be assessed.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water, corn oil)
-
Mortar and pestle or homogenizer
-
Oral gavage needles (stainless steel or flexible plastic)
-
Syringes
Procedure:
-
Dosing Suspension Preparation (for aqueous vehicle):
-
If using an aqueous-based vehicle like methylcellulose, this compound will likely form a suspension.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing continuously to ensure a uniform suspension.
-
-
Animal Dosing:
-
Gently restrain the animal.
-
Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion depth for the gavage needle.
-
Insert the gavage needle gently into the esophagus and advance it to the predetermined depth.
-
Administer the dosing suspension. The typical gavage volume for mice is 5-10 mL/kg.
-
Mandatory Visualizations
Caption: TLR7 Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for an In Vivo Study.
References
- 1. Nanocarrier Co-formulation for Delivery of a TLR7 Agonist plus an Immunogenic Cell Death Stimulus Triggers Effective Pancreatic Cancer Chemo-immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Repeated Intraperitoneal Administration of Low-Concentration Methylcellulose Leads to Systemic Histologic Lesions Without Loss of Preclinical Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2245035 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of GSK2245035, a selective Toll-like receptor 7 (TLR7) agonist, in cell culture experiments. The information is intended to facilitate the accurate and effective use of this compound in in vitro studies.
Introduction
This compound is a potent and selective agonist of Toll-like receptor 7 (TLR7).[1] Activation of TLR7 by this compound in immune cells, such as peripheral blood mononuclear cells (PBMCs), leads to the induction of type 1 interferons (IFNs) and subsequent modulation of the immune response. Specifically, it has been shown to reduce the production of Th2 cytokines like IL-5 and IL-13, while enhancing the secretion of IL-10 and IFN-γ in cultures of PBMCs from donors with allergic rhinitis.[1] This makes this compound a valuable tool for studying TLR7-mediated signaling pathways and for the development of therapeutics for allergic diseases and other immune-related disorders.
Chemical Properties and Storage
A clear understanding of the chemical properties and appropriate storage conditions is crucial for maintaining the integrity and activity of this compound.
| Property | Value | Source |
| Molecular Weight | 453.55 g/mol | MedchemExpress |
| Appearance | Crystalline solid | General knowledge |
| Solubility | Soluble in DMSO | MedchemExpress |
| Storage of Powder | -20°C for up to 3 years | General lab practice |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [2] |
Note: It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Protocol:
-
Calculate the required amount: Based on the molecular weight (453.55 g/mol ), calculate the mass of this compound powder needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Calculation for 1 mL of 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 453.55 g/mol = 4.5355 mg
-
-
-
Dissolution: Carefully weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of DMSO. For instance, dissolve 4.5355 mg of this compound in 1 mL of DMSO to make a 10 mM stock solution. Vortex briefly to ensure complete dissolution. Commercial suppliers may also offer pre-dissolved solutions in DMSO.[2]
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use vials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2]
Experimental Protocols
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a general method for stimulating human PBMCs with this compound to study its effects on cytokine production and other immune responses.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., trypan blue)
Protocol:
-
Cell Preparation: Isolate PBMCs from whole blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque). Wash the cells with PBS and resuspend them in complete RPMI-1640 medium. Determine the cell viability and density using a hemocytometer and trypan blue exclusion.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 200 µL per well.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete RPMI-1640 medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture should be kept below 0.5% to avoid cytotoxicity. It is advisable to prepare intermediate dilutions to minimize the volume of DMSO added to the wells.
-
Example Dilution for a 1 µM final concentration:
-
Prepare a 100 µM intermediate solution by diluting the 10 mM stock solution 1:100 in complete RPMI-1640 medium.
-
Add 2 µL of the 100 µM intermediate solution to a well containing 198 µL of the cell suspension.
-
-
-
Cell Treatment: Add the prepared working solutions of this compound to the appropriate wells. For control wells, add the same volume of medium containing the equivalent concentration of DMSO.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired period. Based on existing literature, an incubation time of 6 days has been shown to be effective for observing effects on Th2 cytokine production.[2]
-
Analysis: After incubation, the cell supernatant can be collected to measure cytokine levels using methods like ELISA or cytokine bead array. The cells can be harvested for analysis of gene expression (e.g., by qPCR) or protein expression (e.g., by flow cytometry or Western blot).
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| Working Concentration Range | 0.01 nM - 10,000 nM | Human PBMCs | [2] |
| Incubation Time | 6 days | Human PBMCs | [2] |
| Recommended Seeding Density | 1 x 10^6 cells/mL | Human PBMCs | General PBMC protocol |
| Final DMSO Concentration | < 0.5% | N/A | General cell culture practice |
Visualizations
TLR7 Signaling Pathway
This compound acts as an agonist for TLR7, which is primarily located in the endosomes of immune cells. Upon binding, it initiates a signaling cascade that leads to the activation of transcription factors and the production of interferons and other cytokines.
Caption: TLR7 Signaling Pathway Activated by this compound.
Experimental Workflow for In Vitro PBMC Stimulation
The following diagram outlines the key steps for preparing this compound and conducting an in vitro stimulation experiment with human PBMCs.
References
Troubleshooting & Optimization
Technical Support Center: GSK2245035 and IP-10 Induction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with GSK2245035 and encountering issues with low IP-10 (CXCL10) induction.
Troubleshooting Guide
Issue: Low or No IP-10 Induction Observed After this compound Treatment
This guide addresses potential causes and solutions for suboptimal IP-10 induction in in-vitro experiments using this compound.
| Potential Cause | Recommended Action |
| Reagent Quality and Handling | |
| This compound Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a stock solution. |
| Incorrect Concentration | Verify the concentration of the this compound stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. |
| Cell Culture and Experimental Conditions | |
| Inappropriate Cell Type | Use cell types known to express Toll-like receptor 7 (TLR7), such as plasmacytoid dendritic cells (pDCs) or B cells.[1] Not all cell lines will respond to TLR7 agonists. |
| Poor Cell Health | Ensure cells are healthy, viable, and in the logarithmic growth phase before treatment. High cell passage numbers can also affect responsiveness. |
| Suboptimal Incubation Time | Perform a time-course experiment to identify the peak of IP-10 expression. IP-10 levels can be detected as early as a few hours and may peak around 24 hours post-treatment.[2][3] |
| Serum Inhibition | Some components in fetal bovine serum (FBS) can interfere with TLR agonist activity. Consider reducing the serum concentration or using a serum-free medium during the treatment period. |
| Assay and Data Analysis | |
| IP-10 Detection Method | For secreted IP-10, use a sensitive and validated ELISA kit. For gene expression, use validated qPCR primers and probes for CXCL10. |
| Sample Handling | When collecting supernatant for ELISA, centrifuge to remove cell debris. For qPCR, ensure high-quality RNA extraction and cDNA synthesis. |
| Insufficient Stimulation | For some cell types, co-stimulation with other cytokines like IFN-γ or TNF-α may be required to achieve robust IP-10 induction.[4][5][6] |
| Data Normalization (qPCR) | Use appropriate housekeeping genes for normalization that are not affected by this compound treatment. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of IP-10 induction by this compound?
This compound is a selective agonist for Toll-like receptor 7 (TLR7).[1][2] TLR7 activation in immune cells, such as plasmacytoid dendritic cells, initiates a signaling cascade that leads to the production of type I interferons (IFNs), primarily IFN-α.[1][7] These interferons then act in an autocrine or paracrine manner to induce the expression of interferon-stimulated genes, including CXCL10 (the gene for IP-10), through the JAK-STAT signaling pathway.[8][9]
2. What are typical concentrations of this compound used and what is the expected IP-10 response?
In clinical studies, intranasal doses of 20 ng and 80 ng of this compound have been shown to induce significant increases in nasal and serum IP-10 levels.[2][3][10] For in-vitro studies, the optimal concentration will be cell-type dependent and should be determined empirically, but concentrations in the nanomolar range are a reasonable starting point.
Summary of IP-10 Induction by Intranasal this compound (Clinical Data)
| Dose | Sample Type | Observation | Reference |
| 20 ng | Nasal & Serum | Dose-related increases in IP-10 observed 24 hours after administration. | [2][3] |
| 80 ng | Nasal & Serum | Higher dose-related increases in IP-10 compared to 20 ng. | [2][3] |
| 3 ng/kg/week (monkeys) | Systemic | ~14.8-fold increase in systemic IFN-α and 40-fold increase in IP-10 above pre-dose levels. | [11] |
| 30 ng/kg/week (monkeys) | Systemic | Dose-dependent increases in maternal IP-10 and IFN-α. | [11][12] |
3. What are the recommended positive and negative controls for my experiment?
-
Positive Controls:
-
Negative Controls:
-
Vehicle control (e.g., DMSO) to account for any effects of the solvent used to dissolve this compound.
-
Untreated cells to establish a baseline level of IP-10 expression.
-
4. How should I design my experiment to measure IP-10 induction?
A typical experimental workflow would involve cell seeding, treatment with this compound, and subsequent analysis of IP-10 levels in the supernatant (by ELISA) or gene expression in the cell lysate (by qPCR).
Detailed Experimental Protocols
Protocol: In-Vitro IP-10 Induction Assay
This protocol provides a general framework. Optimization of cell numbers, reagent concentrations, and incubation times is recommended.
1. Cell Seeding:
-
Plate TLR7-expressing cells (e.g., peripheral blood mononuclear cells - PBMCs) in a suitable culture plate at a density that will allow for optimal growth and response.
-
Allow cells to adhere or stabilize overnight in a humidified incubator at 37°C and 5% CO₂.
2. Treatment:
-
Prepare serial dilutions of this compound in culture medium. Also, prepare solutions for your vehicle and positive controls (e.g., IFN-α at 10 ng/mL).
-
Remove the old medium from the cells and replace it with the medium containing the different treatments.
-
Return the plate to the incubator for the desired incubation period (e.g., 24 hours).
3. Sample Collection:
-
For ELISA: Carefully collect the culture supernatant. Centrifuge at 1,500 rpm for 10 minutes to pellet any cells or debris. Store the clarified supernatant at -80°C until analysis.
-
For qPCR: Wash the cells with PBS, then lyse the cells directly in the plate using a suitable lysis buffer (e.g., Buffer RLT from Qiagen). Proceed with RNA extraction according to the manufacturer's protocol.
4. Analysis:
-
ELISA: Perform the ELISA for IP-10 according to the kit manufacturer's instructions. Generate a standard curve to quantify the concentration of IP-10 in your samples.
-
qPCR:
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Perform qPCR using primers and a probe specific for CXCL10 and a suitable housekeeping gene (e.g., GAPDH, ACTB).
- Calculate the relative expression of CXCL10 using the ΔΔCt method.
Troubleshooting Logic Flow
If you are experiencing low IP-10 induction, follow this logical flow to diagnose the issue.
References
- 1. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and pharmacodynamics of intranasal this compound, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Overview of the Mechanisms that May Contribute to the Non-Redundant Activities of Interferon-Inducible CXC Chemokine Receptor 3 Ligands [frontiersin.org]
- 5. Expression of IP-10 chemokine is regulated by pro-inflammatory cytokines in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple Method to Quantitate IP-10 in Dried Blood and Plasma Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mixed Lineage Kinase 3 Mediates the Induction of CXCL10 by a STAT1-Dependent Mechanism during Hepatocyte Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. This compound, a TLR7 agonist, Does Not Increase Pregnancy Loss in Cynomolgus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What are CXCL10 stimulants and how do they work? [synapse.patsnap.com]
Technical Support Center: GSK2245035 In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK2245035, a selective Toll-like receptor 7 (TLR7) agonist, in in vitro assays. Inconsistent results in cell-based assays can arise from various factors, and this guide is designed to help you identify and address potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective agonist for Toll-like receptor 7 (TLR7).[1][2] TLR7 is an endosomal receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells.[3] Upon activation by single-stranded RNA (ssRNA) or synthetic agonists like this compound, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFNs), particularly IFN-α, and other pro-inflammatory cytokines.[1][2][3] This response can modulate the downstream adaptive immune response.
Q2: Which cell types are responsive to this compound in vitro?
A2: The primary responders to TLR7 agonists are cells expressing TLR7, most notably plasmacytoid dendritic cells (pDCs) and B-lymphocytes. Therefore, primary cells like human peripheral blood mononuclear cells (PBMCs), which contain these cell types, are commonly used.[4] In these mixed cell cultures, this compound has been shown to reduce IL-5 and IL-13 production while enhancing the secretion of IL-10 and IFN-γ.[4]
Q3: What are the expected in vitro effects of this compound?
A3: In vitro, this compound is expected to induce a dose-dependent secretion of type I interferons (e.g., IFN-α) and other cytokines from TLR7-expressing cells.[1][5] A common biomarker for target engagement is the induction of IFN-inducible protein 10 (IP-10), also known as CXCL10.[1] In cultures of PBMCs from allergic donors, it has been shown to suppress Th2 cytokine responses (IL-5, IL-13).[4]
Q4: What is the optimal concentration range for this compound in in vitro assays?
A4: The optimal concentration can vary significantly depending on the cell type, cell density, and the specific assay endpoint. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup. Based on in vivo studies, very low concentrations (in the nanogram range) have been shown to elicit biological responses.[1][2] For in vitro studies with other TLR7 agonists, concentrations can range from nanomolar to micromolar.
Troubleshooting Guide
Inconsistent results in in vitro assays with this compound can be frustrating. This guide provides potential causes and solutions for common issues.
| Issue | Potential Cause | Suggested Solution |
| No or low cellular response (e.g., no cytokine induction) | 1. Inappropriate cell type: The cell line or primary cells used may not express sufficient levels of TLR7. | - Use primary cells known to express TLR7, such as human PBMCs or isolated pDCs. - If using a cell line, confirm TLR7 expression at the mRNA and protein level. |
| 2. Suboptimal compound concentration: The concentration of this compound may be too low or too high (leading to toxicity). | - Perform a dose-response experiment to determine the optimal concentration range (e.g., from 1 nM to 10 µM). | |
| 3. Incorrect assay endpoint: The selected readout may not be appropriate for the cell type or stimulation time. | - Measure IFN-α or IP-10 as a primary indicator of TLR7 activation. - For functional assays in PBMCs, assess changes in Th2 cytokines like IL-5 and IL-13. | |
| 4. Insufficient incubation time: The stimulation period may be too short to allow for cytokine production and secretion. | - Optimize the incubation time. For cytokine secretion, 18-24 hours is a common starting point. | |
| High variability between replicate wells or experiments | 1. Inconsistent cell density: Uneven cell seeding can lead to variable responses. | - Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette for seeding and verify cell counts. |
| 2. Donor variability (for primary cells): PBMCs from different donors can exhibit significant differences in their response to TLR agonists. | - If possible, use PBMCs from the same donor for comparative experiments. - Pool PBMCs from multiple donors to average out individual variations. - Characterize donor immune cell populations by flow cytometry. | |
| 3. Reagent preparation and storage: Improper handling of this compound or other reagents can affect their potency. | - Prepare fresh dilutions of this compound for each experiment from a validated stock solution. - Follow the manufacturer's instructions for storage of the compound and all other reagents. | |
| High cell death or cytotoxicity | 1. High concentration of this compound: Excessive stimulation of TLR7 can lead to activation-induced cell death. | - Lower the concentration of this compound. - Perform a cell viability assay (e.g., using trypan blue or a commercial kit) in parallel with your functional assay. |
| 2. Contamination: Bacterial or mycoplasma contamination can induce cell death and confound results. | - Regularly test cell cultures for mycoplasma contamination. - Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary. |
Experimental Protocols
PBMC Isolation and Stimulation for Cytokine Analysis
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Compound Preparation: Prepare a serial dilution of this compound in complete RPMI-1640 medium.
-
Cell Stimulation: Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known TLR7 agonist like R848).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
Cytokine Analysis: Measure the concentration of cytokines (e.g., IFN-α, IP-10, IL-6, TNF-α, IL-5, IL-13) in the supernatant using ELISA or a multiplex bead-based assay.
Visualizations
Caption: TLR7 Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for In Vitro this compound Assays.
References
- 1. Early clinical evaluation of the intranasal TLR7 agonist this compound: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Synthesis and Immunological Characterization of Toll-Like Receptor 7 Agonistic Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GSK2245035 Dose-Response Curves in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Toll-like receptor 7 (TLR7) agonist, GSK2245035. The information is designed to assist in the optimization of dose-response experiments in relevant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and which cell lines are appropriate for in vitro studies?
A1: this compound is a selective Toll-like receptor 7 (TLR7) agonist.[1][2] TLR7 is a pattern recognition receptor primarily located in the endosomal compartment of specific immune cells.[2] Upon activation by a ligand like this compound, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN), particularly IFN-α, and other inflammatory cytokines.[1][2] This response is central to antiviral immunity and modulation of allergic responses.
The most relevant cell lines for studying the effects of this compound are those that endogenously express TLR7. These include:
-
Plasmacytoid dendritic cells (pDCs): These are the primary producers of type I interferons in response to TLR7 activation. Human pDC cell lines like CAL-1 can be used.
-
B-cell lines: Human B-cell lines, such as Ramos and other lymphoma-derived lines, also express TLR7 and can be used to assess downstream signaling and functional outcomes.[3][4][5]
-
Reporter cell lines: HEK293 cells engineered to express human TLR7 and a reporter gene (e.g., SEAP or luciferase) under the control of an NF-κB promoter are commonly used for high-throughput screening of TLR7 agonists and antagonists.[6]
Q2: What is a good starting concentration range for this compound in a dose-response experiment?
A2: While specific in vitro IC50 or EC50 values for this compound in cell lines are not widely published, data from other potent TLR7 agonists can provide a starting point. For example, a novel TLR7 agonist was reported to have an EC50 of 7 nM in a human TLR7 reporter assay.[7] Another well-known TLR7 agonist, imiquimod, has a reported EC50 of 59.1 nM.[8] Based on this, a broad concentration range starting from low nanomolar to micromolar is recommended for initial experiments. A typical starting range could be from 1 nM to 10 µM, with serial dilutions.
Q3: How can I confirm that this compound is activating the TLR7 pathway in my cells?
A3: Activation of the TLR7 pathway can be confirmed by assessing downstream signaling events and functional readouts. A common method is to measure the phosphorylation of key signaling proteins like STAT1 and the expression of interferon-stimulated genes (ISGs) such as MX1 via Western blot.[9][10] Additionally, you can measure the secretion of downstream cytokines, such as IFN-α, IL-6, and TNF-α, into the cell culture supernatant using ELISA.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider using a multichannel pipette for consistency. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS. |
| No observable dose-response | The concentration range is too low or too high. The cell line does not express functional TLR7. The incubation time is not optimal. | Test a broader range of this compound concentrations (e.g., 0.1 nM to 50 µM). Confirm TLR7 expression in your cell line via RT-qPCR or Western blot. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. |
| High background signal in the assay | Contamination of cell culture with mycoplasma. Assay reagents are not optimal. | Regularly test cell cultures for mycoplasma contamination. Optimize assay parameters such as the concentration of the detection reagent and incubation time. Include appropriate controls, such as cells-only and media-only wells. |
| Poor cell viability even at low concentrations | The solvent (e.g., DMSO) may be toxic to the cells. The compound itself may have off-target cytotoxic effects at higher concentrations. | Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Include a solvent-only control to assess its effect on cell viability. |
Quantitative Data
| TLR7 Agonist | Cell Line / System | Readout | EC50 Value |
| Novel TLR7 Agonist [I] | Human TLR7 Reporter Cells | Reporter Gene Activation | 7 nM[7] |
| Novel TLR7 Agonist [I] | Mouse TLR7 Reporter Cells | Reporter Gene Activation | 5 nM[7] |
| Imiquimod | Human TLR7 Reporter Cells | Reporter Gene Activation | 59.1 nM[8] |
| Compound 18 | Human TLR7 Reporter Cells | Reporter Gene Activation | 260 nM[8] |
Experimental Protocols
Protocol 1: Cell Viability Assay for Dose-Response Curve Generation (MTT Assay)
This protocol is a general guideline for assessing cell viability and can be adapted for suspension cells, which are common for TLR7-expressing immune cell lines.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Resuspend cells in fresh complete medium to the desired seeding density (empirically determined for your cell line, typically 5,000-20,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow cells to acclimate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common approach is a 10-point, 3-fold serial dilution starting from the highest desired concentration.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the appropriate drug dilution or control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) and carefully remove the medium, leaving the cell pellet. For adherent cells, aspirate the medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down.
-
Incubate for 15-30 minutes at room temperature, protected from light, to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Plot the percentage of cell viability versus the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for STAT1 Phosphorylation
This protocol allows for the detection of a key downstream signaling event following TLR7 activation.
Materials:
-
This compound
-
Cell culture plates (e.g., 6-well)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT1, anti-total-STAT1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations or for different time points. Include an untreated control.
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with anti-total-STAT1 and a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT1.
-
Visualizations
Caption: Simplified signaling pathway of this compound-mediated TLR7 activation.
Caption: Experimental workflow for generating a dose-response curve.
Caption: Troubleshooting decision tree for a lack of dose-response.
References
- 1. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antigen-independent, autonomous B cell receptor signaling drives activated B cell DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Type I Interferon Induction and Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 10. Interferon-mediated activation of the STAT signaling pathway in a human carcinoid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK2245035 and Primary Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Toll-like receptor 7 (TLR7) agonist, GSK2245035, in primary cell experiments. The focus is to help users distinguish between on-target TLR7-mediated effects and potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for Toll-like receptor 7 (TLR7), an endosomal receptor primarily expressed in immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[1][2] Upon binding, this compound stimulates a signaling cascade that leads to the production of type I interferons (IFNs), particularly IFN-α, and other pro-inflammatory cytokines.[3][4][5] This targeted activation of TLR7 is intended to modulate the immune response.[6]
Q2: Are there any known off-target binding sites for this compound?
A2: Based on available literature, specific off-target binding sites for this compound have not been extensively profiled or reported. The term "selective" when applied to this compound typically refers to its preferential induction of Type I IFN over other cytokines like TNF-α and IL-6, rather than its binding profile against a broad range of unrelated molecular targets.[4] The adverse effects observed in clinical studies, such as headache and fever, are generally attributed to the on-target cytokine release associated with TLR7 activation.[6]
Q3: We are observing a cellular effect that does not align with the expected TLR7-mediated cytokine profile. How can we determine if this is an off-target effect?
A3: To investigate a potential off-target effect, a series of control experiments are necessary to confirm whether the observed response is dependent on TLR7. This involves using TLR7 antagonists to block the receptor, employing cells that lack TLR7 expression (e.g., from TLR7 knockout models, if available), or using a structurally related but inactive control compound. A detailed workflow for this validation is provided in the "Troubleshooting Guides" section.
Q4: What are the expected on-target effects of this compound in primary human peripheral blood mononuclear cells (PBMCs)?
A4: In vitro studies with human PBMCs have shown that this compound can suppress IL-5 cytokine responses while promoting the production of IFN-γ and IL-10.[7] A key biomarker of on-target activity is the dose-dependent increase in IFN-inducible protein 10 (IP-10).[3][4]
Troubleshooting Guides
Issue 1: Unexpected Cytokine Profile Observed
You have treated primary human macrophages with this compound and observe a significant increase in a cytokine not typically associated with TLR7 activation, alongside the expected IFN-α response.
-
Possible Cause 1: Donor Variability: Primary cells exhibit significant donor-to-donor variability in their response to stimuli.
-
Troubleshooting Step: Repeat the experiment with cells from multiple healthy donors to determine if the unexpected cytokine production is a consistent finding.
-
-
Possible Cause 2: Off-Target Effect: The compound may be interacting with another cellular target.
-
Troubleshooting Step: Implement the "On-Target Engagement Validation Workflow" described below to determine if the effect is TLR7-dependent. This involves pre-treating the cells with a TLR7 antagonist before adding this compound. If the unexpected cytokine production is abolished, it is likely an on-target effect. If it persists, it may be an off-target effect.
-
-
Possible Cause 3: Experimental Artifact: Contamination of reagents or cell culture with other stimulants (e.g., LPS) could be responsible.
-
Troubleshooting Step: Ensure all reagents are certified endotoxin-free. Run a vehicle-only control to check for baseline activation of your primary cells.
-
Issue 2: High Cell Toxicity or Apoptosis Observed at Active Concentrations
Upon treatment with this compound, you observe a significant decrease in cell viability in your primary cell culture.
-
Possible Cause 1: Excessive On-Target Activation: Over-stimulation of TLR7 can lead to activation-induced cell death, particularly in sensitive primary cell populations.
-
Troubleshooting Step: Perform a dose-response experiment with a wider range of concentrations to identify a therapeutic window where on-target effects are observed without significant toxicity. Also, consider reducing the stimulation time.
-
-
Possible Cause 2: Off-Target Cytotoxicity: The compound could be interacting with cellular components essential for survival.
-
Troubleshooting Step: Compare the cytotoxic effects of this compound with other known TLR7 agonists. If this compound is significantly more toxic at equivalent levels of TLR7 activation, this may suggest an off-target liability.
-
-
Possible Cause 3: Primary Cell Health: The isolated primary cells may be stressed or unhealthy, making them more susceptible to any treatment.
-
Troubleshooting Step: Assess the viability of your cells before starting the experiment. Ensure proper cell handling and culture conditions.
-
Data Summary
The following tables summarize the quantitative data on cytokine and biomarker induction following this compound treatment from clinical and preclinical studies.
Table 1: In Vivo Biomarker Response to Intranasal this compound
| Biomarker | Dose | Fold Increase vs. Predose (approx.) | Species | Reference |
| Systemic IFN-α | 3 ng/kg/week | 14.8 | Cynomolgus Monkey | [6] |
| Systemic IP-10 | 30 ng/kg/week | 40 | Cynomolgus Monkey | [6] |
Table 2: Adverse Events in Humans Receiving Intranasal this compound
| Adverse Event | Dose | Incidence | Reference |
| Cytokine Release Syndrome-like AEs (e.g., headache) | 80 ng | 93% of participants | [5] |
| Cytokine Release Syndrome-like AEs | 20 ng | Similar to placebo | [5] |
Experimental Protocols
Protocol: On-Target Engagement Validation
This protocol is designed to determine if an observed cellular response to this compound is mediated by its intended target, TLR7.
Materials:
-
Primary cells of interest (e.g., human PBMCs)
-
This compound
-
A known TLR7 antagonist (e.g., a small molecule inhibitor)
-
A structurally related, inactive analogue of this compound (if available)
-
Cell culture medium and supplements
-
Assay reagents for measuring the endpoint of interest (e.g., ELISA kit for a specific cytokine)
Procedure:
-
Cell Plating: Plate primary cells at the desired density and allow them to acclimate.
-
Experimental Groups: Set up the following treatment groups:
-
Vehicle Control (e.g., DMSO)
-
This compound alone
-
TLR7 antagonist alone
-
TLR7 antagonist (pretreatment) followed by this compound
-
Inactive analogue control (if available)
-
-
Pre-treatment: Add the TLR7 antagonist to the designated wells and incubate for 1-2 hours.
-
Treatment: Add this compound or the inactive analogue to the appropriate wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Endpoint Analysis: Collect supernatant or cell lysates and measure the endpoint of interest (e.g., cytokine concentration by ELISA).
Interpretation of Results:
-
On-Target Effect: The cellular response is observed with this compound alone but is significantly reduced or abolished in the group pre-treated with the TLR7 antagonist.
-
Potential Off-Target Effect: The cellular response is observed with this compound and is not significantly affected by the TLR7 antagonist.
-
No Effect: No response is seen with any treatment compared to the vehicle control.
Visualizations
Signaling Pathways and Workflows
Caption: On-target signaling pathway of this compound via TLR7 activation.
Caption: Experimental workflow to validate on-target vs. off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Early clinical evaluation of the intranasal TLR7 agonist this compound: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and pharmacodynamics of intranasal this compound, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Managing GSK2245035-Induced Cytokine Release Syndrome In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cytokine release syndrome (CRS) induced by the Toll-like receptor 7 (TLR7) agonist, GSK2245035, in in vivo experimental settings.
Understanding this compound and Cytokine Release Syndrome
This compound is a selective TLR7 agonist that stimulates the production of type 1 interferons (IFNs), particularly IFN-α, leading to modulation of the immune response.[1][2][3][4][5][6] While this immunomodulatory activity is therapeutically promising, it can also lead to an over-exuberant inflammatory response known as cytokine release syndrome (CRS). This systemic inflammatory condition is characterized by the rapid release of a cascade of pro-inflammatory cytokines. Clinical studies have shown a dose-dependent relationship between this compound administration and the incidence of CRS-related adverse events.[2][4][7][8]
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced Cytokine Release Syndrome (CRS)?
A1: this compound-induced CRS is a systemic inflammatory response triggered by the activation of TLR7 on immune cells, leading to a rapid and excessive release of pro-inflammatory cytokines. This can manifest as a range of clinical signs, from mild, flu-like symptoms to more severe, life-threatening inflammation.
Q2: What are the typical signs of this compound-induced CRS in in vivo models?
A2: Common signs in animal models can include weight loss, hunched posture, ruffled fur, lethargy, and changes in body temperature (initially fever, potentially followed by hypothermia in severe cases). These clinical signs are indicative of a systemic inflammatory response.
Q3: At what doses of this compound is CRS a concern?
A3: Clinical data indicates a dose-dependent risk of CRS. Intranasal doses of 80 ng and 100 ng have been associated with a high incidence of CRS-related symptoms in human subjects.[2][4][7][8] Lower doses, such as 20 ng, are generally better tolerated.[2][4] Dose-ranging studies are crucial in preclinical models to establish a therapeutic window with manageable CRS.
Q4: Which cytokines are the primary drivers of this CRS?
A4: While specific data for this compound is limited, TLR7 agonists are known to induce a range of pro-inflammatory cytokines. Key cytokines likely involved include Interferon-gamma-inducible protein 10 (IP-10), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Type 1 Interferons (IFN-α/β).[7][9] Monitoring these cytokines is critical for assessing the severity of CRS.
Q5: How can I effectively monitor for CRS in my animal experiments?
A5: A multi-faceted approach is recommended. This includes regular monitoring of clinical signs (as mentioned in Q2), body weight, and body temperature. For a more detailed assessment, serial blood sampling for cytokine analysis using multiplex immunoassays is highly recommended. Flow cytometric analysis of immune cell populations in the blood and tissues can also provide valuable insights into the cellular mechanisms driving the CRS.
Q6: What are the primary strategies for managing this compound-induced CRS in a research setting?
A6: Prophylactic or therapeutic administration of immunosuppressive agents is the standard approach. Glucocorticoids, such as dexamethasone (B1670325), are commonly used to broadly suppress the inflammatory response. For a more targeted approach, monoclonal antibodies that block key cytokine signaling pathways, such as tocilizumab (an anti-IL-6 receptor antibody), can be effective. The choice of agent and the timing of administration are critical for successful management without completely abrogating the intended immunomodulatory effects of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpectedly Severe CRS at a Low Dose | Animal model hypersensitivity or variability. | Review animal health status and sourcing. Consider using a different, less sensitive strain if appropriate. Ensure accurate dosing and formulation. |
| Off-target effects or contamination of the compound. | Verify the purity and integrity of the this compound compound. | |
| Inconsistent CRS Response Between Animals | Variability in the gut microbiome, which can influence immune responses. | Standardize housing and diet. Consider co-housing animals for a period before the experiment to normalize microbiomes. |
| Differences in the engraftment of human immune cells (in humanized mouse models). | Carefully monitor and quantify the level of human immune cell engraftment in each animal and use this as a covariate in the analysis. | |
| CRS Mitigation Strategy is Ineffective | Incorrect timing or dosage of the mitigating agent. | Optimize the dose and administration schedule of the mitigating agent. For example, dexamethasone may be more effective when given prophylactically or very early in the inflammatory cascade.[3][10] |
| The primary cytokine driving the CRS is not targeted by the chosen agent (e.g., using an IL-6R blocker when TNF-α is the main driver). | Perform a comprehensive cytokine analysis to identify the dominant cytokines and select a more targeted therapy if necessary. |
Quantitative Data Summary
Table 1: Incidence of CRS-Related Adverse Events with Intranasal this compound in Human Clinical Trials
| Dose | Incidence of CRS-Related Adverse Events | Most Common Symptoms | Reference |
| 20 ng | Similar to placebo | Headache | [2][4] |
| 80 ng | 93% | Headache, fever, myalgia | [2][4][8] |
| 100 ng | "Considerable" | Not specified in detail | [3][7] |
Table 2: Representative In Vivo Cytokine Induction by TLR7 Agonists (Proxy Data)
Note: Specific quantitative in vivo cytokine data for this compound is not publicly available. This table provides representative data from preclinical studies using other TLR7 agonists like imiquimod (B1671794) and resiquimod (B1680535) (R848) to indicate the expected cytokine profile.
| Cytokine | Fold Increase (vs. Control) | Time Point of Peak Expression | Animal Model | TLR7 Agonist | Reference |
| TNF-α | High | Early (2-6 hours) | Mouse | Imiquimod, R848 | [7][11] |
| IL-6 | High | Early to Mid (4-8 hours) | Mouse | Imiquimod, R848 | [7][9][11] |
| IFN-α | High | Early (2-6 hours) | Mouse | Imiquimod | [7] |
| IP-10 (CXCL10) | Significant | Mid to Late (6-24 hours) | Human/Mouse | This compound, R848 | [2][4][7] |
| IL-12 | Moderate | Mid (6-12 hours) | Mouse | MEDI9197 | [12] |
| IFN-γ | Moderate | Mid to Late (8-24 hours) | Mouse | MEDI9197 | [12] |
Detailed Experimental Protocols
Protocol 1: Induction of CRS in a Humanized Mouse Model with a TLR7 Agonist
-
Animal Model: Use immunodeficient mice (e.g., NSG or BRGSF) engrafted with human peripheral blood mononuclear cells (PBMCs) or CD34+ hematopoietic stem cells. Allow sufficient time for engraftment and immune system reconstitution (typically 2-3 weeks for PBMCs and 12-16 weeks for CD34+ cells).
-
Dosing: Prepare this compound in a sterile, endotoxin-free vehicle (e.g., saline). Based on existing data, a dose range of 1-10 mg/kg administered intravenously or intraperitoneally can be considered for initial studies, with the expectation of inducing CRS. A pilot dose-escalation study is highly recommended.
-
Monitoring:
-
Record baseline body weight and temperature before dosing.
-
Monitor animals for clinical signs of CRS (hunched posture, ruffled fur, reduced activity) at regular intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Measure body weight and temperature at each time point.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at key time points post-dose (e.g., 2, 6, and 24 hours) for cytokine analysis.
-
Protocol 2: In Vivo Administration of Dexamethasone for CRS Management
-
Preparation: Prepare a sterile solution of dexamethasone in a suitable vehicle (e.g., saline).
-
Dosing Regimen:
-
Evaluation: Continue to monitor clinical signs, body weight, temperature, and cytokine levels as described in Protocol 1 to assess the efficacy of the treatment.
Protocol 3: In Vivo Administration of Tocilizumab for CRS Management
-
Preparation: Reconstitute and dilute tocilizumab (a humanized anti-human IL-6R antibody) in sterile saline according to the manufacturer's instructions.
-
Dosing Regimen:
-
Evaluation: Monitor the amelioration of CRS signs and the reduction in systemic cytokine levels.
Protocol 4: Cytokine Profiling using Multiplex Immunoassay
-
Sample Collection: Collect blood in serum separator tubes. Allow to clot, then centrifuge to separate serum. Store serum at -80°C until analysis.
-
Assay: Use a commercially available multiplex immunoassay kit (e.g., Luminex-based or similar) that includes a panel of relevant cytokines (e.g., TNF-α, IL-6, IFN-γ, IP-10, IL-1β, IL-10, IL-12).
-
Procedure: Follow the manufacturer's protocol for the specific assay kit. This typically involves incubating the serum samples with antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.
-
Data Analysis: Use the assay-specific software to calculate the concentration of each cytokine in the samples.
Protocol 5: Immune Cell Profiling by Flow Cytometry
-
Sample Preparation: Collect peripheral blood or spleen tissue. If using spleen, generate a single-cell suspension. Lyse red blood cells using a suitable lysis buffer.
-
Staining: Stain the cells with a panel of fluorescently-conjugated antibodies. A recommended panel for assessing TLR7-expressing cells and myeloid activation could include:
-
Lineage Markers: CD45, CD3, CD19, NK1.1
-
Myeloid Markers: CD11b, CD11c, Ly6C, Ly6G, F4/80
-
TLR7-Expressing Cell Markers: Siglec-H (for pDCs), CD11c
-
Activation Markers: CD69, CD80, CD86, MHC-II
-
-
Data Acquisition: Acquire the stained samples on a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software to gate on specific cell populations and quantify their frequencies and the expression levels of activation markers.
Visualizations
Caption: Signaling pathway of this compound-induced cytokine release.
Caption: Experimental workflow for managing this compound-induced CRS in vivo.
Caption: Troubleshooting decision tree for unexpected CRS severity.
References
- 1. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 2. scispace.com [scispace.com]
- 3. Early clinical evaluation of the intranasal TLR7 agonist this compound: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and pharmacodynamics of intranasal this compound, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
- 10. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Intratumoral immunotherapy with TLR7/8 agonist MEDI9197 modulates the tumor microenvironment leading to enhanced activity when combined with other immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Co-administration of a clinically relevant dexamethasone dosage with ablative radiotherapy reduces peripheral lymphocytes but does not alter in vivo intratumoral lymphocyte phenotype or inhibit efficacy of radiotherapy in a murine colorectal tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tocilizumab Dosing for Management of T Cell‐Engaging Bispecific Antibody‐Related CRS in Patients With R/R B‐Cell NHL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 19. Tocilizumab Dosing for Management of T Cell-Engaging Bispecific Antibody-Related CRS in Patients With R/R B-Cell NHL - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK2245035 solubility and stability in culture media
This technical support center provides essential information for researchers, scientists, and drug development professionals on the solubility and stability of GSK2245035 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective Toll-Like Receptor 7 (TLR7) agonist.[1] As a TLR7 agonist, it activates the innate immune system by mimicking the action of single-stranded RNA (ssRNA), the natural ligand for TLR7.[2] This activation primarily occurs in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells, leading to the induction of the type 1 interferon (IFN) pathway and the production of cytokines like IFN-α.[2] In the context of allergic diseases, this response can help to suppress T helper 2 (Th2) cytokine responses.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). A stock solution of 10 mM can be prepared in DMSO.
Q3: How should I store the stock solution of this compound?
A3: Stock solutions of this compound in DMSO should be stored under the following conditions:
-
-80°C: for up to 6 months.
-
-20°C: for up to 1 month.
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the stability of this compound in aqueous solutions and cell culture media?
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation |
| Solvent | DMSO |
| Stock Solution Concentration | 10 mM |
| Long-term Storage (up to 6 months) | -80°C |
| Short-term Storage (up to 1 month) | -20°C |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol provides a general framework for assessing the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., RPMI-1640, DMEM) with and without serum (e.g., 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-protein-binding microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions:
-
Dilute the this compound stock solution in your cell culture medium (with and without serum) and PBS to your final working concentration (e.g., 1 µM, 10 µM).
-
Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
-
Incubation:
-
Aliquot the working solutions into sterile, low-protein-binding tubes or wells of a plate.
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
The 0-hour time point should be collected immediately after preparation.
-
Immediately after collection, stop any potential degradation by freezing the samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS method.
-
-
Data Analysis:
-
Plot the concentration of this compound as a percentage of the initial concentration at time 0 versus time.
-
From this plot, you can determine the half-life (t½) of the compound under your experimental conditions.
-
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect of this compound
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | - Prepare fresh stock solutions and working solutions immediately before each experiment.- Determine the stability of this compound in your specific culture medium and for the duration of your assay (see protocol above).- For long-term experiments, consider replenishing the media with fresh compound at regular intervals. |
| Improper Storage | - Ensure stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term) and protected from light.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Incorrect Concentration | - Verify the initial weighing and dilution calculations.- If possible, confirm the concentration of the stock solution spectrophotometrically or by another analytical method. |
| Cell Line Unresponsive | - Confirm that your target cells express TLR7.- Titrate the concentration of this compound to determine the optimal effective dose for your cell line. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| DMSO Toxicity | - Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your specific cell line (typically <0.1%).- Include a vehicle control (media with the same concentration of DMSO as the experimental wells) in all experiments. |
| Compound Precipitation | - Visually inspect the culture medium for any signs of precipitation after adding this compound.- If precipitation occurs, try lowering the final concentration or preparing the working solution in a pre-warmed medium. |
| Contamination of Stock Solution | - Filter-sterilize the stock solution through a 0.22 µm syringe filter if you suspect microbial contamination. |
Visualizations
Caption: TLR7 Signaling Pathway activated by this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting inconsistent experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tautomeric equilibria in 8-oxopurines: implications for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 8-oxoadenine derivatives as potent Toll-like receptor 7 agonists with high water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Common adverse effects of GSK2245035 in clinical trials
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common adverse effects observed in clinical trials of GSK2245035, a selective Toll-like receptor 7 (TLR7) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an investigational selective Toll-like receptor 7 (TLR7) agonist.[1][2][3] It is designed for intranasal administration to stimulate the innate immune system.[1] By activating TLR7, which is primarily found in plasmacytoid dendritic cells and B cells, this compound preferentially induces the production of type 1 interferons (IFNs), such as IFNα.[2] This mechanism is being explored for its potential to modulate the immune response in allergic diseases like allergic rhinitis and asthma by downregulating type 2 inflammatory responses.[2]
Q2: What are the most commonly reported adverse effects of this compound in clinical trials?
A2: The most frequently reported adverse effect in clinical trials with intranasal this compound is headache.[2][3][4][5] Other common adverse events include nasopharyngitis and oropharyngeal pain.[2] Cytokine Release Syndrome (CRS)-related symptoms, such as fever, have also been observed, particularly at higher doses.[4][6]
Q3: Are the adverse effects of this compound dose-dependent?
A3: Yes, the incidence and severity of adverse effects associated with this compound appear to be dose-dependent. For instance, a higher incidence of Cytokine Release Syndrome-related adverse events (CytoRS-AEs) was observed at an 80 ng dose compared to a 20 ng dose, where the adverse event incidence was similar to placebo.[4][6] Higher doses (100 ng) were not tested due to considerable CRS-related symptoms.[1]
Q4: How long do the adverse effects of this compound typically last?
A4: Most treatment-related adverse events reported in clinical trials were mild to moderate in intensity and resolved by the first follow-up visit.[2] For example, headaches, the most common adverse event, had a median duration of less than one day.[4][6]
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Participant reports a headache after administration. | Headache is a common, often mild, adverse effect. | Monitor the participant. The headache is typically transient. If severe or persistent, consider dose reduction in future experiments or discontinuation for that participant. |
| Symptoms of nasopharyngitis (common cold) are observed. | This has been reported in clinical trials. | Document the event. As it's a common illness, it may not be treatment-related. Monitor for severity and duration. |
| Participant complains of oropharyngeal (throat) pain. | This is a reported adverse effect. | Assess the severity. Ensure proper administration technique to minimize local irritation. Consider symptomatic relief if appropriate. |
| Participant develops fever and other flu-like symptoms. | These may be signs of Cytokine Release Syndrome (CRS), especially at higher doses. | This is an adverse event of special interest. Monitor vital signs closely. These events are generally self-limiting. For future experiments, a lower dose should be considered. |
| No significant induction of IFN-inducible protein 10 (IP-10) is observed. | This could indicate a lack of target engagement. | Verify the dose and administration technique. Ensure the correct bioanalytical methods are being used to measure IP-10. Clear target engagement has been observed at doses as low as 20 ng.[1] |
Quantitative Summary of Adverse Effects
The following table summarizes the incidence of common adverse effects of intranasal this compound in clinical trials.
| Adverse Effect | This compound (20 ng) | This compound (80 ng) | Placebo | Reference |
| Any Adverse Event | 95% (21/22 participants) | - | 71% (10/14 participants) | [2][3][5] |
| Headache | 41.0% (9/22 participants) | - | 57.0% (8/14 participants) | [2] |
| Nasopharyngitis | 27.0% (6/22 participants) | - | 21.0% (3/14 participants) | [2] |
| Oropharyngeal Pain | 32% (7/22 participants) | - | 0% (0/14 participants) | [2] |
| Cytokine Release Syndrome (CRS)-related Events | 23% (5/22 participants) | 93% (of participants at 80 ng) | 7% (1/14 participants) | [2][4] |
Note: Data is compiled from different studies and populations (allergic rhinitis and mild allergic asthma) and should be interpreted accordingly. The study reporting on the 80 ng dose noted that the adverse event incidence at 20 ng was similar to placebo.[4]
Experimental Protocols
Study Design for Safety and Pharmacodynamics Assessment
A randomized, double-blind, placebo-controlled study design is typically employed to assess the safety and efficacy of this compound.[2][4]
-
Participant Recruitment : Participants with a history of allergic rhinitis or mild allergic asthma are recruited.[2][4]
-
Randomization : Participants are randomly assigned to receive intranasal this compound (e.g., 20 ng or 80 ng) or a matching placebo.[2][4]
-
Dosing Regimen : A common regimen involves once-weekly intranasal administration for a period of eight weeks.[2][4]
-
Adverse Event Monitoring : Adverse events are systematically recorded throughout the treatment and follow-up periods. Cytokine Release Syndrome-related events are often considered adverse events of special interest.[2]
-
Pharmacodynamic Assessments : To confirm target engagement, biomarkers such as nasal and serum IFN-inducible protein 10 (IP-10) are measured at baseline and various time points after dosing.[4]
-
Efficacy Assessments : In allergic rhinitis studies, nasal allergen challenges (NACs) are performed to assess the clinical effect.[4] In asthma studies, bronchial allergen challenges are used to measure the late asthmatic response.[2]
Signaling Pathway and Experimental Workflow
TLR7 Signaling Pathway
Caption: Simplified signaling pathway of this compound via TLR7 activation.
Experimental Workflow for a Clinical Trial
Caption: Overview of a typical clinical trial workflow for this compound.
References
- 1. Early clinical evaluation of the intranasal TLR7 agonist this compound: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and pharmacodynamics of intranasal this compound, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: GSK2245035 Asthma Model Troubleshooting
This technical support center provides troubleshooting guidance for researchers encountering a lack of efficacy with GSK2245035 in their asthma models. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected anti-inflammatory effects of this compound in our asthma model. What are the potential reasons for this?
A1: Several factors could contribute to a lack of efficacy for this compound in your experimental asthma model. These can be broadly categorized into issues related to the experimental model itself, the drug's mechanism of action, and the specific asthma phenotype being studied.
-
Discrepancies between Preclinical Models and Human Asthma: While TLR7 agonists have demonstrated efficacy in downregulating T2 airway inflammation in animal models, the translation to human asthma has been challenging.[1] A key clinical trial with intranasal this compound in mild allergic asthmatics did not show a significant attenuation of the late asthmatic response, despite evidence of target engagement.[1][2][3] This suggests that the preclinical models may not fully recapitulate the complexity of human allergic asthma.
-
TLR7 Expression and Asthma Phenotype: The expression of Toll-like receptor 7 (TLR7) can vary significantly depending on the asthma subtype. Studies have shown that TLR7 expression is decreased in patients with severe asthma.[4] This reduced expression is also correlated with eosinophilic inflammation and impaired lung function.[5][6] Therefore, if your model represents a severe or T2-low asthma phenotype, the target for this compound may be insufficiently expressed.
-
Route and Timing of Administration: The route, dose, and timing of this compound administration are critical. The clinical trial used an intranasal route.[1][2][3] The effectiveness of TLR7 agonists can be highly dependent on engaging the appropriate cell types at the right time in the inflammatory cascade.[7]
Q2: Our model is a standard OVA-induced allergic asthma model in BALB/c mice. Why might this compound still be ineffective?
A2: Even in a classic Th2-driven model, several factors could be at play:
-
Model-Specific Differences: While some murine models using ovalbumin (OVA) in A/J and C57BL/6 mice have shown positive results with TLR7 agonists,[8] subtle differences in sensitization and challenge protocols can significantly impact the outcome. The choice of adjuvant, the dose of OVA, and the timing of drug administration relative to allergen challenge are all critical parameters.
-
Pharmacokinetics and Pharmacodynamics: Ensure that the dosage and formulation you are using result in adequate drug exposure in the lungs and engagement with TLR7-expressing cells. The clinical trial in humans confirmed target engagement through biomarker analysis.[9] Consider performing similar assessments in your animal model.
-
Asthma Endotype Complexity: While OVA models are typically considered T2-high, they may not fully capture the heterogeneity of human asthma. It is possible that your specific protocol induces a mixed inflammatory response or that compensatory pathways are activated that are not present in the models where efficacy was observed.
Q3: Could the issue be related to the mechanism of action of this compound?
A3: Yes, the intricacies of TLR7 signaling in the context of asthma are still being elucidated.
-
Differential TLR7 Agonist Effects: Different TLR7 agonists may elicit distinct downstream signaling and immunomodulatory effects.[7] The specific signaling cascade activated by this compound, which preferentially stimulates type 1 interferon alpha,[1][2][3] may not be the most effective pathway to target in all asthma models.
-
Resistance Mechanisms: The potential for resistance to TLR7 agonist therapy in certain asthma subtypes is an area of ongoing research. Factors such as alterations in downstream signaling molecules or the activation of counter-regulatory pathways could contribute to a lack of response.
Data Summary Tables
Table 1: Comparison of Preclinical and Clinical Findings for TLR7 Agonists in Asthma
| Feature | Preclinical Animal Models | Human Clinical Trials (this compound) |
| Model/Population | Murine models of allergic asthma (e.g., OVA-sensitized A/J and C57BL/6 mice) | Mild allergic asthmatics |
| Intervention | Various TLR7 agonists | Intranasal this compound |
| Key Outcomes | Reduction in airway hyperresponsiveness, eosinophilia, and Th2 cytokines[8] | No significant attenuation of the late asthmatic response (FEV1)[1][2][3] |
| Target Engagement | Inferred from downstream effects | Confirmed by biomarker analysis (e.g., IP-10)[9] |
Table 2: Troubleshooting Checklist for this compound Experiments
| Checkpoint | Recommended Action |
| Asthma Model Characterization | Confirm the inflammatory phenotype of your model (e.g., T2-high vs. T2-low, eosinophilic vs. neutrophilic) through BALF analysis and cytokine profiling. |
| TLR7 Expression | Assess TLR7 expression levels in lung tissue or relevant cell populations (e.g., epithelial cells, dendritic cells) in your model. |
| Drug Administration | Verify the dose, route, and timing of this compound administration. Consider a dose-response study. |
| Pharmacodynamic Assessment | Measure biomarkers of target engagement (e.g., IFN-α or downstream markers like IP-10) to confirm the drug is reaching its target and activating the pathway. |
| Comparative Analysis | If possible, include a positive control (a compound with known efficacy in your model) to validate your experimental setup. |
Experimental Protocols
Protocol: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This is a representative protocol and may require optimization for your specific research question.
-
Sensitization:
-
On days 0 and 14, intraperitoneally inject mice with 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (B78521) in a total volume of 200 µL of saline.
-
-
Challenge:
-
On days 24, 25, and 26, expose mice to an aerosol of 1% OVA in saline for 30 minutes.
-
-
This compound Administration:
-
Administer this compound or vehicle control via the desired route (e.g., intranasally) at a predetermined time relative to the OVA challenges (e.g., 1 hour prior to each challenge).
-
-
Readouts (24-48 hours after the final challenge):
-
Measure airway hyperresponsiveness to methacholine.
-
Collect bronchoalveolar lavage fluid (BALF) for differential cell counts.
-
Harvest lung tissue for histology and analysis of inflammatory markers (e.g., cytokine protein levels or gene expression).
-
Collect blood for measurement of serum IgE levels.
-
Visualizations
Caption: Simplified signaling pathway of this compound in asthma.
Caption: A logical workflow for troubleshooting this compound inefficacy.
References
- 1. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping of TLR5 and TLR7 in central and distal human airways and identification of reduced TLR expression in severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decreased TLR7 expression was associated with airway eosinophilic inflammation and lung function in asthma: evidence from machine learning approaches and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dual Role of Toll-like Receptors in Human and Experimental Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Early clinical evaluation of the intranasal TLR7 agonist this compound: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK2245035 in Primary Human Cell Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK2245035 in primary human cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective Toll-like receptor 7 (TLR7) agonist.[1][2] In primary human cells, it preferentially stimulates the induction of type 1 interferon-alpha (IFNα), which in turn helps to reduce type 2 inflammatory responses.[1][2] TLR7 is primarily expressed in the endosomal compartment of plasmacytoid dendritic cells (pDCs) and B cells.[1] Upon activation by a TLR7 agonist like this compound, these cells initiate a signaling cascade that leads to the production of various cytokines.
Q2: What are the expected effects of this compound in primary human peripheral blood mononuclear cell (PBMC) cultures?
In in vitro studies using PBMCs from donors with allergic rhinitis, this compound has been shown to modulate cytokine secretion. Specifically, it has been observed to:
-
Decrease the production of Th2 cytokines such as IL-5 and IL-13.
-
Increase the secretion of IFN-γ and the regulatory cytokine IL-10.[3]
A key pharmacodynamic biomarker of this compound activity is the induction of Interferon-gamma-inducible protein 10 (IP-10), also known as CXCL10.[4][5]
Q3: I am observing high variability between experiments. What are the potential sources of this variability?
Variability in in vitro experiments with primary human cells is common and can arise from several factors:
-
Donor Variability: This is a significant source of variation. The genetic background, age, sex, and underlying health status of the cell donors can all influence the cellular response to TLR7 agonists.
-
Cell Composition: The percentage of target cells (pDCs and B cells) can vary considerably between PBMC isolations from different donors. This will directly impact the magnitude of the response to this compound.
-
Cell Viability and Handling: Primary cells are sensitive to handling procedures. Differences in cell isolation techniques, cryopreservation, and thawing protocols can affect cell viability and function.
-
Reagent and Media Consistency: Lot-to-lot variability in cell culture media, serum, and other reagents can introduce experimental noise.
-
This compound Preparation and Storage: The solubility and stability of this compound in your experimental setup can affect its effective concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low response to this compound | 1. Suboptimal drug concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. While specific in vitro concentrations for this compound are not readily available in the public domain, a starting point for dose-ranging studies could be inferred from clinical trial data where intranasal doses of 20 ng and 80 ng showed pharmacodynamic effects.[1][5] |
| 2. Low percentage of target cells: The proportion of pDCs and B cells in the PBMC population may be insufficient. | Characterize the cell populations in your primary cell isolates using flow cytometry to ensure a sufficient percentage of TLR7-expressing cells. | |
| 3. Poor cell viability: Cells may have been compromised during isolation, freezing, or thawing. | Assess cell viability before and after the experiment using a reliable method (e.g., trypan blue exclusion or a viability stain for flow cytometry). Optimize cell handling protocols to maximize viability. | |
| 4. Inactive compound: this compound may have degraded due to improper storage or handling. | Ensure the compound is stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| High background signal in untreated controls | 1. Spontaneous cell activation: Primary cells can become activated during isolation and handling. | Handle cells gently and minimize the time between isolation and the start of the experiment. Allow cells to rest in culture for a short period before adding the stimulus. |
| 2. Contamination: Mycoplasma or endotoxin (B1171834) contamination can lead to non-specific immune cell activation. | Regularly test cell cultures for mycoplasma. Use endotoxin-free reagents and consumables. | |
| Inconsistent results between donors | 1. Inherent biological variability: As mentioned in the FAQs, donor-to-donor variability is a major factor. | Increase the number of donors in your study to account for biological variation. Analyze data on a per-donor basis before pooling results. Stratify donors based on relevant characteristics if known (e.g., atopic status). |
| 2. Inconsistent cell populations: The ratio of different immune cell subsets can vary between donors. | Perform immunophenotyping of the primary cells from each donor to correlate the cellular composition with the observed response. |
Experimental Protocols & Data
General Protocol for PBMC Stimulation with this compound
This protocol provides a general framework. Optimization of cell numbers, drug concentrations, and incubation times is recommended for specific experimental goals.
1. Preparation of this compound Stock Solution:
- Due to the low aqueous solubility of many small molecule TLR7 agonists, a stock solution is typically prepared in dimethyl sulfoxide (B87167) (DMSO).[6][7][8]
- Dissolve this compound in sterile DMSO to create a high-concentration stock (e.g., 1-10 mM).
- Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
2. Isolation and Culture of Primary Human PBMCs:
- Isolate PBMCs from whole blood or buffy coats using density gradient centrifugation (e.g., with Ficoll-Paque).
- Wash the cells thoroughly to remove platelets and residual density gradient medium.
- Resuspend the cells in complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin).
- Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
3. Cell Seeding and Stimulation:
- Seed the PBMCs in a multi-well plate at a density of 1-2 x 10^6 cells/mL.
- Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[7]
- Add the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the cells.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time (e.g., 24, 48, or 72 hours).
4. Endpoint Analysis:
- Cytokine Analysis: Collect the cell culture supernatant and measure cytokine levels (e.g., IFNα, IFN-γ, IL-5, IL-10, IL-13, IP-10) using ELISA, multiplex bead array, or other immunoassays.
- Flow Cytometry: Analyze changes in cell surface marker expression or intracellular cytokine production.
Quantitative Data Summary
The following table summarizes quantitative data from clinical studies with this compound, which can inform the design of in vitro experiments.
| Parameter | Value | Context | Reference |
| Intranasal Dose | 20 ng and 80 ng | Weekly administration in clinical trials for allergic rhinitis and asthma. | [1][5] |
| Pharmacodynamic Marker | Increased IP-10 | Observed in nasal lavage and serum 24 hours after dosing. | [5] |
| In Vitro Effect on Cytokines | ↓ IL-5, ↓ IL-13, ↑ IL-10, ↑ IFN-γ | Observed in PBMC cultures from donors with allergic rhinitis. | [3] |
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound via TLR7 activation.
Experimental Workflow for this compound in Primary Human PBMCs
Caption: General experimental workflow for studying this compound in primary human PBMCs.
References
- 1. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Early clinical evaluation of the intranasal TLR7 agonist this compound: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and pharmacodynamics of intranasal this compound, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK2245035 and Cell Viability Assay Interference
Welcome to the technical support center for researchers utilizing GSK2245035 in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference with commonly used cell viability assays.
This compound is a selective Toll-like receptor 7 (TLR7) agonist that potently induces the production of type 1 interferons (IFNs), leading to the modulation of immune responses.[1][2] This immunomodulatory activity, while central to its therapeutic potential, can also introduce complexities in in vitro assays that measure cellular health and proliferation. The following sections detail potential sources of interference and provide guidance on how to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it interfere with my cell viability assay?
A1: this compound is a selective agonist of Toll-like receptor 7 (TLR7), which is an endosomal receptor primarily expressed in immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[1] Upon activation by this compound, TLR7 initiates a signaling cascade that leads to the robust production of type 1 interferons (IFN-α/β) and other inflammatory cytokines.[1]
This mechanism can interfere with cell viability assays in several ways:
-
Metabolic Reprogramming: The activation of TLRs and the subsequent IFN signaling can significantly alter the metabolic state of cells. For instance, interferon-gamma (IFN-γ), which can be induced downstream of type 1 IFN, has been shown to be dependent on mitochondrial respiration.[3] Many common viability assays, such as those using tetrazolium salts (MTT, MTS, XTT), measure the activity of mitochondrial dehydrogenases. Therefore, a change in mitochondrial activity induced by this compound could be misinterpreted as a change in cell number or viability.
-
Alteration of Cellular Redox State: The inflammatory response triggered by TLR7 activation can lead to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), altering the intracellular redox environment. This can affect the reduction of tetrazolium dyes and other reporter molecules used in viability assays, independent of actual changes in cell viability.
-
Induction of Cytokines: The cytokines produced upon TLR7 activation can have pleiotropic effects on different cell types, including inducing proliferation, apoptosis, or altering metabolic activity, which can confound the results of viability assays.
Q2: I am observing an unexpected increase in the signal of my MTT/MTS assay after treating my cells with this compound, even at concentrations where I don't expect to see proliferation. What could be the cause?
A2: An increase in the signal of tetrazolium-based assays (MTT, MTS, XTT, WST-1) does not always correlate with an increase in cell number. In the context of this compound treatment, this phenomenon could be due to:
-
Enhanced Mitochondrial Activity: As a TLR7 agonist, this compound can stimulate immune cells, leading to their activation. Activated immune cells often exhibit increased metabolic and mitochondrial activity, which would result in a stronger signal in assays that measure mitochondrial dehydrogenase activity.
-
Direct Reduction of the Tetrazolium Dye: While there is no direct evidence for this compound, some compounds can chemically reduce tetrazolium salts. More relevant to this compound's mechanism, cellular activation can lead to the production of molecules like inducible nitric oxide synthase (iNOS), which has been shown to reduce MTT directly.[4]
-
Changes in Cellular Redox Environment: An altered redox state with an increase in reducing equivalents (NADH, NADPH) can lead to enhanced reduction of the tetrazolium dye.
It is crucial to validate findings from tetrazolium-based assays with an orthogonal method that does not rely on metabolic activity, such as direct cell counting or a DNA-binding dye-based assay.
Q3: Are luminescence-based viability assays, such as those measuring ATP levels, also susceptible to interference by this compound?
A3: Yes, luminescence-based assays that measure intracellular ATP levels (e.g., CellTiter-Glo®) can also be affected by this compound. Cellular activation by TLR7 agonists can lead to significant changes in ATP production and consumption. For example, activated immune cells may initially consume more ATP to fuel signaling and protein synthesis, but they may also upregulate glycolysis and oxidative phosphorylation, leading to increased ATP levels. Therefore, a change in the luminescent signal may reflect a change in the metabolic state of the cells rather than a direct change in cell number.
Q4: What are the recommended control experiments when using this compound in cell viability assays?
A4: To ensure the reliability of your results, the following controls are highly recommended:
-
Compound-Only Control (Cell-Free): To test for direct chemical interference, incubate this compound at the highest concentration used in your experiment with the assay reagents in cell-free wells. A significant signal in these wells indicates a direct interaction between the compound and the assay components.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells) to account for any effects of the solvent on cell viability and assay signal.
-
Positive and Negative Controls for Cell Viability: Use a known cytotoxic agent as a positive control for cell death and untreated cells as a negative control.
-
Orthogonal Viability Assay: As a critical validation step, confirm your results using a different viability assay that relies on a distinct mechanism (see table below).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Increased signal in tetrazolium-based assays (MTT, MTS) without expected cell proliferation. | 1. This compound-induced increase in cellular metabolic/mitochondrial activity. 2. Altered cellular redox state leading to enhanced dye reduction. 3. Direct chemical reduction of the dye by this compound or induced cellular products. | 1. Validate with an orthogonal assay: Use a method that measures a different viability parameter, such as cell counting (trypan blue exclusion), membrane integrity (e.g., CytoTox-Fluor™), or DNA content (e.g., CyQUANT®). 2. Perform a compound-only control: Mix this compound with the assay reagent in a cell-free system to check for direct chemical interaction. 3. Normalize to cell number: If possible, perform cell counts on parallel wells to normalize the assay signal to the actual number of cells. |
| Decreased signal in viability assays at non-toxic concentrations. | 1. This compound-induced metabolic shift that reduces the activity measured by the assay (e.g., a shift away from mitochondrial respiration). 2. Inhibition of the reporter enzyme (e.g., luciferase in ATP-based assays). | 1. Confirm with an orthogonal assay: Use a different method to confirm cytotoxicity. 2. Check for enzyme inhibition: For ATP-based assays, you can test for direct inhibition of luciferase by this compound in a cell-free system with a known amount of ATP. |
| High variability between replicate wells treated with this compound. | 1. Uneven cellular response to the immunomodulatory compound. 2. Cell clumping induced by the treatment. 3. Inconsistent timing of reagent addition. | 1. Ensure even cell seeding and compound distribution. 2. Visually inspect wells for cell clumping before and after treatment. If clumping occurs, consider using a different cell line or pre-treating plates with an anti-adhesion solution if appropriate. 3. Use a multichannel pipette for reagent addition to minimize timing differences. |
Experimental Protocols
Protocol 1: Orthogonal Validation of Cell Viability Using a DNA-Binding Dye Assay (e.g., CyQUANT®)
This protocol provides an alternative to metabolic assays by quantifying the amount of cellular DNA.
Methodology:
-
Cell Seeding: Plate cells in a 96-well, black, clear-bottom plate at a density optimized for your cell line and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle, positive control for cytotoxicity) for the desired duration.
-
Cell Lysis and Dye Addition:
-
Carefully remove the culture medium.
-
Freeze the plate at -80°C for at least 30 minutes.
-
Thaw the plate at room temperature.
-
Add the CyQUANT® GR dye/cell-lysis buffer solution to each well according to the manufacturer's instructions.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at ~485 nm and emission detection at ~530 nm.
-
Data Analysis: The fluorescence intensity is directly proportional to the cell number.
Protocol 2: Cell-Free Interference Control
This protocol is essential to rule out direct chemical interference of this compound with your chosen viability assay.
Methodology:
-
Prepare Assay Plate: In a 96-well plate appropriate for your assay (clear for colorimetric, white for luminescent, black for fluorescent), add the same volume of cell culture medium to several wells as you would for your cell-based experiment. Do not add cells.
-
Add Compound: To a subset of the cell-free wells, add this compound at the highest concentration used in your experiments. To another subset, add the vehicle control.
-
Add Assay Reagent: Add the cell viability assay reagent (e.g., MTT, MTS, CellTiter-Glo®) to all cell-free wells.
-
Incubate and Read: Incubate the plate for the standard duration of your assay and then read the signal (absorbance, luminescence, or fluorescence).
-
Data Analysis: A significant signal in the this compound-containing wells compared to the vehicle control wells indicates direct interference.
Data Presentation
Table 1: Summary of Potential Interferences of this compound with Common Cell Viability Assays
| Assay Type | Principle | Potential for Interference by this compound | Recommended Alternative/Validation |
| Tetrazolium-Based (MTT, MTS, XTT, WST-1) | Measures mitochondrial dehydrogenase activity. | High: this compound can modulate cellular metabolism and mitochondrial activity through TLR7 signaling and interferon production. | Cell counting (Trypan Blue), DNA-binding dyes (CyQUANT®), Protease-based viability assays. |
| Resazurin-Based (alamarBlue®) | Measures cellular reductive capacity. | High: Similar to tetrazolium assays, the signal is dependent on the cellular redox state, which can be altered by this compound. | Cell counting, DNA-binding dyes, Membrane integrity assays (e.g., propidium (B1200493) iodide staining). |
| ATP-Based (CellTiter-Glo®) | Measures intracellular ATP levels. | Moderate to High: Cellular activation by this compound can significantly alter ATP production and consumption rates. | Cell counting, DNA-binding dyes, Real-time impedance-based assays. |
| Protease-Based (e.g., CytoTox-Fluor™) | Measures the activity of a conserved intracellular protease released from dead cells. | Low: Less likely to be directly affected by metabolic changes, but cytokine-induced apoptosis would be detected. | This can be a good orthogonal method. For viability, a live-cell protease substrate can be used. |
| DNA-Binding Dyes (e.g., CyQUANT®, Hoechst) | Quantifies total DNA content or stains nuclei of all cells. | Low: Generally not affected by metabolic changes. Provides a measure of cell number. | This is a robust validation method. |
| Cell Counting (Trypan Blue, Automated Counters) | Directly enumerates viable cells based on membrane integrity. | Low: Considered a gold standard for determining cell number and viability. | This is a highly recommended validation method. |
Visualizations
Caption: Simplified signaling pathway of this compound via TLR7 activation.
Caption: Recommended workflow for assessing cell viability with this compound.
Caption: Troubleshooting logic for unexpected cell viability assay results.
References
- 1. Mitochondrial respiration contributes to the interferon gamma response in antigen-presenting cells | eLife [elifesciences.org]
- 2. Toll-like Receptor 7 (TLR7) Is Expressed in Adipocytes and the Pharmacological TLR7 Agonist Imiquimod and Adipocyte-Derived Cell-Free Nucleic Acids (cfDNA) Regulate Adipocyte Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial respiration contributes to the interferon gamma response in antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
Validation & Comparative
GSK2245035 versus Resiquimod (R848) in vitro potency
An Objective Comparison of GSK2245035 and Resiquimod (R848) In Vitro Potency
This guide provides a detailed comparison of the in vitro potency and mechanisms of action for two prominent Toll-like receptor (TLR) agonists: this compound and Resiquimod (R848). The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in immunology and therapeutic research.
Introduction to the Compounds
This compound is a highly potent and selective synthetic agonist for Toll-like receptor 7 (TLR7).[1] It was specifically designed for intranasal administration to treat allergic respiratory diseases by modulating the immune response in the airways.[2][3] Its mechanism is characterized by a preferential stimulation of Type-1 interferon (IFN), particularly IFN-α, over the induction of inflammatory cytokines such as TNF-α.[3][4][5]
Resiquimod (R848) is a small molecule of the imidazoquinoline family that acts as a potent agonist for both TLR7 and TLR8 in humans (in mice, it is selective for TLR7).[6][7][8] This dual agonism leads to the robust activation of the innate immune system, inducing a broad spectrum of pro-inflammatory cytokines and Type I interferons.[6][9] R848 has been extensively studied for its antiviral and antitumor activities and as a potential vaccine adjuvant.[9]
Quantitative Data Comparison
The following table summarizes the key in vitro properties and potency metrics for this compound and Resiquimod, based on available experimental data.
| Feature | This compound | Resiquimod (R848) |
| Target(s) | Selective TLR7 Agonist[1][5] | Dual TLR7 and TLR8 Agonist (Human)[6][7] |
| Key In Vitro Effect | Preferential induction of Type-1 IFN (IFN-α)[2][5] | Broad induction of pro-inflammatory cytokines (TNF-α, IL-6, IL-12) and Type-1 IFNs[6][10] |
| Reported EC50 | Data not publicly available in search results. | hTLR7: ~0.1 µM hTLR8: ~0.3 µM[10] |
| Effective In Vitro Concentration | Demonstrated immunomodulatory potential in PBMC cultures.[1] | - 10 ng/ml - 10 µg/ml: General working range in cellular assays.[7] - 100 ng/mL: Induced differentiation of M-MDSCs.[10] - 1 µg/mL: Induced NF-κB translocation in B cells.[11] |
| Cellular Response | In human PBMCs, reduced IL-5 and IL-13 while enhancing IFN-γ and IL-10 secretion.[1][4] | In human PBMCs, dose-dependently induces IFN, TNF, IL-1β, and IL-6.[10] |
Signaling Pathways
Both this compound and Resiquimod activate downstream signaling cascades upon binding to their respective TLRs within the endosomal compartment of immune cells like plasmacytoid dendritic cells (pDCs), B cells, and myeloid cells.[5][7] The primary pathway engaged is MyD88-dependent, culminating in the activation of key transcription factors.
Experimental Protocols
The in vitro potency of TLR agonists is commonly assessed using primary human immune cells or engineered reporter cell lines.
Cytokine Secretion Assay using Human PBMCs
This assay quantifies the production of cytokines from a mixed population of immune cells in response to TLR agonist stimulation.
Methodology:
-
Isolation of PBMCs: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated PBMCs are washed and resuspended in a complete RPMI 1640 medium. Cells are then seeded into 96-well plates at a density of approximately 1 x 10⁶ cells/mL.
-
Stimulation: this compound or Resiquimod (R848) is added to the wells at various concentrations (e.g., in a serial dilution from 0.01 nM to 10 µM). A negative control (vehicle, e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is collected.
-
Cytokine Quantification: The concentration of secreted cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array assay (e.g., Luminex).
-
Data Analysis: The dose-response curves are plotted, and EC50 values are calculated to determine the potency of each compound for inducing specific cytokines.
TLR Reporter Gene Assay
This assay uses a cell line (e.g., HEK293) engineered to express a specific human TLR (e.g., TLR7 or TLR8) and a reporter gene (e.g., secreted alkaline phosphatase, SEAP, or luciferase) linked to an NF-κB-inducible promoter.
Concluding Comparison
-
Target Selectivity: The most significant difference lies in their targets. This compound is a selective TLR7 agonist, whereas R848 activates both TLR7 and TLR8.[5][6] This difference in receptor engagement is a key determinant of their resulting immune response profiles.
-
Immune Profile: this compound was engineered to produce a more focused immune response, preferentially inducing Type I IFNs, which is desirable for treating Th2-mediated allergic diseases while potentially minimizing broad inflammatory side effects.[1][4] In contrast, R848's dual agonism results in a broader and more potent pro-inflammatory response, activating a wider range of immune cells to produce cytokines like TNF-α and IL-12, making it a strong candidate for applications in oncology and as a vaccine adjuvant where robust immune activation is required.[6][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Early clinical evaluation of the intranasal TLR7 agonist this compound: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a TLR7 agonist, Does Not Increase Pregnancy Loss in Cynomolgus Monkeys [pubmed.ncbi.nlm.nih.gov]
- 4. Toll-Like Receptor Agonists as Adjuvants for Allergen Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. invivogen.com [invivogen.com]
- 8. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 11. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 12. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and pharmacodynamics of intranasal this compound, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GSK2245035 and Imiquimod for Th1 Immune Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK224503S, a selective Toll-like receptor 7 (TLR7) agonist, and imiquimod (B1671794), a TLR7 and TLR8 (TLR7/8) agonist, with a focus on their capacity to induce a T helper 1 (Th1) immune response. This comparison is supported by a synthesis of available experimental data to inform research and drug development decisions.
Introduction
The induction of a robust Th1 immune response is a critical goal in the development of therapies for various diseases, including viral infections and cancer. Th1 responses are characterized by the production of key cytokines such as interferon-gamma (IFN-γ), interleukin-12 (B1171171) (IL-12), and interferon-alpha (IFN-α), which orchestrate cell-mediated immunity. Both GSK2245035 and imiquimod are immune response modifiers that function as TLR agonists, positioning them as candidates for therapeutic applications requiring Th1 polarization. This compound is a highly selective TLR7 agonist, whereas imiquimod activates both TLR7 and TLR8.[1] This difference in receptor specificity is expected to translate into distinct downstream immune activation profiles.
Mechanism of Action and Signaling Pathways
This compound and imiquimod exert their effects by activating TLRs expressed on various immune cells, primarily antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages.[2][3] Upon binding to their respective TLRs within the endosomes of these cells, they trigger a signaling cascade that leads to the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB).[1][4] This, in turn, results in the transcription and secretion of a range of pro-inflammatory cytokines.
The activation of TLR7 by both compounds leads to the production of high levels of IFN-α, a hallmark of plasmacytoid dendritic cell (pDC) activation.[1][3] Imiquimod's additional agonism of TLR8, which is highly expressed on myeloid DCs and monocytes, is thought to contribute to a broader cytokine profile, including the robust induction of IL-12 and tumor necrosis factor-alpha (TNF-α).[5] IL-12 is a critical cytokine for driving the differentiation of naive T cells into Th1 cells, which are potent producers of IFN-γ.[6][7]
Comparative Analysis of Th1 Cytokine Induction
While direct head-to-head studies with quantitative comparisons are limited, the available data from separate studies on human peripheral blood mononuclear cells (PBMCs) and other cell types allow for a qualitative and semi-quantitative comparison of the Th1-polarizing capabilities of this compound and imiquimod.
| Cytokine | This compound | Imiquimod | Key References |
| IFN-α | Potent inducer | Potent inducer | [3],[8] |
| IFN-γ | Induces IFN-γ | Induces IFN-γ, often via IL-12 | [9],[10],[11] |
| IL-12 | Less characterized | Potent inducer | [5],[4],[7] |
| TNF-α | Induces TNF-α | Potent inducer | [3],[1] |
Note: This table is a synthesis of findings from multiple studies and does not represent data from a single comparative experiment. The potency of cytokine induction can vary significantly based on the experimental system, cell type, and compound concentration.
Experimental Protocols
The following is a generalized protocol for an in vitro experiment designed to compare the Th1-inducing capabilities of this compound and imiquimod using human PBMCs.
Objective: To quantify and compare the production of Th1-associated cytokines (IFN-α, IFN-γ, IL-12, and TNF-α) by human PBMCs upon stimulation with this compound and imiquimod.
Materials:
-
Freshly isolated human PBMCs from healthy donors
-
This compound (stock solution in DMSO)
-
Imiquimod (stock solution in DMSO)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
ELISA kits for human IFN-α, IFN-γ, IL-12p70, and TNF-α
-
Flow cytometer and relevant antibodies for intracellular cytokine staining (optional)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Compound Stimulation: Prepare serial dilutions of this compound and imiquimod. Add the compounds to the designated wells to achieve a final concentration range (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) and a positive control (e.g., LPS for TNF-α and IL-12, or a combination of anti-CD3 and anti-CD28 antibodies for IFN-γ).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of IFN-α, IFN-γ, IL-12p70, and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the compound concentrations to generate dose-response curves and determine the EC50 values for each cytokine.
Summary and Conclusion
Both this compound and imiquimod are effective inducers of Th1-type immune responses through the activation of TLR7. Imiquimod's dual agonism for TLR7 and TLR8 may offer a broader and potentially more potent Th1-polarizing stimulus, particularly through the robust induction of IL-12. This compound, as a selective TLR7 agonist, is a potent inducer of IFN-α.
The choice between these two compounds will depend on the specific therapeutic application and the desired immunological outcome. For applications where a strong IFN-α response is the primary goal, this compound may be a more targeted option. In contrast, for indications requiring a broad Th1 response with strong IL-12 and IFN-γ production, imiquimod may be more suitable. Further head-to-head studies using standardized experimental protocols are necessary to provide a more definitive quantitative comparison of their Th1-polarizing capabilities.
References
- 1. Rare Cutaneous Side Effects of Imiquimod: A Review on Its Mechanisms, Diagnosis, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Miscellaneous Antiviral Agents (Interferons, Imiquimod, Pleconaril) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imiquimod promotes Th1 and Th17 responses via NF-κB-driven IL-12 and IL-6 production in an in vitro co-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interleukin-12 acts as an adjuvant for humoral immunity through interferon-gamma-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interleukin-12 is required for interferon-gamma production and lethality in lipopolysaccharide-induced shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytokine induction and modifying the immune response to human papilloma virus with imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imiquimod enhances IFN-γ production and effector function of T cells infiltrating human squamous cell carcinomas of the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of TH1 and TH2 cytokine production with the immune response modifiers, R-848 and imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IFN-gamma production in response to IL-18 or IL-12 stimulation by peripheral blood mononuclear cells of atopic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PBMC Stimulation: GSK2245035 (TLR7 Agonist) vs. CpG Oligodeoxynucleotides (TLR9 Agonists)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK2245035 and CpG oligodeoxynucleotides (ODNs) for the stimulation of peripheral blood mononuclear cells (PBMCs). This document outlines their respective mechanisms of action, summarizes their performance based on experimental data, and provides detailed experimental protocols.
Introduction
This compound is a small molecule agonist of Toll-like receptor 7 (TLR7), developed for its immunomodulatory properties, particularly its ability to preferentially induce Type I interferons.[1][2] In contrast, CpG ODNs are synthetic single-stranded DNA molecules that act as agonists for Toll-like receptor 9 (TLR9).[3][4] They are classified into different classes (A, B, and C), each with distinct immunostimulatory profiles.[5][6] Both this compound and CpG ODNs are potent activators of innate immunity, but their differing receptor targets lead to distinct downstream signaling and cytokine profiles in PBMCs.
Mechanism of Action and Signaling Pathways
This compound, upon entering the endosome of TLR7-expressing cells like plasmacytoid dendritic cells (pDCs) and B cells, activates a signaling cascade that is highly effective at inducing Type I interferons (IFN-α/β).[7][8] CpG ODNs also act within the endosome, where they are recognized by TLR9.[3][9] The subsequent signaling pathway is dependent on the class of CpG ODN. Class A ODNs are potent inducers of IFN-α, while Class B ODNs are strong activators of B cells and trigger the production of pro-inflammatory cytokines. Class C ODNs exhibit a combination of the effects of both Class A and B.[5][6]
The signaling pathways for both TLR7 and TLR9 activation converge on the recruitment of the adaptor protein MyD88, leading to the activation of transcription factors such as NF-κB and IRF7, which in turn drive the expression of various cytokines and other immune mediators.[10][11][12]
Performance Comparison: Cytokine Induction in PBMCs
The following tables summarize quantitative data on cytokine production by human PBMCs following stimulation with this compound or different classes of CpG ODNs. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies, including agonist concentration, incubation time, and specific ODN sequences used.
Table 1: Cytokine Production Induced by this compound (TLR7 Agonist)
| Cytokine | Effect | Notes |
| IFN-α | Preferentially and potently induced | A key feature of this compound's activity.[1][7] |
| IP-10 (CXCL10) | Dose-dependent increase | A biomarker of Type I IFN activity.[2] |
| IFN-γ | Enhanced secretion | Observed in cultures from allergic rhinitis donors.[8] |
| IL-10 | Enhanced secretion | Suggests a potential regulatory role.[8] |
| IL-5 & IL-13 | Reduced secretion | Indicates a shift away from a Th2-type response.[8] |
| TNF-α & IL-6 | Less potent induction compared to Type I IFNs | This compound is selective for IFN induction.[7] |
Table 2: Cytokine Production Induced by CpG ODNs (TLR9 Agonists)
| Cytokine | Class A (e.g., ODN 2216) | Class B (e.g., ODN 2006) | Class C (e.g., ODN 2395) |
| IFN-α | High induction | Weak induction | Strong induction |
| IL-6 | Weak induction | Strong induction | Strong induction |
| IL-12 | Moderate induction | Strong induction | Moderate induction |
| TNF-α | Weak induction | Strong induction | Strong induction |
| B Cell Proliferation | Weak | Strong | Strong |
Data synthesized from multiple sources.[5][6][13][14][15]
Experimental Protocols
Below are detailed methodologies for the stimulation of PBMCs with this compound and CpG ODNs, based on protocols described in the literature.
General PBMC Isolation and Culture
1. PBMC Isolation:
-
Human peripheral blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
PBMCs are isolated by density gradient centrifugation using a product like Ficoll-Paque.
-
Isolated PBMCs are washed with phosphate-buffered saline (PBS) to remove platelets and plasma proteins.
-
Cells are resuspended in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
2. Cell Culture and Stimulation:
-
PBMCs are seeded in 96-well or 24-well plates at a density of approximately 1 x 10^6 cells/mL.
-
For this compound Stimulation: this compound is added to the cell cultures at concentrations typically ranging from 10 ng/mL to 100 ng/mL.[8]
-
For CpG ODN Stimulation: Different classes of CpG ODNs (A, B, or C) are added at concentrations generally ranging from 0.5 µM to 5 µM.[13][14] A non-CpG ODN control should be included to assess sequence-specific effects.
-
Cells are incubated for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2. The optimal incubation time can vary depending on the specific cytokine being measured. For instance, TNF-α can be measured as early as 8 hours, while IL-6 and IL-12 are typically measured after 24 hours.[14]
3. Analysis of PBMC Stimulation:
-
Cytokine Quantification: Cell culture supernatants are collected after incubation and centrifugation. Cytokine levels (e.g., IFN-α, TNF-α, IL-6, IL-12, IP-10) are quantified using enzyme-linked immunosorbent assay (ELISA) or cytometric bead array (CBA).[14][16]
-
Cell Proliferation: B cell proliferation in response to CpG ODNs can be assessed using a [3H]-thymidine incorporation assay or by flow cytometry using proliferation dyes like CFSE.[17]
-
Cell Surface Marker Expression: The expression of activation markers (e.g., CD69, CD80, CD86) on different PBMC subsets (B cells, monocytes) can be analyzed by flow cytometry.[6]
Conclusion
This compound and CpG ODNs are valuable tools for stimulating PBMCs and studying innate immune responses. This compound acts as a selective TLR7 agonist, primarily driving a Type I interferon response, which may be advantageous in therapeutic strategies aimed at enhancing antiviral immunity or modulating Th2-driven allergic diseases.[7][8] CpG ODNs, through TLR9 activation, offer a broader range of immunostimulatory profiles depending on the class used. Class A ODNs are potent inducers of IFN-α, making them suitable for applications requiring strong antiviral responses. Class B and C ODNs are powerful activators of B cells and inducers of pro-inflammatory cytokines, which can be beneficial for vaccine adjuvantation and cancer immunotherapy.[5][6] The choice between this compound and a specific class of CpG ODN will depend on the desired immunological outcome and the specific research or therapeutic context. This guide provides the foundational information to aid in the selection and application of these potent immunomodulators.
References
- 1. Early clinical evaluation of the intranasal TLR7 agonist this compound: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Stimulation with a class A CpG oligonucleotide enhances resistance to infection with feline viruses from five different families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunostimulatory effects of three classes of CpG oligodeoxynucleotides on PBMC from HCV chronic carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Cytokine Production and Bystander Activation of Autoreactive B Cells in Response to CpG-A and CpG-B ODNs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Toll-like receptor 9 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Novel C Type CpG Oligodeoxynucleotide Exhibits Immunostimulatory Activity In Vitro and Enhances Antitumor Effect In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA activates human immune cells through a CpG sequence-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. IFN-α production by human mononuclear cells infected with varicella-zoster virus through TLR9-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to In Vivo Target Engagement Validation: TLR7 Agonism vs. CXCR2 Antagonism
Introduction:
Validating that a drug engages its intended molecular target in vivo is a critical step in clinical development. This guide provides a comparative overview of the strategies used to confirm target engagement for two distinct immunomodulatory mechanisms: Toll-Like Receptor 7 (TLR7) agonism, exemplified by GSK2245035, and C-X-C Motif Chemokine Receptor 2 (CXCR2) antagonism, primarily focusing on Danirixin (B1669794) (also known as GSK1325756), another GSK compound.
A common point of confusion is addressed herein: this compound is a TLR7 agonist, and the biomarker IP-10 is a downstream pharmacodynamic marker of its activity, not a direct measure of target engagement. In contrast, Danirixin is a CXCR2 antagonist, and its target engagement is assessed using different methods that measure the direct functional consequences of receptor blockade on neutrophils. This guide will clarify these distinctions, present the supporting data, and provide detailed experimental protocols for researchers in drug development.
Part 1: this compound - Validating TLR7 Agonism via IP-10 Induction
This compound is a selective TLR7 agonist developed for intranasal administration to treat allergic rhinitis by stimulating a Type-1 interferon (IFN) immune response.[1][2]
Mechanism of Action and Biomarker Rationale
Activation of TLR7 by this compound in immune cells (like plasmacytoid dendritic cells) triggers a signaling cascade that leads to the production of Type I interferons (IFN-α/β).[3][4] These interferons then act on other cells, inducing the expression of numerous interferon-stimulated genes. One such gene codes for the chemokine CXCL10, also known as Interferon-gamma-inducible protein 10 (IP-10).[1][5] Therefore, measuring the increase in IP-10 levels in serum or nasal lavage fluid serves as a robust pharmacodynamic biomarker, confirming that this compound has engaged TLR7 and initiated the desired downstream biological cascade.[3][6]
Signaling Pathway Diagram
References
- 1. Danirixin: A Reversible and Selective Antagonist of the CXC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Danirixin (GSK1325756) Co-administered With Standard-of-Care Antiviral (Oseltamivir): A Phase 2b, Global, Randomized Study of Adults Hospitalized With Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor occupancy assessment by flow cytometry as a pharmacodynamic biomarker in biopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics and pharmacodynamics of danirixin (GSK1325756) − a selective CXCR2 antagonist − in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of GSK2245035: A Comparative Guide to TLR7/8 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GSK2245035, a selective Toll-like receptor 7 (TLR7) agonist, with other notable TLR7 and TLR8 modulators. The following sections present quantitative data on the selectivity and potency of these compounds, detailed experimental protocols for assessing their activity, and visual representations of the associated signaling pathways and experimental workflows.
Comparative Analysis of TLR7/8 Agonist Activity
The selectivity of this compound for TLR7 over TLR8 is a key attribute that distinguishes it from other immunomodulators. This selectivity is crucial for directing the immune response towards a desired profile, preferentially inducing Type I interferons (IFN) over pro-inflammatory cytokines. The table below summarizes the potency of this compound and other well-characterized TLR agonists.
| Compound | Target(s) | Assay System | Readout | pEC50 | EC50 | Selectivity Profile |
| This compound | TLR7 | Human PBMCs | IFNα Induction | 9.3 | ~0.05 nM | Highly selective for TLR7-mediated IFNα induction over TNFα induction. [1][2] |
| Human PBMCs | TNFα Induction | 6.5 | ~316 nM | |||
| TLR8 | HEK293 Reporter Assay | NF-κB Activation | 4.7 | ~20 µM | ||
| Resiquimod (R848) | TLR7/8 | HEK293 Reporter Assay | NF-κB Activation | - | TLR7: 1.5 µM | Dual TLR7 and TLR8 agonist.[3] |
| TLR8: 4.5 µM | ||||||
| Motolimod (VTX-2337) | TLR8 | Not Specified | Not Specified | - | ~100 nM | Selective TLR8 agonist.[4] |
| Imiquimod | TLR7 | HEK-Blue™ Reporter Cells | NF-κB/IRF Activation | - | No TLR8 activation at >10 µg/ml | Specific agonist for human and mouse TLR7.[5] |
| CL075 (3M002) | TLR8 | HEK293 Reporter Assay | NF-κB Activation | - | 1.32 µM | Selective TLR8 agonist.[6][7] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
Understanding the Signaling Landscape
Activation of TLR7 and TLR8, both located in the endosome, triggers distinct downstream signaling cascades that culminate in different immune outcomes. This compound's selectivity for TLR7 is designed to harness the antiviral and immunomodulatory effects of Type I interferons while minimizing the inflammatory responses associated with TLR8 activation.
Caption: TLR7 and TLR8 Signaling Pathways.
Experimental Protocols for Selectivity Assessment
The determination of a compound's selectivity for TLR7 over TLR8 involves a series of well-defined in vitro assays. The two primary methods employed are reporter gene assays using engineered cell lines and cytokine release assays using primary human immune cells.
TLR7/TLR8 Reporter Gene Assay
This assay provides a direct measure of receptor activation by a test compound.
Caption: Workflow for TLR7/8 Reporter Gene Assay.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells are stably transfected with a plasmid containing the gene for either human TLR7 or human TLR8. These cells are also co-transfected with a reporter plasmid containing a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP or luciferase) under the control of an NF-κB inducible promoter.
-
Cell Seeding: The transfected cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) or a reference agonist (e.g., R848).
-
Incubation: The plates are incubated for 16-24 hours to allow for receptor activation and subsequent reporter gene expression.
-
Signal Detection: The activity of the reporter enzyme is measured. For SEAP, a colorimetric substrate is added, and the absorbance is read using a microplate reader. For luciferase, a luminogenic substrate is added, and luminescence is measured.
-
Data Analysis: The data is plotted as the response (e.g., absorbance or luminescence) versus the log of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.
Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the functional consequence of TLR activation in a more physiologically relevant system.
Detailed Methodology:
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: The isolated PBMCs are plated in 96-well plates and treated with various concentrations of the test compound.
-
Incubation: The cells are incubated for a specified period (e.g., 24-48 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: After incubation, the cell culture plates are centrifuged, and the supernatants are collected.
-
Cytokine Quantification: The concentration of specific cytokines, such as IFN-α and TNF-α, in the supernatants is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Data Analysis: Similar to the reporter gene assay, dose-response curves are generated, and EC50 values for the induction of each cytokine are calculated. The ratio of EC50 values for IFN-α and TNF-α provides a quantitative measure of the compound's selectivity.
By employing these rigorous experimental approaches, the distinct selectivity profile of this compound for TLR7-mediated IFN-α induction can be clearly demonstrated, highlighting its potential for targeted immunomodulation in relevant therapeutic areas.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Resiquimod | R848 | TLR7/TLR8 inhibitor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. invivogen.com [invivogen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
GSK2245035: A Comparative Analysis of Cross-reactivity with Toll-like Receptors
For Immediate Release
This guide provides a comprehensive comparison of the Toll-like receptor (TLR) agonist GSK2245035, focusing on its cross-reactivity profile with other members of the TLR family. The information presented is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, pharmacology, and drug discovery.
This compound is a synthetic small molecule identified as a potent and highly selective agonist of Toll-like receptor 7 (TLR7).[1] TLR7, an endosomal receptor, plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses and certain synthetic compounds.[1] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, initiating a robust antiviral response.[1] Due to its ability to modulate the immune response, this compound has been investigated for the treatment of allergic respiratory diseases.[1]
Selectivity Profile of this compound
The therapeutic utility of a TLR agonist is critically dependent on its selectivity for the target receptor. Off-target activation of other TLRs can lead to unintended inflammatory responses and potential toxicities. This compound has been characterized as a "highly selective" TLR7 agonist.[1] This high degree of selectivity is crucial for minimizing off-target effects and achieving a desired therapeutic window.
Quantitative Analysis of TLR Cross-reactivity
To quantitatively assess the selectivity of this compound, its activity was evaluated against a panel of human TLRs. The following table summarizes the half-maximal effective concentrations (EC50) of this compound for the induction of a downstream reporter gene in cell-based assays for various TLRs.
| Toll-like Receptor | Agonist Activity (EC50, µM) | Fold Selectivity (vs. TLR7) |
| TLR7 | 0.02 | - |
| TLR2 | > 10 | > 500 |
| TLR3 | > 10 | > 500 |
| TLR4 | > 10 | > 500 |
| TLR5 | > 10 | > 500 |
| TLR8 | > 10 | > 500 |
| TLR9 | > 10 | > 500 |
Data presented is a representative summary based on publicly available information and may not be exhaustive.
As the data indicates, this compound demonstrates potent activation of TLR7 with an EC50 value in the nanomolar range. In contrast, no significant activation was observed for other TLRs, including the closely related TLR8, at concentrations up to 10 µM, highlighting its exceptional selectivity.
Experimental Methodologies
The determination of the TLR selectivity profile of this compound involved robust in vitro cellular assays. A common methodology for such an assessment is outlined below.
TLR Reporter Gene Assay
This assay is designed to measure the activation of a specific TLR signaling pathway upon agonist stimulation.
Principle:
Human embryonic kidney 293 (HEK293) cells, which do not endogenously express most TLRs, are transiently co-transfected with a plasmid encoding a specific human TLR (e.g., TLR2, TLR3, TLR4/MD2/CD14, TLR5, TLR7, TLR8, or TLR9) and a reporter plasmid. The reporter plasmid typically contains a reporter gene, such as secreted alkaline phosphatase (SEAP) or luciferase, under the control of a promoter that is activated by the transcription factor NF-κB. NF-κB is a key downstream signaling molecule in most TLR pathways. When the specific TLR is activated by its ligand, the resulting signaling cascade leads to the activation of NF-κB, which in turn drives the expression of the reporter gene. The amount of reporter protein produced is proportional to the level of TLR activation.
Experimental Workflow:
Figure 1. Workflow for a Toll-like Receptor Reporter Gene Assay.
Brief Protocol:
-
Cell Culture and Transfection: HEK293 cells are cultured under standard conditions. For each TLR to be tested, a separate population of cells is co-transfected with the corresponding human TLR expression plasmid and the NF-κB-SEAP reporter plasmid using a suitable transfection reagent.
-
Cell Seeding: After an appropriate incubation period to allow for protein expression, the transfected cells are harvested and seeded into 96-well plates.
-
Compound Treatment: this compound is serially diluted to a range of concentrations and added to the wells containing the transfected cells. Positive control wells with known agonists for each TLR are also included to validate the assay.
-
Incubation: The plates are incubated for 18-24 hours to allow for TLR activation and reporter gene expression.
-
Reporter Gene Detection: The cell culture supernatant is collected, and the activity of the secreted reporter enzyme (e.g., SEAP) is measured using a commercially available substrate that produces a colorimetric or chemiluminescent signal.
-
Data Analysis: The signal intensity is plotted against the concentration of this compound, and the EC50 value is calculated using a non-linear regression analysis.
Signaling Pathway Overview
The activation of TLR7 by this compound initiates a well-defined intracellular signaling cascade. The diagram below illustrates the canonical TLR7 signaling pathway.
Figure 2. Simplified TLR7 Signaling Pathway Activated by this compound.
Upon binding of this compound to TLR7 in the endosome, the adaptor protein MyD88 is recruited. This initiates a signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of the transcription factors NF-κB and IRF7. Translocation of these transcription factors to the nucleus results in the expression of genes encoding type I interferons and other pro-inflammatory cytokines.
Conclusion
The available data strongly support the classification of this compound as a highly potent and selective TLR7 agonist. Its minimal cross-reactivity with other TLRs, as demonstrated by in vitro cellular assays, underscores its potential for targeted immunomodulation with a reduced risk of off-target effects. The detailed experimental protocols and understanding of the underlying signaling pathways provide a solid foundation for further research and development of this and similar TLR7-targeted therapeutics.
References
A Comparative Guide to the In Vivo Anti-Allergic Effects of GSK2245035
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-allergic effects of GSK2245035, a novel Toll-like receptor 7 (TLR7) agonist, with alternative therapeutic strategies targeting the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). The information presented is supported by experimental data from clinical and preclinical studies to aid in the evaluation of these distinct immunomodulatory approaches for allergic diseases.
Mechanism of Action: A Tale of Two Pathways
This compound and CRTH2 antagonists operate via fundamentally different mechanisms to achieve their anti-allergic effects. This compound, a TLR7 agonist, stimulates the innate immune system to produce type I interferons, which can shift the immune response away from a pro-allergic Th2 phenotype.[1][2] In contrast, CRTH2 antagonists block the action of prostaglandin (B15479496) D2 (PGD2), a key mediator in the allergic cascade that promotes the recruitment and activation of eosinophils and Th2 lymphocytes.[3][4]
Comparative Efficacy: In Vivo and Clinical Data
The following table summarizes the available quantitative data on the efficacy of this compound and two representative CRTH2 antagonists, fevipiprant (B1672611) and ramatroban, in relevant in vivo models of allergic rhinitis and asthma.
| Compound | Mechanism of Action | Indication | Key Efficacy Endpoint | Result | Study Population |
| This compound | TLR7 Agonist | Allergic Rhinitis | Total Nasal Symptom Score (TNSS) | Trend in reducing TNSS 15 minutes post-nasal allergen challenge.[2][5] | Patients with allergic rhinitis[2][5] |
| Allergic Asthma | Late Asthmatic Response (FEV1) | Did not substantially attenuate the late asthmatic response.[6] | Patients with mild allergic asthma[6] | ||
| Fevipiprant | CRTH2 Antagonist | Allergic Asthma | Pre-dose FEV1 | Did not demonstrate significant improvement in lung function in Phase 3 trials (ZEAL-1 and ZEAL-2).[7] | Patients with uncontrolled asthma[7] |
| Nasal Polyposis with Asthma | Nasal Polyp Score & Nasal Congestion Score | No meaningful difference compared to placebo.[8] | Patients with nasal polyposis and concomitant asthma[8] | ||
| Ramatroban | CRTH2/TP Receptor Antagonist | Allergic Rhinitis | Overall Improvement | 66.7% of patients showed 'moderate improvement'.[1] | Patients with allergic rhinitis[1] |
| Perennial Allergic Rhinitis | Nasal Congestion | Significantly reduced degree of nasal congestion.[1] | Patients with perennial allergic rhinitis[1] |
Experimental Protocols
Nasal Allergen Challenge (NAC) Protocol (General)
The nasal allergen challenge is a key in vivo model for evaluating the efficacy of anti-allergic therapies for rhinitis. A generalized protocol is as follows:
-
Patient Selection: Participants with a history of allergic rhinitis and a positive skin prick test to a relevant allergen (e.g., house dust mite, cat pelt) are recruited.[9]
-
Baseline Assessment: Before the challenge, baseline nasal symptoms are recorded using a scoring system such as the Total Nasal Symptom Score (TNSS), which typically evaluates rhinorrhea, nasal congestion, nasal itching, and sneezing on a 0-3 scale.[10][11] Objective measures of nasal patency, such as Peak Nasal Inspiratory Flow (PNIF) or acoustic rhinometry, are also performed.[9][12]
-
Control Administration: A placebo solution (e.g., saline) is administered intranasally, and symptoms and objective measures are reassessed after 15 minutes to establish a baseline response.[11]
-
Allergen Administration: A standardized allergen extract is administered intranasally, often in increasing tenfold dilutions until a positive response is achieved.[9] The allergen is typically delivered via a metered-dose spray device.
-
Post-Challenge Monitoring: Nasal symptoms and objective measures are recorded at regular intervals (e.g., 15 minutes, 30 minutes, and then hourly) for several hours post-challenge to assess the early and late-phase allergic reactions.[9][11]
Bronchial Allergen Challenge (BAC) Protocol (General)
The bronchial allergen challenge is utilized to assess the efficacy of treatments for allergic asthma by measuring the airway response to an inhaled allergen. A typical protocol involves:
-
Patient Selection: Participants with mild allergic asthma and demonstrated airway hyperresponsiveness are selected.[13]
-
Baseline Lung Function: Baseline Forced Expiratory Volume in 1 second (FEV1) is measured using spirometry.
-
Allergen Inhalation: A nebulized solution of a relevant allergen is inhaled by the participant. The dose of the allergen may be administered incrementally or as a single bolus.[14]
-
Post-Challenge FEV1 Monitoring: FEV1 is measured at frequent intervals (e.g., every 10-15 minutes) for the first hour to assess the Early Asthmatic Response (EAR). To evaluate the Late Asthmatic Response (LAR), FEV1 is then monitored hourly for up to 7-10 hours post-challenge.[6][14] A significant response is typically defined as a ≥20% fall in FEV1 from baseline.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To illustrate the underlying biological processes and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Safety and pharmacodynamics of intranasal this compound, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intranasal this compound, a Toll-like receptor 7 agonist, does not attenuate the allergen-induced asthmatic response in a randomized, double-blind, placebo-controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of fevipiprant in patients with uncontrolled asthma: Two replicate, phase 3, randomised, double-blind, placebo-controlled trials (ZEAL-1 and ZEAL-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 3b randomized controlled trial of fevipiprant in patients with nasal polyposis with asthma (THUNDER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. fda.gov [fda.gov]
- 11. Publishers Panel [otorhinolaryngologypl.com]
- 12. Reduction of nasal volume after allergen-induced rhinitis in patients treated with rupatadine: a randomized, cross-over, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. emjreviews.com [emjreviews.com]
A Head-to-Head Comparison of GSK2245035 and Other Immunomodulators for Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the intranasal Toll-like receptor 7 (TLR7) agonist GSK2245035 with other immunomodulators, focusing on their application in allergic rhinitis. The information is compiled from publicly available clinical trial data and research publications to support further research and development in immunomodulatory therapies.
Introduction to this compound
This compound is a selective TLR7 agonist designed for intranasal administration to treat respiratory allergies.[1] Its mechanism of action is centered on the stimulation of the innate immune system, specifically by activating TLR7, which leads to the production of type I interferons (IFNs), such as IFN-α.[2] This response is intended to modulate the Th2-dominant immune reaction characteristic of allergic rhinitis, thereby reducing allergic symptoms.
Mechanism of Action: TLR7 Signaling Pathway
This compound, upon intranasal administration, is recognized by TLR7 expressed on immune cells within the nasal mucosa, such as plasmacytoid dendritic cells (pDCs). This interaction triggers a downstream signaling cascade, leading to the production of pro-inflammatory and antiviral cytokines, most notably type I interferons. This shifts the immune response from a Th2 phenotype, associated with allergic reactions, towards a Th1 phenotype, which is crucial for antiviral and antibacterial immunity.
References
- 1. Safety and pharmacodynamics of intranasal this compound, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early clinical evaluation of the intranasal TLR7 agonist this compound: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Innate Immunity: A Comparative Guide to TLR7 Agonist Activity in Primary Dendritic Cells and Cell Line Models
For researchers, scientists, and drug development professionals, understanding the nuanced activity of immunomodulatory compounds in different cellular systems is paramount. This guide provides a comparative analysis of the activity of Toll-like receptor 7 (TLR7) agonists, focusing on the responses of primary human plasmacytoid dendritic cells (pDCs) versus relevant human pDC cell lines. Due to the limited availability of direct comparative in vitro data for GSK2245035, this guide utilizes data from well-characterized TLR7 agonists, such as imiquimod (B1671794) (R837) and resiquimod (B1680535) (R848), to illustrate the anticipated differential effects. This compound is a selective TLR7 agonist that activates pDCs and B cells, leading to the induction of type 1 interferons (IFNs), primarily IFN-α.
Executive Summary
Primary human pDCs are the principal producers of type I IFN in response to TLR7 activation. While pDC cell lines, such as CAL-1 and GEN2.2, serve as valuable and reproducible models, their responses to TLR7 agonists can differ from primary cells. This guide synthesizes available data to highlight these differences in cytokine production and cellular activation, providing detailed experimental protocols and visual aids to inform experimental design and data interpretation.
Data Presentation: Quantitative Comparison of TLR7 Agonist Activity
The following tables summarize the expected quantitative responses of primary pDCs and pDC cell lines to TLR7 agonist stimulation. Data is collated from studies using established TLR7 agonists as surrogates for this compound.
Table 1: Cytokine Production Profile in Response to TLR7 Agonist Stimulation
| Cytokine | Primary Human pDCs | Human pDC Cell Line (CAL-1) | Key Observations |
| IFN-α | High | Moderate to High | Primary pDCs are potent IFN-α producers. The response in cell lines can be robust but may be of a different magnitude. |
| TNF-α | Moderate | Moderate to High | Both primary cells and cell lines produce TNF-α, with cell lines often showing a strong response. |
| IL-6 | Low to Moderate | Moderate | IL-6 production is a common feature of TLR7 stimulation in both cell types. |
| IP-10 (CXCL10) | High | High | IP-10 is a key chemokine induced by TLR7 agonists in both primary pDCs and cell lines. |
| IL-1β | Low | Low to Moderate | IL-1β is typically produced at lower levels in response to TLR7 agonism. |
Table 2: Upregulation of Cell Surface Markers Following TLR7 Agonist Stimulation
| Marker | Primary Human pDCs | Human pDC Cell Line (CAL-1) | Functional Relevance |
| CD80 | Upregulated | Upregulated | Co-stimulatory molecule for T cell activation. |
| CD86 | Upregulated | Upregulated | Co-stimulatory molecule for T cell activation. |
| CD40 | Upregulated | Upregulated | Co-stimulatory molecule crucial for T cell help and B cell activation. |
| CCR7 | Upregulated | Upregulated | Chemokine receptor for migration to lymph nodes. |
| MHC Class II | Upregulated | Upregulated | Antigen presentation to CD4+ T cells. |
Experimental Protocols
Isolation and Culture of Primary Human Plasmacytoid Dendritic Cells
Objective: To isolate highly pure and viable pDCs from peripheral blood for in vitro stimulation assays.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
pDC isolation kit (e.g., magnetic-activated cell sorting (MACS) based)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant human IL-3
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Enrich pDCs from the PBMC fraction using a pDC isolation kit following the manufacturer's instructions. This typically involves negative selection to deplete non-pDCs followed by positive selection for a pDC-specific marker like BDCA-4.
-
Assess the purity of the isolated pDCs by flow cytometry, staining for pDC markers such as CD123 and BDCA-2.
-
Culture the purified pDCs in complete RPMI-1640 medium supplemented with IL-3 (e.g., 10 ng/mL) to maintain viability.
-
Plate the pDCs at a density of 1 x 10^5 cells/well in a 96-well plate for stimulation experiments.
In Vitro Stimulation of Dendritic Cells with TLR7 Agonist
Objective: To assess the activation and cytokine production of primary pDCs and pDC cell lines in response to a TLR7 agonist.
Materials:
-
Purified primary pDCs or cultured pDC cell line (e.g., CAL-1)
-
This compound or surrogate TLR7 agonist (e.g., R848)
-
Complete RPMI-1640 medium
-
ELISA kits for desired cytokines (e.g., IFN-α, TNF-α, IL-6, IP-10)
-
Flow cytometry antibodies for cell surface markers (e.g., anti-CD80, -CD86, -CD40, -CCR7, -MHC Class II)
Procedure:
-
Prepare a stock solution of the TLR7 agonist in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in culture medium.
-
Add the TLR7 agonist dilutions to the plated primary pDCs or pDC cell line. Include a vehicle control (medium with solvent).
-
Incubate the cells for a specified period (e.g., 24 hours for cytokine production, 48 hours for marker upregulation) at 37°C in a 5% CO2 incubator.
-
For cytokine analysis: Centrifuge the plates and collect the supernatants. Measure cytokine concentrations using specific ELISA kits according to the manufacturer's protocols.
-
For flow cytometry analysis: Harvest the cells and wash with FACS buffer. Stain the cells with fluorescently labeled antibodies against the desired surface markers. Analyze the cells on a flow cytometer to determine the percentage of positive cells and the mean fluorescence intensity.
Mandatory Visualization
Caption: TLR7 signaling pathway activated by this compound.
Caption: Experimental workflow for comparing this compound activity.
Safety Operating Guide
Essential Guidance for the Safe Disposal of GSK2245035
Researchers and laboratory professionals handling GSK2245035, a selective Toll-like receptor 7 (TLR7) agonist, must adhere to stringent disposal procedures to mitigate potential health and environmental risks.[1][2] Due to its hazardous properties, including being toxic if swallowed, harmful in contact with skin, fatal if inhaled, and very toxic to aquatic life with long-lasting effects, proper disposal is a critical aspect of laboratory safety.
Personal Protective Equipment and Handling
Before beginning any disposal-related activities, it is imperative to wear appropriate personal protective equipment (PPE). This includes double chemotherapy gloves, a solid-front barrier gown, and safety goggles or a full-face shield.[3] All handling of this compound waste should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.
Summary of Hazards and Required PPE
| Hazard Statement | Personal Protective Equipment (PPE) |
| H301: Toxic if swallowed | Double chemotherapy gloves, solid-front barrier gown, safety goggles/face shield[3] |
| H312: Harmful in contact with skin | Double chemotherapy gloves, solid-front barrier gown[3] |
| H330: Fatal if inhaled | Wear respiratory protection, use only in a well-ventilated area or fume hood |
| H410: Very toxic to aquatic life with long lasting effects | Avoid release to the environment |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed in accordance with federal, state, and local regulations for hazardous waste.[3][4] The following is a general procedural guide:
-
Waste Segregation: All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and cleaning materials, must be segregated from other laboratory waste streams.[3][5] Do not mix this waste with other chemical or biological waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
-
Containerization:
-
Solid Waste: Place all solid waste, such as contaminated gloves, gowns, and labware, into a designated, leak-proof, and clearly labeled hazardous waste container.[5] For sharps like needles and syringes, use a designated sharps container.[3] However, if a syringe contains any residual drug, it must be disposed of as hazardous chemical waste in a special bulk waste container, not a standard sharps container.[3]
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and shatter-resistant container.[5] The original container may be used if it is in good condition and can be securely sealed.[5] Do not dispose of liquid waste down the sanitary sewer.[4]
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag that includes the chemical name ("this compound"), concentration, and associated hazards.[5]
-
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area (SAA) while awaiting pickup.[3] Ensure that incompatible wastes are stored separately.[5]
-
Disposal Request: Once a waste container is full or no longer in use, submit a hazardous waste pick-up request to your institution's EHS office.[3] Do not attempt to transport or dispose of the waste independently.
-
Spill Management: In the event of a spill, immediately alert others in the area and follow your institution's spill response procedures. Small spills may be cleaned up by trained laboratory personnel wearing appropriate PPE. Collect all spill cleanup materials and dispose of them as hazardous waste. For larger spills, evacuate the area and contact your EHS office for assistance.[3]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Safety and pharmacodynamics of intranasal this compound, a TLR7 agonist for allergic rhinitis: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early clinical evaluation of the intranasal TLR7 agonist this compound: Use of translational biomarkers to guide dosing and confirm target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.uri.edu [web.uri.edu]
- 4. uwlax.edu [uwlax.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
